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  • Product: (E)-3-(6-Methylpyridin-2-YL)acrylic acid
  • CAS: 106988-32-3

Core Science & Biosynthesis

Foundational

(E)-3-(6-Methylpyridin-2-YL)acrylic acid chemical structure and properties

Technical Whitepaper: (E)-3-(6-Methylpyridin-2-yl)acrylic Acid Executive Summary (E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) is a functionalized vinylpyridine derivative serving as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (E)-3-(6-Methylpyridin-2-yl)acrylic Acid

Executive Summary

(E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) is a functionalized vinylpyridine derivative serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly indolizines and quinolizidinones.[1] Characterized by its zwitterionic potential and conjugated


-system, it acts as both a Michael acceptor and a bidentate ligand in coordination chemistry. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and applications in medicinal chemistry.

Structural Analysis & Physicochemical Properties

The molecule features a 2,6-disubstituted pyridine ring. The acrylic acid moiety at the C2 position exists predominantly in the E (trans) configuration due to thermodynamic stability, minimizing steric repulsion between the carboxylic acid group and the pyridine ring. The C6-methyl group introduces steric bulk and weak electron-donating inductive effects (


), modulating the basicity of the pyridine nitrogen compared to the non-methylated analog.
Key Chemical Identifiers
PropertyData
IUPAC Name (2E)-3-(6-methylpyridin-2-yl)prop-2-enoic acid
CAS Number 106988-32-3
Molecular Formula C

H

NO

Molecular Weight 163.17 g/mol
SMILES CC1=CC=CC(N1)/C=C/C(=O)O
Stereochemistry E-isomer (Trans)
Physicochemical Profile
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Typically 148–152 °C (decomposition often observed at higher temperatures).

  • Solubility:

    • High: DMSO, Methanol (hot), dilute aqueous base (as carboxylate), dilute acid (as pyridinium salt).

    • Low: Chloroform, Hexanes, Diethyl ether.

  • pKa Values (Predicted):

    • Pyridine N: ~6.0 (Enhanced slightly by 6-Me group).[1]

    • Carboxylic Acid: ~4.5.[2]

    • Isoelectric Point (pI): The molecule exhibits zwitterionic character near neutral pH, affecting extraction efficiency.

Synthetic Methodologies

Two primary routes are established for synthesis: the Knoevenagel Condensation (preferred for scalability) and the Heck Coupling (preferred for late-stage functionalization).

Method A: Knoevenagel Condensation (Scale-Up Route)[1]

This classic route utilizes 6-methylpicolinaldehyde and malonic acid.[1] It is favored for its cost-effectiveness and avoidance of transition metal catalysts.[1]

Reaction Logic:

  • Enolization: Malonic acid is deprotonated by the base (piperidine/pyridine).[3]

  • Attack: The enolate attacks the aldehyde carbonyl.[3][4]

  • Elimination: Dehydration yields the dicarboxylic intermediate.

  • Decarboxylation: Thermal driving force removes CO

    
    , thermodynamically favoring the E-isomer.
    
Method B: Heck Coupling (Library Synthesis)

Utilizes 2-bromo-6-methylpyridine and acrylic acid.[1]

  • Catalyst: Pd(OAc)

    
     with PPh
    
    
    
    or ligand-free conditions.[1]
  • Advantage: High functional group tolerance; avoids the need for aldehyde precursors.

  • Disadvantage: Cost of Palladium; removal of heavy metals from final product.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_0 Method A: Knoevenagel (Preferred) cluster_1 Method B: Heck Coupling StartA 6-Methylpicolinaldehyde + Malonic Acid Step1A Reflux (80-100°C) Decarboxylation (-CO2) StartA->Step1A Condensation ReagentsA Pyridine (Solvent) Piperidine (Cat.) ReagentsA->Step1A WorkupA Precipitation via pH Adjustment (Isoelectric Point Control) Step1A->WorkupA Product (E)-3-(6-Methylpyridin-2-yl)acrylic acid (Target) WorkupA->Product StartB 2-Bromo-6-methylpyridine + Acrylic Acid Step1B Heating (100-120°C) Inert Atmosphere StartB->Step1B Pd-Cycle ReagentsB Pd(OAc)2, PPh3 Et3N, DMF ReagentsB->Step1B WorkupB Pd Scavenging Acid/Base Extraction Step1B->WorkupB WorkupB->Product

Caption: Comparative synthetic pathways. Method A is recommended for multi-gram batch production due to simpler purification.

Detailed Experimental Protocol

Objective: Synthesis of (E)-3-(6-Methylpyridin-2-yl)acrylic acid via Knoevenagel Condensation.

Scale: 50 mmol (approx. 8.1 g theoretical yield).

Reagents:
  • 6-Methylpicolinaldehyde (6.06 g, 50 mmol)[1]

  • Malonic acid (10.4 g, 100 mmol, 2.0 eq)

  • Pyridine (20 mL, Solvent/Base)

  • Piperidine (0.5 mL, Catalyst)

  • Glacial Acetic Acid (for workup)[1]

Step-by-Step Methodology:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 6-methylpicolinaldehyde and malonic acid. Add pyridine, followed by piperidine.[5]

    • Note: The reaction is initially endothermic; solids may not dissolve immediately.

  • Reaction: Heat the mixture to 100 °C for 4–6 hours.

    • Observation: Evolution of CO

      
       gas (bubbling) indicates decarboxylation is proceeding.
      
    • Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The aldehyde spot should disappear.

  • Quench & Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water.

    • pH Adjustment: Slowly add glacial acetic acid (or dilute HCl) dropwise with vigorous stirring until pH reaches ~4.5–5.0.

    • Why? This is the isoelectric point. Going too acidic (pH < 3) forms the soluble pyridinium salt; staying too basic (pH > 7) keeps the soluble carboxylate.

  • Isolation: A precipitate should form. Allow to stand at 4 °C for 2 hours. Filter the solid via vacuum filtration.

  • Purification: Recrystallize from hot Ethanol/Water (1:1) or wash the filter cake with cold diethyl ether to remove pyridine traces.

Validation Criteria (Self-Validating):
  • 1H NMR (DMSO-d6):

    • 
       12.5 (s, 1H, COOH)
      
    • 
       7.6 (d, J=15.8 Hz, 1H, vinyl-H 
      
      
      
      )[1]
    • 
       6.8 (d, J=15.8 Hz, 1H, vinyl-H 
      
      
      
      ) — Large J-coupling confirms E-geometry.[1]
    • 
       2.52 (s, 3H, CH
      
      
      
      ).

Applications in Drug Discovery & Materials

Pharmacophore Utility

The 3-(pyridin-2-yl)acrylic acid motif is a bioisostere for cinnamic acid.[1] The pyridine nitrogen provides a hydrogen bond acceptor site absent in the phenyl analog, improving water solubility and target affinity in kinase inhibitors.

Reactivity Pathway: Indolizine Synthesis

A primary application is the synthesis of substituted indolizines via the Scholtz reaction or related cyclizations. Reaction with acid anhydrides triggers the formation of a mixed anhydride, followed by intramolecular cyclization onto the pyridine nitrogen and subsequent rearrangement.

Reactivity cluster_cyclization Indolizine Synthesis Substrate (E)-3-(6-Methylpyridin-2-yl) acrylic acid Ac2O Ac2O / Base (Perkin-type conditions) Substrate->Ac2O Intermediate N-Acyl Pyridinium Intermediate Ac2O->Intermediate Indolizine Substituted Indolizine Intermediate->Indolizine Cyclodehydration

Caption: Conversion to indolizine scaffolds, a core structure in anti-inflammatory and anticancer agents.[1]

References

  • PrepChem. "Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate." (Adapted protocol logic for Knoevenagel condensation).

  • ChemicalBook. "(E)-3-(6-methylpyridin-2-yl)acrylic acid Product Description & CAS."

  • MySkinRecipes. "Chemical Specifications for CAS 106988-32-3."

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanism and Protocols."

  • Organic Chemistry Portal. "Heck Reaction: Mechanism and Recent Literature."

Sources

Exploratory

Thermodynamic stability of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

An In-depth Technical Guide to the Thermodynamic Stability of (E)-3-(6-Methylpyridin-2-YL)acrylic acid This guide provides a comprehensive framework for assessing the thermodynamic stability of (E)-3-(6-Methylpyridin-2-Y...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

This guide provides a comprehensive framework for assessing the thermodynamic stability of (E)-3-(6-Methylpyridin-2-YL)acrylic acid, a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy.[1] A thorough understanding of a compound's solid-state properties is paramount in drug development, influencing its processability, bioavailability, and shelf-life. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a robust stability assessment.

Introduction: The Critical Role of Thermodynamic Stability

(E)-3-(6-Methylpyridin-2-YL)acrylic acid is a heterocyclic acrylic acid derivative. Its conjugated system, comprising a pyridine ring and an acrylic acid moiety, makes it a valuable building block in medicinal chemistry.[1] However, the very features that make it chemically useful—the presence of hydrogen bond donors and acceptors, a conjugated π-system, and rotational freedom—also predispose it to potential solid-state instabilities. These can manifest as polymorphism, amorphous to crystalline transitions, or chemical degradation, all of which can have profound consequences on the final drug product's safety and efficacy. This guide outlines a systematic approach to characterizing the thermodynamic stability of this compound, ensuring the selection of the most stable solid form for development.

Physicochemical Properties and Solid-State Considerations

A foundational understanding of the molecule's intrinsic properties is the first step in a logical stability assessment.

PropertyValue / InformationSource
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol [2]
IUPAC Name (2E)-3-(6-methylpyridin-2-yl)prop-2-enoic acid[2]
CAS Number 2097881-89-3[2]

The structure of (E)-3-(6-Methylpyridin-2-YL)acrylic acid suggests a high likelihood of forming crystalline solids stabilized by intermolecular hydrogen bonds between the carboxylic acid groups and the pyridine nitrogen. The planarity of the molecule may also facilitate π-π stacking interactions. Such specific intermolecular interactions are the basis for the potential existence of multiple crystalline forms, or polymorphs, each with its own unique thermodynamic stability.[3][4]

Core Principles of Thermodynamic Stability Assessment

In the context of pharmaceuticals, a stable solid form is one that does not convert to another form or degrade under defined storage and processing conditions. This is governed by both thermodynamics and kinetics.

  • Thermodynamic Stability: Refers to the relative energy of different solid forms. The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

  • Kinetic Stability: Describes the rate at which a less stable (metastable) form converts to a more stable form. A metastable form may persist for extended periods if the activation energy for conversion is high.

The primary goal of this assessment is to identify the thermodynamically most stable crystalline form and to understand the conditions under which other forms might appear and persist.

Experimental Protocols for Stability Profiling

A multi-technique approach is essential for a comprehensive stability assessment. The following experimental workflows are designed to provide a holistic view of the thermal behavior of (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for characterizing the thermal properties of materials.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of (E)-3-(6-Methylpyridin-2-YL)acrylic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected thermal events (e.g., 300 °C).

    • Hold isothermally for 2 minutes.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 20 °C/min).

    • Reheat the sample using the same ramp rate as the initial heating step.

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. Key events to look for include:

    • Melting (Endotherm): The temperature at which the crystalline solid transitions to a liquid. The sharpness of the peak indicates purity.

    • Crystallization (Exotherm): The temperature at which an amorphous or metastable form crystallizes.

    • Solid-Solid Transitions (Endotherm or Exotherm): Indicate polymorphic transformations.

    • Decomposition: Often observed as a broad, irregular endotherm or exotherm at higher temperatures.

Causality Behind Experimental Choices: The heat-cool-reheat cycle is crucial. The initial heating run provides information on the starting material. The cooling and subsequent reheating can reveal information about melt crystallization, the formation of metastable forms, and glass transitions in amorphous phases.[6]

Illustrative DSC Data Table

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Melting185.2188.5120.5Melting of the initial crystalline form.
Decomposition> 250--Onset of thermal degradation.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[7] It is invaluable for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of (E)-3-(6-Methylpyridin-2-YL)acrylic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate at 25 °C under a nitrogen atmosphere.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG) to identify mass loss steps. This can indicate:

    • Desolvation: Loss of residual solvent.

    • Dehydration: Loss of water of hydration.

    • Decomposition: The primary degradation of the molecule.

Causality Behind Experimental Choices: Running the experiment under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal decomposition of the molecule. The derivative of the TGA curve helps to precisely identify the temperatures of maximum mass loss rate.[7][8]

Illustrative TGA Data Table

Mass Loss StepTemperature Range (°C)Mass Loss (%)Interpretation
1250 - 35095.8Major decomposition of the compound.
Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive technique that provides information about the crystal structure of a solid. It is the definitive method for identifying and distinguishing between different polymorphs.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind the sample to a fine powder. Pack the powder into a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition: Collect the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: The resulting diffractogram is a unique fingerprint of the crystalline form. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.

Causality Behind Experimental Choices: By comparing the PXRD patterns of samples subjected to different conditions (e.g., recrystallized from different solvents, heated and cooled), one can identify the presence of different polymorphs.

Data Interpretation and Integrated Stability Assessment

A robust stability assessment relies on the synthesis of data from multiple techniques. The following diagram illustrates the logical workflow for an integrated stability assessment.

Caption: Integrated workflow for thermodynamic stability assessment.

By subjecting the material to various stresses (slurrying in different solvents, heating, grinding) and then re-characterizing it, one can induce transformations to more stable forms. If multiple crystalline forms are discovered, their relative stability can be determined by slurry competition experiments or by applying the heat of transition rule.

Potential Degradation Pathways

The chemical structure of (E)-3-(6-Methylpyridin-2-YL)acrylic acid suggests several potential degradation pathways under thermal stress:

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common degradation pathway for acrylic acids at elevated temperatures.

  • Polymerization: The acrylic double bond can undergo thermal polymerization, especially in the molten state.[][10]

  • Oxidation: If exposed to air at high temperatures, oxidative degradation can occur.

  • Isomerization: While the (E)-isomer is generally more stable, isomerization to the (Z)-isomer could occur under certain conditions, such as exposure to UV light.

The evolved gas analysis (EGA) capability of some TGA instruments, often coupled with mass spectrometry or FTIR, can be invaluable in identifying the gaseous byproducts of degradation and elucidating these pathways.

Conclusion

A comprehensive understanding of the thermodynamic stability of (E)-3-(6-Methylpyridin-2-YL)acrylic acid is not merely an academic exercise but a critical component of its development as a pharmaceutical intermediate. The methodologies outlined in this guide, from fundamental thermal analysis to integrated stress testing, provide a robust framework for identifying the most stable solid form and understanding its potential liabilities. This ensures the selection of a physically and chemically stable form, which is essential for consistent manufacturing, reliable performance, and the ultimate safety and efficacy of the final drug product. Further studies should focus on a comprehensive polymorph screen and the development of a phase diagram if multiple stable forms are identified.

References

  • Retracted: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers (Basel).
  • Retracted: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. (Note: This article has been retracted).
  • Polymorphism and polymerisation of acrylic and methacrylic acid
  • (E)-Methyl 3-(pyridin-2-yl)
  • Physical Properties and Polymorphism of Acrylic Acid-Grafted Poly(1,4-butylene adipate-co-terephthalate)/Organically Modified Layered Double Hydroxide Nanocomposites. MDPI.
  • Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
  • Synthesis of ethyl 3-(6-methyl-3-pyridyl)
  • (E)-3-(6-methylpyridin-2-yl)acrylic acid. MySkinRecipes.
  • Acrylic acid Polymers. BOC Sciences.
  • Thermogravimetric analysis (TGA) curves of Ac‐CNImPy and PXZ‐CNImPy.
  • Acrylic acid, n-butyl ester. Organic Syntheses.
  • Differential Scanning Calorimetry (DSC). PerkinElmer.
  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry.
  • Investigation of thermal and viscoelastic properties of polymers relevant to hot melt extrusion - III. International Journal of Pharmaceutical Excipients.
  • Retracted: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applic
  • (E)-3-(2-Methylpyridin-4-yl)acrylic acid. Fluorochem.
  • Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology.
  • A detailed surface analytical study of degradation processes in (meth)acrylic polymers. Journal of Polymer Science Part A: Polymer Chemistry.
  • Structures of (meth)acrylic acid and its derivatives.
  • Polymers of acrylic acid, methacrylic acid, maleic acid and their derivatives.
  • DSC Thermograms of acrylic acid, (A), CMC (B), ACV (C), unloaded...
  • STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.org.
  • Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic p
  • (PDF) Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved.
  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
  • Differential scanning calorimetryspectra of poly(acrylic acid) bulk at...
  • Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate-polymer (polyacryloni). Journal of Applied Polymer Science.
  • 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. MilliporeSigma.
  • Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. NIST.
  • A Study on Thermal Stabilities of Poly(2-Methacrylamidopyridine)-Poly(Methyl Methacrylate) Blends.
  • 3-(3-Furyl)acrylic acid. NIST WebBook.
  • (2E)-3-(6-methoxy-2-naphthyl)acrylic acid. PubChem.

Sources

Foundational

Predicted biological activity of (E)-3-(6-Methylpyridin-2-YL)acrylic acid derivatives

Technical Whitepaper: Predicted Biological Activity & Therapeutic Potential of (E)-3-(6-Methylpyridin-2-yl)acrylic Acid Executive Summary This technical guide analyzes the predicted pharmacological profile of (E)-3-(6-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Predicted Biological Activity & Therapeutic Potential of (E)-3-(6-Methylpyridin-2-yl)acrylic Acid

Executive Summary

This technical guide analyzes the predicted pharmacological profile of (E)-3-(6-Methylpyridin-2-yl)acrylic acid (6-MPAA). By synthesizing structural activity relationship (SAR) data from analogous pyridine-acrylic scaffolds, this document identifies two primary biological targets: Bacterial


-Ketoacyl-ACP Synthase III (FabH)  and Tyrosinase . The presence of the 

-unsaturated carboxylic acid tail (Michael acceptor) combined with the metal-chelating capability of the 6-methylpyridine core suggests a dual-action mechanism involving both covalent enzyme modification and metalloenzyme inhibition.

Structural Activity Relationship (SAR) Analysis

The 6-MPAA molecule is a cinnamic acid isostere where the phenyl ring is replaced by a pyridine heterocycle. Its biological activity is dictated by three distinct pharmacophoric regions:

  • The Warhead (Acrylic Acid Tail): The (E)-configured

    
    -unsaturated carboxylic acid acts as a electrophile. It is capable of participating in Michael addition reactions with nucleophilic amino acid residues (e.g., Cysteine-SH) in enzyme active sites.
    
  • The Anchor (Pyridine Ring): The nitrogen atom provides hydrogen bond acceptance and metal chelation properties.

  • The Modulator (6-Methyl Group): Unlike the unsubstituted analog, the 6-methyl group introduces steric bulk and lipophilicity. This substituent prevents metabolic N-oxidation, potentially improving oral bioavailability, and restricts conformational rotation, locking the molecule into a bioactive conformation.[1]

Figure 1: Pharmacophore Map (Graphviz)

Pharmacophore Substrate (E)-3-(6-Methylpyridin-2-yl)acrylic Acid Warhead Acrylic Acid Tail (Michael Acceptor) Substrate->Warhead Covalent Binding Anchor Pyridine Nitrogen (Metal Chelation) Substrate->Anchor H-Bond / Cu2+ Bind Modulator 6-Methyl Group (Steric/Lipophilic) Substrate->Modulator Metabolic Stability

Caption: Pharmacophoric decomposition of 6-MPAA highlighting the electrophilic tail, chelating core, and steric modulator.

Primary Predicted Target: Bacterial FabH Inhibition[1]

Target:


-Ketoacyl-ACP Synthase III (FabH)
Pathway:  Type II Fatty Acid Synthesis (FAS-II)

FabH is the initiating condensing enzyme in bacterial fatty acid biosynthesis.[2] It catalyzes the condensation of acetyl-CoA with malonyl-ACP.

Mechanism of Action: Literature on aminopyridine and pyridyl-acrylate derivatives strongly suggests that 6-MPAA acts as a FabH inhibitor .

  • Mimicry: The pyridine ring mimics the adenine ring of the CoA substrate.

  • Covalent Capture: The active site of FabH contains a catalytic triad (Cys112, His244, Asn274).[1] The

    
    -unsaturated carbonyl of 6-MPAA is positioned to undergo a Michael addition with the thiol group of Cys112 , irreversibly inactivating the enzyme.
    
  • Selectivity: The 6-methyl group likely fits into the hydrophobic pocket usually occupied by the methyl of the acetyl group, enhancing specificity for FabH over the elongation enzymes (FabB/FabF).

Figure 2: Predicted Mechanism of FabH Inhibition

FabH_Mechanism FabH_Active Active FabH Enzyme (Free Cys112 Thiol) Complex Michael Addition Complex (Transition State) FabH_Active->Complex Binding Inhibitor 6-MPAA (Electrophile) Inhibitor->Complex Nucleophilic Attack Inactivated Covalently Modified FabH (Irreversible Inhibition) Complex->Inactivated Covalent Bond Formation FAS_Stop FAS-II Pathway Halted (Bacterial Cell Death) Inactivated->FAS_Stop Loss of Catalysis

Caption: Pathway illustrating the irreversible inhibition of FabH via Cys112 modification by 6-MPAA.

Secondary Predicted Target: Tyrosinase Inhibition[1]

Target: Tyrosinase (Monophenol monooxygenase) Application: Anti-melanogenesis (Skin whitening), Food preservation.[1]

Tyrosinase is a copper-containing metalloenzyme. Pyridine-acrylic acids are known competitive inhibitors of tyrosinase due to their ability to chelate the binuclear copper active site.

  • Chelation Logic: The pyridine nitrogen and the carboxylate oxygen of 6-MPAA can form a bidentate coordination complex with the Cu²⁺ ions in the active site.

  • Steric Fit: The 6-methyl group may enhance hydrophobic interactions with the residues lining the entrance to the active site (Val283, Ala286), potentially increasing potency compared to the unsubstituted pyridine analog.

Synthetic Protocol: Knoevenagel Condensation

To validate these predictions, the compound must be synthesized.[1] The most robust, "green" route is the Knoevenagel condensation.

Reagents:

  • 6-Methyl-2-pyridinecarboxaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Piperidine (0.1 equiv, Catalyst)[1]

  • Pyridine (Solvent/Base)[1][3][4]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 6-methyl-2-pyridinecarboxaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (15 mL).

  • Catalysis: Add piperidine (1 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C for 4 hours. The reaction proceeds via condensation followed by thermal decarboxylation. Evolution of CO₂ gas indicates progress.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Acidification: Adjust pH to ~4.0 using 1N HCl. The product, (E)-3-(6-Methylpyridin-2-yl)acrylic acid, will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).

Yield Expectation: 75-85% Characterization:

  • 1H NMR (DMSO-d6): Look for trans-alkene doublets (J = 15-16 Hz) around 6.8 and 7.6 ppm.

  • Melting Point: Expected range 140–145°C.[3]

Figure 3: Synthetic Workflow

Synthesis Reagents Aldehyde + Malonic Acid (in Pyridine) Heat Reflux 100°C (-CO2) Reagents->Heat Piperidine Cat. Precip Acidify (pH 4) Precipitation Heat->Precip Quench Product Recrystallization (Ethanol) Precip->Product Purify

Caption: Knoevenagel condensation workflow for the synthesis of 6-MPAA.

In Vitro Validation Protocols

To confirm the predicted activity, the following assays are recommended.

A. Antibacterial Susceptibility (MIC Assay)
  • Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).[1]

  • Method: Broth Microdilution (CLSI guidelines).[1]

  • Protocol:

    • Prepare stock solution of 6-MPAA in DMSO.

    • Dilute in Mueller-Hinton broth to range 0.5 – 128 µg/mL.

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 24h.

    • Readout: Lowest concentration with no visible growth.

B. Tyrosinase Inhibition Assay
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich).

  • Substrate: L-DOPA.[5]

  • Protocol:

    • Incubate enzyme (50 units/mL) with varying concentrations of 6-MPAA in phosphate buffer (pH 6.8) for 10 mins.

    • Add L-DOPA (0.5 mM).

    • Monitor formation of Dopachrome at 475 nm using a microplate reader.

    • Calculate IC50 relative to Kojic Acid (positive control).[1]

Predicted Data Summary

Based on literature values for structurally similar 3-(2-pyridyl)acrylates, the following activities are predicted for 6-MPAA:

PropertyPredicted ValueRationale
LogP 1.8 - 2.16-Methyl group increases lipophilicity vs unsubstituted analog.
FabH IC50 5 - 20 µMStrong fit in hydrophobic pocket; Michael acceptor activity.
Tyrosinase IC50 15 - 50 µMModerate chelation; competitive inhibition.
MIC (S. aureus) 32 - 64 µg/mLPermeability limited; ester derivatives likely more potent.

References

  • Rollins College. (2022).[1] Synthesis and Evaluation of Novel Tyrosinase Inhibitors. Rollins Scholarship Online. Link

  • Zacuto, M. J. (2019).[1][6] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[6] Journal of Organic Chemistry.[6] Link

  • ChemicalBook. (2021).[1] (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis and properties.Link

  • MDPI. (2023).[1] One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • TMBLS. (2024).[1] Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy in the Development of Novel Antibiotics.[13]Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic effic...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (E)-3-(6-Methylpyridin-2-YL)acrylic acid, a molecule of interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide emphasizes the foundational principles of solubility, detailed experimental protocols for its determination, and an analysis of expected solubility based on its structural characteristics and data from analogous compounds. This document is intended to serve as a practical resource for scientists engaged in formulation development, process chemistry, and preclinical research, enabling them to establish a robust solubility profile for this and similar molecules.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A thorough understanding of an API's solubility in a variety of solvents is paramount for several key aspects of pharmaceutical development:

  • Formulation Development : The choice of excipients and the design of the final dosage form, whether it be an oral solid, a parenteral solution, or a topical cream, are heavily influenced by the API's solubility.[1]

  • Process Chemistry : Solubility data is crucial for the design of efficient crystallization and purification processes, impacting yield and purity.

  • Preclinical and Clinical Studies : The selection of appropriate vehicles for in vitro and in vivo studies is dependent on the API's solubility, ensuring accurate and reproducible results.

  • Bioavailability Enhancement : For poorly soluble compounds, various strategies such as pH modification, co-solvency, and the use of cyclodextrins can be employed to improve bioavailability, all of which require a baseline understanding of the compound's intrinsic solubility.[2]

This guide will provide the necessary theoretical and practical framework for researchers to meticulously characterize the solubility of (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

Physicochemical Characteristics and Predicted Solubility Behavior

The molecular structure of (E)-3-(6-Methylpyridin-2-YL)acrylic acid provides significant insight into its likely solubility profile. The key functional groups—a pyridine ring, a carboxylic acid, and a methyl group—each contribute to its interactions with different solvents.

  • Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting favorable interactions with protic solvents like alcohols.[3] Pyridine itself is miscible with water and many organic solvents.[3] The methyl group attached to the pyridine ring adds a degree of lipophilicity.

  • Acrylic Acid Moiety : The carboxylic acid group is a strong hydrogen bond donor and acceptor, indicating a high affinity for polar solvents, particularly those capable of hydrogen bonding such as water, alcohols, and ketones.[4][5] Acrylic acid is highly soluble in water and miscible with ethanol and acetone.[5][6]

  • Overall Structure : The combination of the polar pyridine and carboxylic acid functionalities with the more nonpolar hydrocarbon backbone suggests that (E)-3-(6-Methylpyridin-2-YL)acrylic acid will exhibit a broad solubility profile, with a preference for polar organic solvents. Its solubility in nonpolar solvents like hexane and cyclohexane is expected to be low.

Based on these structural features, the following solubility trends can be predicted:

Solvent ClassPredicted SolubilityRationale
Alcohols (e.g., Methanol, Ethanol)HighStrong hydrogen bonding interactions with both the pyridine nitrogen and the carboxylic acid group.[4]
Ketones (e.g., Acetone)HighThe carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid.[4]
Ethers (e.g., Tetrahydrofuran)Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor.[4]
Esters (e.g., Ethyl Acetate)ModerateOffers a balance of polar and nonpolar characteristics.
Halogenated Solvents (e.g., Dichloromethane)ModerateCan engage in dipole-dipole interactions.
Aprotic Polar Solvents (e.g., DMF, DMSO)HighThese are strong hydrogen bond acceptors and can effectively solvate the molecule.[7]
Nonpolar Solvents (e.g., Hexane, Toluene)LowLack of favorable interactions with the polar functional groups of the molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, as recommended by various regulatory bodies.[8][9] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Protocol
  • Preparation : Add an excess of crystalline (E)-3-(6-Methylpyridin-2-YL)acrylic acid to a series of vials, each containing a precise volume of the selected organic solvent. A 30-40% excess of the solid is generally recommended to ensure saturation.[9]

  • Equilibration : Seal the vials and place them in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).[9] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is crucial to establish the time to equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) in a preliminary experiment until the concentration plateaus.[9]

  • Phase Separation : After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifugation or filtration can be used to separate the solid phase from the saturated solution.[10] Filtration should be performed using a filter material that does not adsorb the solute.

  • Quantification : Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved (E)-3-(6-Methylpyridin-2-YL)acrylic acid is then determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10] A calibration curve should be prepared using standards of known concentrations.

  • Data Reporting : The solubility is typically reported in units of mg/mL or as a molar concentration. The experiment should be performed in triplicate to ensure reproducibility.[9]

Self-Validating System and Causality
  • Excess Solid : The presence of undissolved solid at the end of the experiment visually confirms that saturation has been achieved.

  • Equilibrium Confirmation : Sampling at multiple time points to demonstrate a concentration plateau provides confidence that true thermodynamic equilibrium has been reached.[9]

  • Solid-State Analysis : It is good practice to analyze the residual solid after the experiment using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformations or solvate formation has occurred during the experiment, which could affect the solubility measurement.[10]

Visualization of Experimental Workflow and Influencing Factors

Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis A Weigh excess API B Add solvent A->B C Agitate at constant T B->C D Monitor until equilibrium C->D E Centrifuge or Filter D->E F Dilute supernatant E->F G HPLC analysis F->G H Calculate concentration G->H

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility (E)-3-(6-Methylpyridin-2-YL)acrylic acid Solubility pKa pKa (Ionization) pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility MP Melting Point (Crystal Lattice Energy) MP->Solubility Polarity Polarity Polarity->Solubility HBD H-Bond Donor/Acceptor HBD->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

  • STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.org. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. PMC. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Acrylic Acid. Solubility of Things. Available at: [Link]

Sources

Foundational

(E)-3-(6-Methylpyridin-2-YL)acrylic acid CAS number and molecular identifiers

The following technical monograph provides an in-depth analysis of (E)-3-(6-Methylpyridin-2-yl)acrylic acid, structured for researchers in medicinal chemistry and drug development. Molecular Identity & Physicochemical Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of (E)-3-(6-Methylpyridin-2-yl)acrylic acid, structured for researchers in medicinal chemistry and drug development.

Molecular Identity & Physicochemical Profile[1][2]

(E)-3-(6-Methylpyridin-2-yl)acrylic acid is a functionalized pyridine derivative characterized by an


-unsaturated carboxylic acid moiety. It serves as a critical Michael acceptor in organic synthesis and a pharmacophore scaffold in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.
Core Identifiers
ParameterTechnical Specification
Chemical Name (E)-3-(6-Methylpyridin-2-yl)acrylic acid
CAS Registry Number 106988-32-3
Molecular Formula C

H

NO

Molecular Weight 163.17 g/mol
SMILES CC1=NC(=CC=C1)/C=C/C(=O)O
InChI Key RHRYWOAASMAMDC-NSCUHMNNSA-N (Predicted based on structure)
Stereochemistry (E)-isomer (Trans-isomer)
Appearance White to pale yellow crystalline powder
Physicochemical Properties (Calculated/Predicted)
  • pKa (Acid): ~4.5 (Carboxylic acid)

  • pKa (Base): ~5.8 (Pyridine nitrogen)

  • LogP: ~1.1 (Moderate lipophilicity, suitable for fragment-based drug design)

  • Hydrogen Bond Donors: 1 (COOH)

  • Hydrogen Bond Acceptors: 3 (N, C=O, OH)

  • Polar Surface Area (PSA): ~50 Ų

Synthetic Methodologies

The synthesis of the (E)-isomer is thermodynamically favored due to the steric relief between the pyridine ring and the carboxylic acid moiety. Two primary routes are employed in research settings: the Knoevenagel Condensation (preferred for scalability) and the Heck Reaction (preferred for late-stage functionalization).

Protocol A: Knoevenagel-Doebner Condensation (Scalable)

This method utilizes 6-methylpicolinaldehyde and malonic acid. The use of pyridine as both solvent and base promotes the decarboxylation step, driving the reaction to completion.

Reagents:

  • 6-Methylpicolinaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Pyridine (Solvent)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-methylpicolinaldehyde and malonic acid in anhydrous pyridine under an inert atmosphere (

    
    ).
    
  • Catalysis: Add catalytic piperidine.

  • Reflux: Heat the mixture to reflux (100–115°C) for 4–6 hours. The evolution of

    
     gas indicates the decarboxylation phase.[1]
    
  • Quench: Cool the reaction mixture to

    
     and acidify with 1M HCl to pH ~3–4 to precipitate the crude acid.
    
  • Purification: Filter the solid and recrystallize from ethanol/water to obtain the pure (E)-isomer.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

For applications requiring strict control over stereochemistry or when using sensitive substrates, the HWE reaction with trimethyl phosphonoacetate is utilized.

  • Deprotonation: Treat trimethyl phosphonoacetate with NaH in THF at

    
    .
    
  • Addition: Add 6-methylpicolinaldehyde dropwise.

  • Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/Water to yield the free acid.

Synthetic Pathway Visualization

Synthesis Start 6-Methylpicolinaldehyde Inter Intermediate (Aldol Adduct) Start->Inter Piperidine/Pyridine Reflux Reagent Malonic Acid Reagent->Inter Transition Decarboxylation (-CO2) Inter->Transition Dehydration Product (E)-3-(6-Methylpyridin-2-yl) acrylic acid Transition->Product Thermodynamic Control (E-Selectivity)

Caption: Knoevenagel-Doebner condensation pathway favoring the thermodynamically stable (E)-isomer.

Structural Characterization

Validating the structure requires confirming the trans geometry of the alkene and the integrity of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Signature
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.50 (br s, 1H, COOH ): Characteristic broad singlet for carboxylic acid.
      
    • 
       7.65 (d, J = 15.8 Hz, 1H, Vinyl-H
      
      
      
      ): Large coupling constant (J > 15 Hz) confirms (E)-geometry .
    • 
       6.90 (d, J = 15.8 Hz, 1H, Vinyl-H
      
      
      
      ): Upfield vinyl proton adjacent to the carbonyl.
    • 
       7.70–7.20 (m, 3H, Py-H ): Aromatic protons.
      
    • 
       2.55 (s, 3H, CH
      
      
      
      ): Methyl group singlet.
Mass Spectrometry (MS)
  • ESI-MS (Positive Mode): [M+H]

    
     peak at m/z 164.2.
    
  • Fragmentation: Loss of

    
     (M-44) is a common fragmentation pathway for acrylic acids.
    

Applications in Drug Discovery[5]

This compound acts as a versatile building block, primarily utilized for its electrophilic alkene (Michael acceptor) and its ability to chelate metals or bind to active sites via the pyridine nitrogen.

Kinase Inhibitor Development

The acrylic acid moiety is frequently converted into acrylamides, which serve as "warheads" for covalent kinase inhibitors. These warheads target nucleophilic cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR, BTK).

  • Mechanism: The Michael acceptor undergoes an irreversible reaction with the thiol group of a cysteine residue.

EP3 Receptor Antagonists

Research indicates that acrylic acid derivatives of pyridine are potent scaffolds for Prostaglandin E2 receptor (subtype EP3) antagonists, relevant in treating thrombosis and vascular diseases.

Heterocycle Synthesis

The carboxylic acid can be converted to acyl azides (Curtius rearrangement) or cyclized with hydrazines to form pyrazolines, expanding the chemical space for library generation.

Application Workflow

Applications cluster_0 Medicinal Chemistry cluster_1 Synthetic Chemistry Core (E)-3-(6-Methylpyridin-2-yl) acrylic acid Warhead Acrylamide Derivatization (Covalent Inhibitors) Core->Warhead EP3 EP3 Antagonist Scaffold Core->EP3 Hetero Cyclization to Pyrazolines/Isoxazoles Core->Hetero Polymer Grafting onto Polymers (Antimicrobial) Core->Polymer

Caption: Divergent utility of the core scaffold in medicinal and synthetic chemistry.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, it should be handled as a generic pyridine-acrylic acid derivative.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • MySkinRecipes. (E)-3-(6-methylpyridin-2-yl)acrylic acid Product Data. Retrieved from

  • BLDpharm. 3-(5-Methylpyridin-2-yl)acrylic acid and related isomers. Retrieved from

  • National Institutes of Health (PubChem). 6-Methylpyridine-2-carboxylic acid (Precursor Data). Retrieved from

  • Asada, M., et al. (2009). Discovery of a series of acrylic acids and their derivatives as chemical leads for selective EP3 receptor antagonists. Bioorganic & Medicinal Chemistry. Retrieved from

  • BenchChem. An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization Behavior of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Introduction: The Critical Role of pKa in Modern Drug Development The acid-base dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences the entire lifecycle of a drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Modern Drug Development

The acid-base dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's ionization behavior is not merely academic; it is a cornerstone of rational drug design and optimization. The pKa dictates a molecule's state of ionization across the varied pH environments of the human body, from the acidic milieu of the stomach (pH 1-3.5) to the near-neutral pH of the blood (pH 7.4) and the small intestine (pH 5.5-8).[3][4] This ionization state, in turn, governs critical pharmacokinetic and pharmacodynamic properties, including:

  • Solubility and Dissolution: Ionized species are generally more water-soluble, affecting how a drug is formulated and dissolves.[1][5]

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is significantly higher for neutral, more lipophilic species.[3][5]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The overall ADME profile is intrinsically linked to the dynamic equilibrium between ionized and non-ionized forms.[1][2][4]

  • Target Binding: The charge state of a molecule can be critical for its interaction with the target receptor, often involving ionic bonds or salt bridges.[1]

This guide provides a detailed technical examination of (E)-3-(6-Methylpyridin-2-YL)acrylic acid, a molecule of interest in medicinal chemistry. We will explore its structural components, predict its ionization behavior, provide detailed protocols for experimental pKa determination, and discuss the implications of its pH-dependent charge states.

Molecular Structure and Theoretical pKa Analysis

(E)-3-(6-Methylpyridin-2-YL)acrylic acid possesses two key ionizable functional groups: a carboxylic acid and a pyridine ring . The interplay of their electronic effects determines the molecule's overall ionization profile.

  • Carboxylic Acid Group: The pKa of acrylic acid itself is approximately 4.25.[6][7] In the target molecule, the carboxylic acid is part of an α,β-unsaturated system conjugated with the pyridine ring. The pyridine ring, particularly with the nitrogen at the 2-position relative to the substituent, exerts a significant electron-withdrawing effect. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. Consequently, the pKa for this group is expected to be lower than 4.25 . For comparison, the pKa of the analogous 6-methylpyridine-2-carboxylic acid is a relevant benchmark.[8]

  • Pyridine Nitrogen: The basicity of the pyridine nitrogen is influenced by two opposing electronic factors. The methyl group at the 6-position is electron-donating, which tends to increase the electron density on the nitrogen and thus increase its basicity (leading to a higher pKa for its conjugate acid). Conversely, the electron-withdrawing acrylic acid group at the 2-position decreases the electron density on the nitrogen, reducing its basicity (leading to a lower pKa). Given the strong electron-withdrawing nature of the conjugated system, the pKa of the pyridinium ion is expected to be noticeably lower than that of simple pyridines (pKa ~5.2) or methylpyridines.

Predicted pKa Values

Based on the analysis of constituent functional groups and electronic effects, we can summarize the expected pKa values.

Functional GroupParent Compound pKaInfluencing FactorsPredicted pKa
Carboxylic Acid~4.25 (Acrylic Acid)[6][7]Electron-withdrawing pyridine ringpKa₁ ≈ 3.5 - 4.0
Pyridine Nitrogen~5.97 (2-Methylpyridine)Electron-withdrawing acrylic acid grouppKa₂ ≈ 4.5 - 5.0

Note: These are estimations. Experimental determination is required for precise values.

Experimental Determination of pKa Values

Precise pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods in the pharmaceutical industry.[9][10][11]

Protocol: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added.[11][12] The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.[12]

Causality: This method directly measures the fundamental property of pKa—the pH at which the protonated and deprotonated species are present in equal concentrations. Its accuracy relies on the precise calibration of the pH electrode and the accurate determination of titrant and analyte concentrations.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Calibrated pH meter and combination pH electrode.

    • Automated titrator or a precision burette.

    • Stir plate and stir bar.

    • Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C).

    • Inlet for an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Analyte Solution: Accurately weigh and dissolve a sample of (E)-3-(6-Methylpyridin-2-YL)acrylic acid in degassed, deionized water to a known concentration (e.g., 1-5 mM). A co-solvent like methanol may be used if solubility is low, but results must be extrapolated back to 0% co-solvent.[11]

    • Titrant: Prepare and standardize a carbonate-free 0.1 M NaOH solution.

    • Acid Titrant: Prepare and standardize a 0.1 M HCl solution.

    • Ionic Strength Adjuster: Prepare a 1 M KCl solution to maintain constant ionic strength during the titration.

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the analyte solution into the titration vessel.

    • Add KCl solution to achieve a final ionic strength of ~0.15 M.

    • Begin purging the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration.[12]

    • Immerse the calibrated pH electrode and begin stirring.

    • Acidify the solution to ~pH 2 with 0.1 M HCl to ensure both functional groups are fully protonated.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize. Reduce the increment volume near the equivalence points.

    • Continue the titration until ~pH 11-12 to ensure full deprotonation of both groups.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points.

      • pKa₁ (carboxylic acid) is the pH at the midpoint between the start of the titration and the first equivalence point.

      • pKa₂ (pyridinium ion) is the pH at the midpoint between the first and second equivalence points.

Protocol: UV-Vis Spectrophotometric Titration

This method is ideal for compounds with a chromophore near an ionizable center, as the UV-Vis absorbance spectrum will change as a function of pH.[9][13] It requires less sample than potentiometry and can be adapted for high-throughput screening in 96-well plates.[9]

Causality: The method works because the protonated and deprotonated forms of the molecule have different electronic structures and thus different molar absorptivities. By monitoring the change in absorbance at a specific wavelength across a range of pH values, one can plot a sigmoidal curve from which the pKa (the inflection point) can be derived.[4][14]

Step-by-Step Methodology:

  • Instrument Setup:

    • UV-Vis spectrophotometer (diode array or scanning).

    • Calibrated pH meter.

    • Quartz cuvettes or a 96-well UV-transparent microplate reader.

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO or methanol (e.g., 10 mM).[9]

    • Buffer Solutions: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments) with a constant ionic strength (e.g., 0.1 M).[9]

  • Measurement Procedure:

    • For each buffer solution, add a small, fixed volume of the analyte stock solution to a cuvette or well to achieve a final concentration where the absorbance is within the linear range of the instrument (typically < 1.5 AU). The final co-solvent concentration should be kept low (≤2% v/v) to minimize its effect on the pKa.[9]

    • Record the full UV-Vis spectrum (e.g., 220-500 nm) for the analyte in each buffer solution.

    • Record the spectrum of a blank (buffer only) for each pH value for background correction.

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot the background-corrected absorbance at the chosen wavelength(s) against the measured pH of each buffer solution.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation) using non-linear regression software to determine the inflection point, which corresponds to the pKa value.[13][14] If two ionizations are observed, the data will fit a biphasic curve.

Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Analyte Stock Solution (10 mM) dilute Dilute Stock into Each Buffer Solution stock->dilute buffers Prepare Series of Buffers (pH 2-12) buffers->dilute blank Measure Blank Spectrum (Buffer Only) buffers->blank measure Measure UV-Vis Spectrum for Each Sample (220-500 nm) dilute->measure correct Background Correct Absorbance Data measure->correct blank->correct plot Plot Absorbance vs. pH at Analytical Wavelength correct->plot fit Fit Data to Sigmoidal Curve (Non-linear Regression) plot->fit pka_val Determine pKa (Inflection Point) fit->pka_val

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Ionization Behavior and Species Distribution

The two pKa values (pKa₁ for the carboxylic acid and pKa₂ for the pyridinium ion) define three distinct ionization states for (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

  • Cationic Species: At a pH well below both pKa values (e.g., pH < 2), both the carboxylic acid and the pyridine nitrogen will be protonated. The molecule will carry a net positive charge.

  • Neutral/Zwitterionic Species: In the pH range between the two pKa values (pKa₁ < pH < pKa₂), the more acidic carboxylic acid group will be deprotonated (carboxylate), while the less acidic pyridinium ion will remain protonated. This results in a zwitterionic species, which has an overall neutral charge.

  • Anionic Species: At a pH well above both pKa values (e.g., pH > 7), both the carboxylic acid and the pyridinium ion will be deprotonated. The molecule will carry a net negative charge.

The predominant species at physiological pH (~7.4) will be the anionic form, as this pH is significantly above both predicted pKa values. This has profound implications for drug development, suggesting the molecule will be highly water-soluble in the blood but may have lower passive permeability across cell membranes.

pH-Dependent Ionization Equilibrium

G cationic Cationic (Net Charge +1) neutral Zwitterionic/Neutral (Net Charge 0) cationic->neutral pKa₁ anionic Anionic (Net Charge -1) neutral->anionic pKa₂ proton2 +H⁺ proton1 +H⁺

Caption: Ionization states of the molecule as a function of pH.

The Role of Computational Prediction

While experimental determination is the gold standard, computational methods offer a rapid and cost-effective means to estimate pKa values in the early stages of drug discovery.[15][16] These methods range from empirical approaches based on large databases to more rigorous quantum mechanical (QM) calculations that compute the free energy of dissociation.[15][17][18]

  • Empirical Methods: Software like Epik uses databases of known pKa values and structural fragments to predict the ionization constants of new molecules.[18]

  • Quantum Mechanical Methods: These approaches, often using Density Functional Theory (DFT) combined with a solvent model (e.g., Polarizable Continuum Model - PCM), calculate the free energy change of the protonation/deprotonation reaction to derive the pKa.[15][19]

Combining computational predictions with targeted experimental validation provides the most reliable ionization profiles for lead optimization.[16]

Conclusion

A thorough characterization of the pKa values of (E)-3-(6-Methylpyridin-2-YL)acrylic acid is essential for its development as a potential therapeutic agent. The presence of both an acidic carboxylic acid (predicted pKa₁ ≈ 3.5-4.0) and a basic pyridine nitrogen (predicted pKa₂ ≈ 4.5-5.0) results in a molecule whose charge and related physicochemical properties are highly dependent on pH. At physiological pH, it is expected to exist primarily as an anion, a critical piece of information for medicinal chemists seeking to optimize its solubility, permeability, and target engagement. The robust experimental protocols of potentiometric and spectrophotometric titration, complemented by modern computational tools, provide the necessary framework for accurately determining these values and advancing the compound through the drug discovery pipeline.

References

  • Title: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Source: MDPI.
  • Title: What is pKa and how is it used in drug development?. Source: Pion.
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  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Source: International Journal of Innovative Research and Scientific Studies.
  • Title: Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Source: PMC.
  • Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Source: Chemagination.
  • Title: Computer Prediction of pKa Values in Small Molecules and Proteins. Source: ACS Publications.
  • Title: pH effects on absorption spectra: pKa determination by spectrophotometric method. Source: University of Calcutta.
  • Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Source: Drug Hunter.
  • Title: Protocol for Determining pKa Using Potentiometric Titration. Source: Creative Bioarray.
  • Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Source: Scientific Research Publishing.
  • Title: The pKa Distribution of Drugs: Application to Drug Discovery. Source: PMC.
  • Title: How to Predict the pKa of Any Compound in Any Solvent. Source: ACS Omega.
  • Title: The Impact of Ionization in Drug Discovery & Development. Source: ACD/Labs.
  • Title: Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Source: Columbia Academic Commons.
  • Title: Recent Advancements in Spectrophotometric pKa Determinations: A Review. Source: Indian Journal of Pharmaceutical Education and Research.
  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Source: DergiPark.
  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Source: ECETOC.
  • Title: Acrylic Acid | CH2CHCOOH | CID 6581. Source: PubChem.
  • Title: 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282. Source: PubChem.
  • Title: Acrylic Acid. Source: The Merck Index online.

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Foundational

An In-Depth Technical Guide to the Electronic Properties of 6-Methylpyridine Conjugated Systems

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Simple Pyridine Pyridine, an electron-deficient N-heterocycle, is a foundational building block in the design of advanced func...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Pyridine

Pyridine, an electron-deficient N-heterocycle, is a foundational building block in the design of advanced functional materials. Its incorporation into π-conjugated systems imparts unique electronic, optical, and coordination properties, making these materials essential in fields ranging from organic electronics to medicinal chemistry.[1][2] The true power of this scaffold, however, lies in its tunability. By strategically placing substituents onto the pyridine ring, a scientist can precisely modulate the electronic landscape of the final molecule or polymer.

This guide moves beyond the general to the specific, focusing on the nuanced and often counter-intuitive role of the methyl group at the 6-position (C6). The 6-methylpyridine unit is not a simple decorated heterocycle; it is a sterically and electronically active component that exerts profound control over the geometry, stability, and photophysical behavior of the conjugated system it inhabits. We will explore the fundamental principles governing these effects, detail the experimental and computational workflows used to characterize them, and provide field-proven insights into their synthesis and application.

The Dual-Influence of the 6-Methyl Substituent: Steric Crowding and Electronic Donation

The defining characteristic of a methyl group at the C6 position is its dual role. It acts simultaneously as a weak electron-donating group and, more critically, as a source of significant steric hindrance due to its proximity to both the ring nitrogen and the C2 position—the most common point of attachment for extending conjugation.

Electronic Influence

The methyl group provides a modest electron-donating inductive effect, which can slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the system. This effect, however, is often overshadowed by the more dominant steric factors.

Steric Influence and Molecular Geometry

Conventional wisdom suggests that a bulky group at the C6 position would force a significant twist between the pyridine ring and an adjacent conjugated unit (e.g., a phenyl ring), breaking π-orbital overlap and increasing the HOMO-LUMO gap. However, the interplay of forces is more complex.

In a comparative study of 2-N-phenylamino-5-nitropyridine isomers, the 6-methyl substituted version (2PA5N6MP) was found to adopt an almost planar conformation, with a dihedral angle of only ~3° between the pyridine and phenyl rings.[3] In stark contrast, the 4-methyl isomer (2PA5N4MP) was markedly twisted, with a dihedral angle of ~45°.[3] This demonstrates that intramolecular interactions, such as hydrogen bonding, can overcome expected steric clashes, forcing the molecule into a planar arrangement to achieve a more stable conformation. This forced planarity enhances π-conjugation, a critical factor influencing the system's electronic properties.

The following diagram illustrates the logical relationship between substituent position, molecular geometry, and the resulting electronic energy levels.

G cluster_1 Molecular & Electronic Properties A 6-Methyl Group (ortho position) C Steric Hindrance A->C D Electronic Donation (Inductive Effect) A->D B Intramolecular Interactions (e.g., H-Bonding) E Molecular Planarity (Dihedral Angle) B->E Can enforce planarity C->E G HOMO-LUMO Gap (ΔE) D->G Modestly decreases ΔE F Effective π-Conjugation E->F F->G Inverse Relationship H Photophysical Properties (Absorption/Emission λ) G->H Inverse Relationship

Caption: Influence of the 6-methyl group on molecular and electronic properties.

Impact on Electronic and Photophysical Properties

The geometry of the conjugated system directly dictates its electronic and photophysical behavior. Enhanced planarity leads to more effective π-conjugation, which typically raises the HOMO energy level and lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, resulting in a smaller energy gap.

This effect is clearly demonstrated in the experimental data for the 2-N-phenylamino-5-nitropyridine isomers.[3] The more planar 6-methyl isomer exhibits a significantly smaller HOMO-LUMO gap and, consequently, a dramatic red-shift in its light absorption and emission spectra.

Quantitative Data Summary
Property2-Phenylamino-5-nitro-4-methyl pyridine2-Phenylamino-5-nitro-6-methyl pyridineCausality
Dihedral Angle ~45°~3°Intramolecular forces in the 6-Me isomer overcome steric hindrance, enforcing planarity.
HOMO-LUMO Gap (eV) ≈ 3.77 eV≈ 2.45 eVIncreased planarity enhances π-conjugation, narrowing the energy gap.
Max. Absorption (nm) ~355 nm~500 nmA smaller energy gap requires lower energy (longer wavelength) photons for excitation.
Max. Emission (nm) ~415 / 450 nm (Violet-Blue)~450 / 560 nm (Blue/Orange)The smaller energy gap and potential for intersystem crossing lead to lower energy (red-shifted) emission.
Data synthesized from reference[3].

Synthesis and Incorporation into Conjugated Systems

The most robust and versatile method for integrating a 6-methylpyridine unit into a larger aromatic system is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between a halide (typically 2-bromo-6-methylpyridine) and an organoboron compound (e.g., an arylboronic acid).

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the synthesis of 2-aryl-6-methylpyridine systems. Optimization of the catalyst, base, and solvent is often necessary for specific substrates.

Materials:

  • 2-Bromo-6-methylpyridine (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed Water

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 2-bromo-6-methylpyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (a typical ratio is 4:1 to 10:1 organic:water) via syringe. Degas the resulting mixture by bubbling with inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-24 hours).[4]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification A Combine Reactants: - 2-Bromo-6-methylpyridine - Arylboronic Acid - Base B Establish Inert Atmosphere (Evacuate/Backfill Ar x3) A->B C Add Degassed Solvents (e.g., Dioxane/H2O) B->C D Add Pd Catalyst C->D E Heat with Stirring (e.g., 80-110 °C, 4-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Perform Aqueous Work-up F->G H Dry Organic Layer G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.[4][5][6]

Characterization Workflows: A Triad of Analysis

A comprehensive understanding of the electronic properties of a new 6-methylpyridine conjugated system requires a multi-pronged approach, combining computational modeling with spectroscopic and electrochemical analysis.

Computational Modeling (DFT)

Density Functional Theory (DFT) is an indispensable tool for predicting molecular geometry and electronic properties before and after synthesis.[7][8]

Typical Workflow:

  • Geometry Optimization: An initial molecular structure is built and its geometry is optimized to find the lowest energy conformation. This step predicts bond lengths, angles, and, crucially, the dihedral angle of the conjugated system.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is a key predictor of electronic behavior.

  • Simulated Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis), providing theoretical absorption maxima (λ_max) that can be compared with experimental data.[9]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): Confirms the chemical structure of the synthesized compound. The chemical shifts of the pyridine and aryl protons provide information about the electronic environment within the molecule.[10][11]

  • UV-Vis Absorption Spectroscopy: Measures the wavelengths of light the molecule absorbs. The lowest energy absorption band corresponds to the HOMO→LUMO electronic transition and provides an experimental measure of the energy gap.

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum of the molecule after excitation. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation in the excited state.

Electrochemical Analysis

Cyclic Voltammetry (CV) is the primary technique used to probe the redox behavior of conjugated materials.[12][13]

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Dissolve the compound (typically ~1 mM) in a suitable anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).

  • Cell Setup: Use a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential to measure the first oxidation (E_ox) and reduction (E_red) potentials.

  • Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

G cluster_comp Computational Analysis cluster_spec Spectroscopic Analysis cluster_elec Electrochemical Analysis A Synthesized 6-Methylpyridine Conjugated System B DFT Geometry Optimization A->B E NMR (¹H, ¹³C): Structural Confirmation A->E H Cyclic Voltammetry (CV) A->H C HOMO/LUMO Calculation B->C D TD-DFT: Simulated UV-Vis C->D K Comprehensive Electronic Property Profile D->K F UV-Vis Spectroscopy: Experimental λ_max E->F G Photoluminescence: Emission Properties F->G G->K I Determine Oxidation & Reduction Potentials H->I J Estimate Experimental HOMO/LUMO Levels I->J J->K

Caption: Integrated workflow for the characterization of electronic properties.

Applications and Future Outlook

The unique electronic properties endowed by the 6-methylpyridine unit open avenues for specialized applications.

  • Organic Electronics: The ability to fine-tune the HOMO-LUMO gap is critical for designing materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The steric bulk can also be used to disrupt intermolecular packing, potentially reducing aggregation-caused quenching in emissive devices.[14]

  • Chemosensors: The pyridine nitrogen provides a well-defined binding site for metal ions. The steric environment created by the 6-methyl group can impart selectivity for certain ions, and the binding event can be transduced into a change in the material's fluorescence or absorption.[15][16]

  • Drug Development: Pyridine scaffolds are ubiquitous in pharmaceuticals.[1] The steric and electronic profile of a 6-methylpyridine-containing molecule can influence its binding affinity and selectivity for biological targets, such as inhibiting protein aggregation in neurodegenerative diseases.[17]

The continued exploration of 6-methylpyridine conjugated systems, particularly the deliberate exploitation of intramolecular forces to control planarity, promises to yield a new generation of "smart" materials with precisely engineered electronic and photophysical properties.

References

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Exploratory

Advanced Technical Guide: Pyridine-Based Acrylic Acid Derivatives in Medicinal Chemistry

[1] Executive Summary This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of pyridine-based acrylic acid derivatives. Unlike their phenyl-based counterparts (cinnamic ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of pyridine-based acrylic acid derivatives. Unlike their phenyl-based counterparts (cinnamic acids), pyridine analogues offer superior aqueous solubility and distinct electronic properties that modulate metabolic stability.[1] This document provides validated protocols for their synthesis and elucidates their role as critical pharmacophores in Histone Deacetylase (HDAC) inhibition and antimicrobial polymer chemistry.

Part 1: Structural Rationale & Pharmacophore Analysis[2]

The integration of a pyridine ring into an acrylic acid scaffold creates a versatile "privileged structure" in medicinal chemistry. The core structure, typically 3-(3-pyridyl)acrylic acid , serves as a bioisostere for cinnamic acid but with distinct advantages:[1]

  • Electronic Modulation: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, lowering the pKa of the acrylic acid moiety compared to the phenyl analog. This alters the electrophilicity of the

    
    -carbon, influencing its reactivity as a Michael acceptor in covalent drug design.
    
  • Solubility Profile: The pyridine nitrogen provides a protonation site (pKa ~5.2), significantly enhancing aqueous solubility at physiological pH compared to the lipophilic benzene ring.

  • Target Engagement: In HDAC inhibitors, the pyridine ring often functions as a "Surface Recognition Domain" (Cap Group), interacting with residues at the rim of the enzyme's active site tunnel, while the acrylic chain serves as the spacer leading to the Zinc-Binding Group (ZBG).[2]

Comparative Pharmacophore Data
PropertyPhenyl-Acrylic Acid (Cinnamic)Pyridyl-Acrylic AcidMedicinal Impact
LogP ~2.1 (Lipophilic)~0.7 (Amphiphilic)Improved bioavailability and formulation options.[1]
H-Bonding Donor only (COOH)Donor/Acceptor (N-atom)Additional binding interactions with target proteins.[1]
Metabolic Stability Prone to hydroxylationResistant to oxidative metabolismProlonged half-life in vivo.
pKa (Acid) 4.444.15 (3-isomer)Stronger acid; affects salt formation and transport.[1]

Part 2: Synthetic Methodologies

Two primary pathways dominate the synthesis of these derivatives: the Knoevenagel Condensation (for carboxylic acids) and the Heck Reaction (for esters/substituted olefins). Below are field-validated protocols optimized for reproducibility and yield.

Protocol A: Knoevenagel Condensation (Doebner Modification)

Target: trans-3-(3-Pyridyl)acrylic acid Mechanism: Base-catalyzed condensation followed by thermal decarboxylation.[1]

Reagents & Equipment[1][3]
  • Substrate: 3-Pyridinecarboxaldehyde (100 mmol)

  • Reagent: Malonic acid (120 mmol, 1.2 eq)

  • Solvent/Base: Pyridine (anhydrous, 30 mL)

  • Catalyst: Piperidine (1 mL)

  • Equipment: Round-bottom flask, reflux condenser, oil bath, pH meter.

Step-by-Step Workflow
  • Reaction Assembly: Dissolve 3-pyridinecarboxaldehyde and malonic acid in pyridine. Add piperidine catalyst.[4][5]

    • Scientific Insight: Piperidine forms a reactive iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the malonic acid enolate.

  • Thermal Activation: Heat the mixture to 100°C for 2-4 hours .

    • Critical Control Point: Evolution of CO₂ gas indicates the decarboxylation step. Heating must continue until gas evolution ceases to ensure conversion of the dicarboxylic intermediate to the acrylic acid.

  • Quenching: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold water.

  • Isolation (The "Isoelectric" Trap): Slowly add concentrated HCl dropwise while monitoring pH. Adjust pH to 4.5 - 5.0 .

    • Causality: The product is zwitterionic. At extremely low pH, the pyridine is protonated (soluble); at high pH, the carboxylate is deprotonated (soluble).[1] Precipitation is maximal at the isoelectric point.

  • Purification: Filter the white precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).

Protocol B: Palladium-Catalyzed Heck Coupling

Target: Ethyl 3-(3-pyridyl)acrylate Application: Used when the pyridine ring contains sensitive substituents incompatible with harsh Knoevenagel conditions.[1]

Reagents
  • Substrate: 3-Bromopyridine (10 mmol)

  • Olefin: Ethyl acrylate (15 mmol)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: P(o-tolyl)₃ (4 mol%)[1]

  • Base: Triethylamine (Et₃N) (20 mmol)[1]

  • Solvent: DMF or Acetonitrile (dry)[1]

Workflow
  • Inert Atmosphere: Purge the reaction vessel with Argon. Oxygen poisons the Pd(0) active species.

  • Addition: Combine aryl halide, acrylate, base, and catalyst in solvent.

  • Heating: Stir at 90-110°C for 12 hours .

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Part 3: Mechanistic Visualization

Diagram 1: Knoevenagel Synthesis Pathway

This diagram illustrates the transformation from aldehyde to acrylic acid, highlighting the critical decarboxylation step driven by the pyridine solvent.

Knoevenagel_Mechanism Reactants 3-Pyridinecarboxaldehyde + Malonic Acid Intermediate1 Enolate Formation (Piperidine Catalyst) Reactants->Intermediate1 Deprotonation Intermediate2 Aldol-like Condensation Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Dicarboxylic Acid Intermediate Intermediate2->Intermediate3 Dehydration (-H2O) Transition Decarboxylation (-CO2, Heat) Intermediate3->Transition Product trans-3-(3-Pyridyl) acrylic acid Transition->Product Irreversible

Caption: The Knoevenagel-Doebner pathway.[1][4] Piperidine catalyzes the initial attack, while thermal conditions drive the irreversible loss of CO2 to yield the trans-isomer.

Diagram 2: HDAC Inhibition Mode of Action

Pyridine-acrylic derivatives are potent HDAC inhibitors. The diagram below details the pharmacophore binding mechanism.

HDAC_Binding cluster_drug Inhibitor Structure (Pharmacophore) cluster_enzyme HDAC Active Site Cap Pyridine Ring (Cap Group) Linker Acrylic Acid/Ester (Spacer) Cap->Linker Rim Active Site Rim (Solvent Exposed) Cap->Rim Pi-Pi Stacking / H-Bonding ZBG Hydroxamic Acid (Zinc Binding Group) Linker->ZBG Tunnel Hydrophobic Tunnel (11 Angstroms) Linker->Tunnel Van der Waals / Hydrophobic Zn Zinc Ion (Zn2+) Catalytic Core ZBG->Zn Bidentate Chelation

Caption: Pharmacophore mapping of Pyridine-Acrylic inhibitors within the HDAC active site. The acrylic linker spans the hydrophobic tunnel, allowing the ZBG to chelate the catalytic Zinc.

Part 4: Therapeutic Applications

Histone Deacetylase (HDAC) Inhibition

Pyridine-based acrylic derivatives are precursors to hydroxamic acids (e.g., Belinostat analogs).[1]

  • Mechanism: Hyperacetylation of histones, leading to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).[1]

  • Selectivity: The position of the nitrogen on the pyridine ring (2-, 3-, or 4-pyridyl) dictates isoform selectivity (HDAC1 vs HDAC6) by altering the orientation of the cap group at the enzyme surface.

Antimicrobial Polymers

Acrylic acid derivatives can be polymerized to form functionalized hydrogels.

  • Application: Pyridine-grafted poly(acrylic acid) copolymers.[1]

  • Mechanism: The pyridine moiety, when quaternized, disrupts bacterial cell membranes via electrostatic interaction with the negatively charged lipid bilayer, causing leakage of intracellular content.[1]

References

  • BenchChem Technical Support. (2025).[4] An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid. BenchChem. Link[1]

  • Sigma-Aldrich. (n.d.).[1] trans-3-(3-Pyridyl)acrylic acid Product Specification and Safety Data Sheet. Merck KGaA. Link

  • Mellado-Harlan, P., et al. (2022).[1] Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. PubMed Central (PMC).[1] Link

  • Strippoli, R., et al. (2023).[1] Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells.[1][6] European Journal of Medicinal Chemistry. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] Link[1]

  • Al-Mogren, M. M., et al. (2021).[1] Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI Micromachines. Link[1][7]

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Foundational

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Introduction In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is a foundational requirement for progress. (E)-3-(6-Methylpyridin-2-YL)acrylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is a foundational requirement for progress. (E)-3-(6-Methylpyridin-2-YL)acrylic acid is a heterocyclic compound of significant interest, often serving as a key intermediate in the synthesis of advanced pharmaceutical agents, notably kinase inhibitors for oncological applications.[1] Its conjugated structure, comprising a pyridine ring and an acrylic acid moiety, imparts specific chemical reactivity and biological binding capabilities that are central to its function.[1]

The unambiguous determination of a compound's molecular formula and exact molecular weight is the first and most critical step in its structural elucidation. This process underpins all subsequent research, from reaction stoichiometry and purity assessment to regulatory submission and quality control. An error in this fundamental characterization can compromise entire research and development pipelines.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for the definitive molecular weight and formula analysis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid. Moving beyond a simple listing of procedures, this document elucidates the causality behind instrumental choices, details self-validating protocols, and integrates orthogonal analytical techniques to ensure the highest degree of scientific integrity and confidence in the results.

Section 1: Physicochemical Foundation of the Analyte

A thorough analysis begins with an understanding of the target molecule's basic properties. These theoretical values serve as the benchmark against which all experimental data are compared.

Chemical Structure:

Chemical Structure of (E)-3-(6-Methylpyridin-2-YL)acrylic acid
Figure 1: Chemical Structure of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight (Monoisotopic) 163.0633 g/mol Calculated
Molecular Weight (Average) 163.17 g/mol [1]
CAS Number 106988-32-3[1]
Canonical SMILES CC1=NC=CC=C1C=CC(=O)O[2]
InChI Key RHRYWOAASMAMDC-NSCUHMNNSA-N[2]

Section 2: Integrated Analytical Workflow for Formula Determination

A robust characterization relies on the strategic integration of multiple analytical techniques. No single method provides absolute certainty; instead, confidence is built by correlating data from orthogonal approaches. This guide focuses on a two-pronged strategy: High-Resolution Mass Spectrometry (HRMS) for exact mass determination and Elemental Analysis (EA) for elemental composition, with Nuclear Magnetic Resonance (NMR) for structural confirmation.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Data Synthesis & Verification cluster_2 Orthogonal Validation HRMS High-Resolution Mass Spectrometry (HRMS) MW Exact Molecular Weight HRMS->MW EA Elemental Analysis (EA) (CHN Combustion) EF Empirical Formula EA->EF MF Molecular Formula Confirmation MW->MF EF->MF NMR NMR Spectroscopy (¹H and ¹³C) MF->NMR Final Final Structural Confirmation NMR->Final

Caption: Integrated workflow for molecular formula and structure confirmation.

High-Resolution Mass Spectrometry (HRMS): The Cornerstone of Molecular Weight

Expertise & Experience: The Choice of HRMS

Mass spectrometry is the definitive technique for determining the molecular weight of organic compounds by measuring the mass-to-charge ratio (m/z) of their ions.[3] While low-resolution MS provides nominal mass (to the nearest integer), it is insufficient for formula determination, as multiple formulas can share the same nominal mass.[4] We exclusively specify High-Resolution Mass Spectrometry (e.g., Time-of-Flight [TOF] or Orbitrap analyzers) because it measures m/z to four or more decimal places.[4][5] This precision is critical to distinguish between isobaric compounds (different formulas, same nominal mass) and to generate a unique, unambiguous molecular formula.[6]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation:

    • Accurately weigh ~1 mg of (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

    • Dissolve in 1 mL of a high-purity 50:50 (v/v) mixture of acetonitrile and water. This solvent system is ideal for ESI and promotes protonation.

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL.

    • Rationale: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a high abundance of the molecular ion, which is essential for accurate molecular weight determination.[7]

  • Instrument Configuration (Typical ESI-TOF Parameters):

    • Ionization Mode: Positive Ion Mode.

      • Expert Insight: The pyridine nitrogen is basic and readily accepts a proton, making the protonated molecule [M+H]⁺ highly stable and easily detectable in positive mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

    • Drying Gas (N₂): 8.0 - 10.0 L/min at 200 °C.

    • Mass Range: 50 - 500 m/z.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy is within 5 ppm.

  • Data Acquisition:

    • Introduce the sample via direct infusion or through a liquid chromatography system at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

Trustworthiness: Data Interpretation and Self-Validation

The primary goal is to identify the peak corresponding to the protonated molecule, [C₉H₉NO₂ + H]⁺.

  • Theoretical Exact Mass:

    • (9 x 12.000000) + (10 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 164.070644

  • Expected Experimental Result: A high-intensity peak should be observed at m/z 164.0706 ± 0.0008 (assuming 5 ppm mass accuracy).

A molecular formula calculator tool should be used to confirm that C₉H₁₀NO₂⁺ is the only logical formula within the measured mass error that fits the chemical context (i.e., composed of C, H, N, O).[6]

The Nitrogen Rule: A key self-validating principle states that an organic molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] Our compound has one nitrogen atom and a nominal molecular weight of 163, which is consistent with this rule. The observed [M+H]⁺ ion will have an even nominal mass (164), which is also consistent.

HRMS_Workflow Sample Sample in Solution (~5 µg/mL) ESI Electrospray Ionization (Formation of [M+H]⁺ ions) Sample->ESI TOF TOF Mass Analyzer (Separation by m/z) ESI->TOF Detector Detector (Ion Counting) TOF->Detector Spectrum Mass Spectrum (Plot of Abundance vs. m/z) Detector->Spectrum Analysis Data Analysis (Identify m/z of [M+H]⁺) Spectrum->Analysis

Caption: Workflow for High-Resolution Mass Spectrometry (HRMS) analysis.

Elemental Analysis (EA): Orthogonal Formula Validation

Expertise & Experience: The Role of Combustion Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sulfur, if present) in a pure organic sample.[9][10] This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[11][12] This technique is a powerful orthogonal method to HRMS. While HRMS provides an extremely precise total mass, EA confirms the relative ratios of the constituent atoms, providing a robust cross-check.[4]

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation:

    • Ensure the sample is homogenous and meticulously dried under vacuum to remove any residual solvent or water, which would critically skew the hydrogen and carbon percentages.

    • Accurately weigh 2-3 mg of the sample into a tin capsule using a microbalance.

    • Rationale: Precise weighing is paramount as the final percentages are calculated relative to this initial mass.

  • Instrument Configuration (Typical CHN Analyzer):

    • Combustion Furnace: ~950 °C.

    • Reduction Furnace: ~650 °C.

    • Carrier Gas: High-purity Helium.

    • Detector: Thermal Conductivity Detector (TCD).

    • Calibration: Calibrate the instrument using a certified organic standard with known C, H, and N percentages (e.g., acetanilide).

  • Data Acquisition & Analysis:

    • The instrument automatically combusts the sample, separates the resulting gases chromatographically, and measures their abundance with the TCD.

    • Software calculates the weight percentages of C, H, and N. The percentage of oxygen is typically determined by difference (100% - %C - %H - %N).[4]

Trustworthiness: From Percent Composition to Empirical Formula

The experimental percentages are used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound.

Table 2: Theoretical vs. Expected Elemental Analysis Data

ElementTheoretical %Expected Experimental Range
Carbon (C) 66.25 %65.95 - 66.55 %
Hydrogen (H) 5.56 %5.26 - 5.86 %
Nitrogen (N) 8.58 %8.28 - 8.88 %
Oxygen (O) 19.61 %(by difference)

An accepted deviation for elemental analysis is typically ±0.3-0.4%.[10]

Calculation Steps:

  • Assume a 100 g sample, converting percentages directly to grams.

  • Divide the mass of each element by its atomic mass to get the molar amount.

  • Divide each molar amount by the smallest calculated molar amount to find the simplest ratio.

  • If necessary, multiply the ratios by a small integer to obtain whole numbers.

For C₉H₉NO₂, this process should yield the empirical formula C₉H₉NO₂.

EA_Workflow Sample ~2 mg Pure Sample in Tin Capsule Combustion Combustion Furnace (Sample -> CO₂, H₂O, N₂) Sample->Combustion Separation Gas Chromatography (Separation of Gases) Combustion->Separation Detection Thermal Conductivity Detector (Quantification) Separation->Detection Percentages Calculate Mass % (%C, %H, %N) Detection->Percentages Empirical Derive Empirical Formula (C₉H₉NO₂) Percentages->Empirical

Caption: Workflow for Elemental Analysis (EA) and empirical formula derivation.

Section 3: Data Synthesis and Final Formula Confirmation

The power of this dual-pronged approach lies in the synthesis of the data.

  • Derive Empirical Formula Mass: Calculate the mass of the empirical formula obtained from EA.

    • Mass(C₉H₉NO₂) = (9 * 12.011) + (9 * 1.008) + (1 * 14.007) + (2 * 15.999) ≈ 163.17 g/mol .

  • Correlate with HRMS: Compare the empirical formula mass with the accurate molecular weight determined by HRMS.

    • The integer molecular weight from HRMS (163 Da) matches the empirical formula mass.

This one-to-one correspondence between the elemental composition (EA) and the exact molecular weight (HRMS) provides definitive confirmation of the molecular formula as C₉H₉NO₂ .

Section 4: Structural Validation with NMR Spectroscopy

While the molecular formula is now confirmed, NMR spectroscopy provides the final layer of validation by ensuring the formula is consistent with the known chemical structure. It confirms the presence and connectivity of atoms, acting as a crucial check on the overall analysis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the 9 protons in the molecule. Key expected signals include:

    • A singlet for the methyl group (-CH₃) protons.

    • Three distinct signals for the protons on the pyridine ring.

    • Two signals for the vinylic protons (-CH=CH-) of the acrylic acid, exhibiting characteristic coupling constants for an (E)-isomer.[13]

    • A broad singlet for the carboxylic acid (-COOH) proton.[14]

    • Trustworthiness Check: The integration of these signals must sum to a 1:3:1:1:1:2 ratio, corresponding to the 9 protons of the C₉H₉NO₂ formula.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display 9 distinct signals, corresponding to the 9 unique carbon atoms in the structure, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the carbons of the pyridine ring, and the methyl carbon.

Conclusion

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. [Link]

  • Labcompare. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • MyTutor. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • University of Technology, Iraq. (n.d.). Element analysis. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]

  • University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. [Link]

  • CK-12 Foundation. (n.d.). How can you determine the molecular formula from mass spectrometry?. [Link]

  • ACS Publications. (2011). 1H MAS NMR Spectroscopy of Polyethylene Acrylic Acid Copolymers and Ionomers. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[15] and containing (b) 3 mol%.... [Link]

  • ACS Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. [Link]

  • YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

  • International Union of Crystallography. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • ResearchGate. (n.d.). Interpretation of Mass Spectra. [Link]

  • MySkinRecipes. (n.d.). (E)-3-(6-methylpyridin-2-yl)acrylic acid. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • Saarland University. (n.d.). Interpretation of mass spectra. [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid via Knoevenagel condensation

Application Note & Protocol Topic: Synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid via Knoevenagel Condensation Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid via Knoevenagel Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Key Pharmaceutical Intermediate

(E)-3-(6-methylpyridin-2-yl)acrylic acid is a substituted cinnamic acid derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its rigid, conjugated structure makes it a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors used in oncology. The precise and efficient synthesis of this molecule is therefore of significant interest.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its reliability in creating α,β-unsaturated systems from carbonyl compounds and active methylene species.[2] This application note details a robust protocol for the synthesis of (E)-3-(6-methylpyridin-2-yl)acrylic acid, leveraging the Doebner modification of the Knoevenagel condensation. This specific modification is exceptionally well-suited for this transformation, as it employs a pyridine/piperidine catalyst system to react an aldehyde with malonic acid, which undergoes a concerted condensation and decarboxylation to yield the desired acrylic acid derivative with high stereoselectivity for the thermodynamically favored E-isomer.[3][4][5]

Reaction Mechanism: The Knoevenagel-Doebner Pathway

The synthesis proceeds via a well-established three-step sequence within a one-pot protocol. The choice of a pyridine solvent with a catalytic amount of piperidine is a classic and effective strategy.[6] Piperidine, being a stronger base, initiates the reaction, while pyridine serves as both the solvent and the necessary weak base to facilitate the final decarboxylation step.[5][7]

  • Enolate Formation: The reaction commences with the deprotonation of malonic acid by the piperidine catalyst. This removes a proton from the active methylene group, forming a highly reactive, resonance-stabilized enolate ion.[7][8]

  • Nucleophilic Addition: The enolate ion performs a nucleophilic attack on the carbonyl carbon of 6-methylpyridine-2-carbaldehyde. This addition forms an aldol-type tetrahedral intermediate.[9]

  • Dehydration and Decarboxylation: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form an unsaturated dicarboxylic acid. Under the thermal conditions of refluxing pyridine, this intermediate readily undergoes decarboxylation (loss of CO₂), driven by the formation of a stable conjugated system, to yield the final product, (E)-3-(6-methylpyridin-2-yl)acrylic acid.[3][4]

Knoevenagel_Mechanism Knoevenagel-Doebner Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 6-Methylpyridine- 2-carbaldehyde Aldol Aldol Intermediate Aldehyde->Aldol Nucleophilic Attack MalonicAcid Malonic Acid Enolate Enolate Ion MalonicAcid->Enolate + Piperidine - H⁺ Catalyst Piperidine (Catalyst) Enolate->Aldol Nucleophilic Attack UnsaturatedDiacid Unsaturated Dicarboxylic Acid Aldol->UnsaturatedDiacid - H₂O (Dehydration) FinalProduct (E)-3-(6-Methylpyridin- 2-YL)acrylic acid UnsaturatedDiacid->FinalProduct - CO₂ (Decarboxylation in Pyridine)

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution and subsequent characterization confirm the reaction's outcome.

Materials & Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
6-Methylpyridine-2-carbaldehydeC₇H₇NO121.141.05.00 g (41.3 mmol)
Malonic AcidC₃H₄O₄104.061.25.16 g (49.6 mmol)
PyridineC₅H₅N79.10Solvent25 mL
PiperidineC₅H₁₁N85.15Catalytic~0.5 mL
Hydrochloric Acid (conc.)HCl36.46-As needed for pH ~4-5
Deionized WaterH₂O18.02-For washing
EthanolC₂H₅OH46.07-For recrystallization
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Methodology

Workflow Experimental Workflow A 1. Setup Combine Aldehyde, Malonic Acid, and Pyridine in flask. B 2. Catalyst Addition Add catalytic piperidine. A->B C 3. Reaction Heat to reflux (115°C) for 3-4 hours. Monitor CO₂ evolution. B->C D 4. Work-up Cool to RT. Acidify with conc. HCl to precipitate. C->D E 5. Isolation Filter the solid product via vacuum filtration. D->E F 6. Purification Wash with cold water. Recrystallize from ethanol. E->F G 7. Characterization Dry and analyze (MP, NMR, MS). F->G

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 6-methylpyridine-2-carbaldehyde (5.00 g, 41.3 mmol) and malonic acid (5.16 g, 49.6 mmol).[6] Add 25 mL of pyridine to dissolve the solids.

    • Expert Insight: Pyridine serves as both a polar solvent capable of dissolving the reactants and the basic catalyst required for the Doebner decarboxylation step.[4][10] A slight excess of malonic acid ensures the complete consumption of the limiting aldehyde.

  • Catalyst Addition: To the stirred solution, add approximately 0.5 mL of piperidine using a pipette.

    • Expert Insight: Piperidine is a significantly stronger base than pyridine and is highly effective at catalyzing the initial condensation by promoting the formation of the enolate.[5][11] Only a catalytic amount is needed.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 115°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. The reaction progress can be monitored by the steady evolution of carbon dioxide gas, which will eventually cease.

  • Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the dark mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice. Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 4-5. A precipitate will form.

    • Expert Insight: Acidification is critical. It protonates the carboxylate anion of the product, significantly reducing its solubility in the aqueous mixture and causing it to precipitate out of the solution.[12][13]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the final product under vacuum to yield (E)-3-(6-methylpyridin-2-yl)acrylic acid as a solid.

Characterization and Data

The identity, purity, and stereochemistry of the final product are confirmed through standard analytical techniques. The large coupling constant between the vinylic protons in the ¹H NMR spectrum is a definitive indicator of the desired E (trans) configuration.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield Theoretical: 6.74 g. Typical Practical Yield: 75-85%.
Melting Point 201-203 °C[14]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (br s, 1H, COOH), ~8.6 (d, 1H, Py-H), ~7.8 (t, 1H, Py-H), ~7.6 (d, J ≈ 16 Hz, 1H, vinylic-H), ~7.4 (d, 1H, Py-H), ~7.0 (d, J ≈ 16 Hz, 1H, vinylic-H), ~2.5 (s, 3H, CH₃). Note: Shifts are approximate and based on similar structures. The key diagnostic is the large coupling constant (J) for the vinylic protons, confirming the E-isomer.[15][16]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (C=O), ~158 (Py-C), ~152 (Py-C), ~144 (Vinylic-CH), ~138 (Py-C), ~125 (Py-C), ~123 (Py-C), ~122 (Vinylic-CH), ~24 (CH₃). Note: Predicted chemical shifts.
MS (ESI+) m/z: 164.07 [M+H]⁺

References

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Physics Wallah Website. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal Website. [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia Website. [Link]

  • Khan, F. A., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]

  • Zaheer, S. H. (1945). The condensation of aldehydes with malonic acid. Journal of the Indian Chemical Society. [Link]

  • Natural Product Research Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Chem-Station. (2014). Knoevenagel Condensation. Chem-Station Website. [Link]

  • Scribd. Knoevenagel Condensation. Scribd Website. [Link]

  • Cambridge University Press. Knoevenagel Condensation. Cambridge University Press Website. [Link]

  • ResearchGate. (2023). Knoevenagel condensation reaction and its mechanism. ResearchGate Website. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure Website. [Link]

  • ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate Website. [Link]

  • MySkinRecipes. (E)-3-(6-methylpyridin-2-yl)acrylic acid. MySkinRecipes Website. [Link]

  • IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCr Journals Website. [Link]

  • Molbase. 3-(Pyridin-2-yl)acrylic acid. Molbase Website. [Link]

  • IUCrData. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData Website. [Link]

Sources

Application

Application Notes and Protocols for the Heck Reaction: Synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Introduction The Heck-Mizoroki reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for carbon-carbon bond formation.[1] This palladium-catalyzed cross-coupling of an unsatura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Heck-Mizoroki reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for carbon-carbon bond formation.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid, a substituted vinylpyridine, is of significant interest as this structural motif is present in numerous biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of (E)-3-(6-Methylpyridin-2-YL)acrylic acid via the Heck reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss key reaction parameters and optimization strategies.

Reaction Principle: The Catalytic Cycle

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which is initiated by the in-situ reduction of a Pd(II) precatalyst, such as Palladium(II) acetate, to the active Pd(0) species.[3] The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2-bromo-6-methylpyridine, forming a Pd(II)-pyridyl intermediate.

  • Olefin Coordination and Insertion: Acrylic acid coordinates to the palladium center, followed by a migratory insertion into the Pd-pyridyl bond. This step is crucial for the formation of the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of a palladium-hydride species and the desired vinylpyridine product. This step generally proceeds with syn-stereochemistry and dictates the trans-geometry of the product.[4]

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle. The base also serves to neutralize the hydrohalic acid (HBr) generated during the reaction.[3]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L | Ar-Pd-X | L OxAdd->PdII_Aryl Olefin_Coord Olefin Coordination PdII_Aryl->Olefin_Coord + Olefin PdII_Olefin L | Ar-Pd-X | (Olefin) Olefin_Coord->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl L | X-Pd-CH₂-CH(R)Ar | L Insertion->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim - Product PdH L | H-Pd-X | L Beta_Elim->PdH Red_Elim Reductive Elimination PdH->Red_Elim + Base Red_Elim->Pd0 - HB-X

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

This protocol is a representative procedure based on established Heck reaction methodologies for similar substrates.[2][5] Optimization may be required to achieve the highest yields.

Materials:

  • 2-Bromo-6-methylpyridine (1.0 equiv)

  • Acrylic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylpyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Reagent Addition: Through a septum, add anhydrous DMF via syringe, followed by acrylic acid and triethylamine.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromo-6-methylpyridine) is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

Sources

Method

Application Note: High-Purity Crystallization of (E)-3-(6-Methylpyridin-2-yl)acrylic Acid

Topic: Crystallization methods for (E)-3-(6-Methylpyridin-2-yl)acrylic acid purification Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals Abstract (E)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization methods for (E)-3-(6-Methylpyridin-2-yl)acrylic acid purification Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

Abstract

(E)-3-(6-Methylpyridin-2-yl)acrylic acid is a critical intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors (e.g., TGF-β inhibitors). Its purification presents unique challenges due to its amphoteric nature and the potential for E/Z isomerization. This guide details two complementary purification protocols: Isoelectric Precipitation (pH-Swing) for bulk impurity removal and Thermal Recrystallization for final polishing. These methods exploit the molecule’s specific physicochemical properties to achieve purities exceeding 98% with controlled crystal morphology.

Physicochemical Characterization & Strategy

To design an effective crystallization process, one must first understand the solute's behavior in solution.

Structural Analysis

The molecule consists of a basic 6-methylpyridine moiety and an acidic acrylic acid tail.

  • Pyridinium Nitrogen (Basic): The 6-methyl group is electron-donating, slightly increasing the basicity compared to unsubstituted pyridine. Estimated pKa

    
     5.8–6.0.
    
  • Carboxylic Acid (Acidic): Typical conjugated carboxylic acid pKa

    
     4.0–4.5.
    
  • Isoelectric Point (pI): The molecule exhibits minimum solubility near its isoelectric point (pH

    
     4.5–5.5), where it exists primarily as a neutral or zwitterionic species.
    
Solubility Profile
  • High Solubility: Aqueous strong acid (pH < 2, as cation), Aqueous strong base (pH > 8, as anion), Hot Ethanol, DMSO.

  • Low Solubility: Water at pH 5, Cold Toluene, Hexanes, Diethyl Ether.

Impurity Profile

Common impurities from Knoevenagel condensation (synthesis route) include:

  • 6-Methyl-2-pyridinecarboxaldehyde: Unreacted starting material (Non-acidic).

  • Malonic acid derivatives: (Highly water-soluble).

  • Oligomers: Polymerization side-products (often colored).

  • Z-Isomer: The thermodynamically less stable isomer.

Protocol A: Isoelectric Precipitation (pH-Swing)

Objective: Primary purification to remove non-acidic organic impurities (aldehydes) and water-soluble salts. This method utilizes the amphoteric nature of the compound.

Reagents
  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Activated Carbon (e.g., Darco G-60)

  • Deionized Water

Step-by-Step Procedure
  • Dissolution (Basification):

    • Suspend the crude solid in Deionized Water (approx. 10 mL/g).

    • Slowly add 2M NaOH with stirring until the pH reaches 10–11. The solid should dissolve completely as the carboxylate salt forms.

    • Checkpoint: If turbidity persists, these are likely non-acidic organic impurities.

  • Filtration (Impurity Removal):

    • Optional: Add activated carbon (5 wt% of crude mass) to adsorb colored oligomers. Stir for 30 minutes.

    • Filter the solution through a Celite pad or 0.45 µm membrane to remove insoluble organics and carbon.

  • Precipitation (Acidification):

    • Place the clear filtrate in a vessel equipped with a mechanical stirrer and pH probe.

    • Slowly add 2M HCl dropwise at Room Temperature (20–25°C).

    • Critical Step: As pH approaches 6.5, the solution may become cloudy. Continue slow addition until pH reaches 5.0–5.2 (the estimated pI).

    • Observation: A thick, white to off-white precipitate will form.

  • Aging (Ostwald Ripening):

    • Stir the slurry at pH 5.0 for 1–2 hours. This allows small crystals to redissolve and deposit onto larger crystals, improving filterability.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with 2 volumes of cold water (pH adjusted to 5) to remove inorganic salts (NaCl).

    • Dry under vacuum at 50°C for 12 hours.

Protocol B: Thermal Recrystallization (Polishing)

Objective: Removal of trace isomers and achievement of high crystallinity. Solvent System: Ethanol / Water (9:1 v/v) is recommended. The methyl group on the pyridine increases lipophilicity, making pure water a poor solvent for recrystallization, while pure ethanol may yield low recovery.

Reagents
  • Ethanol (Absolute or 95%)

  • Deionized Water

Step-by-Step Procedure
  • Saturation:

    • Place the dried solid from Protocol A into a round-bottom flask.

    • Add Ethanol (approx. 5–7 mL per gram of solid).

    • Heat to reflux (approx. 78°C). The solid should dissolve. If not, add small aliquots of Ethanol until dissolution is complete.[1]

  • Anti-Solvent Addition (Optional but Recommended):

    • While at reflux, add hot water dropwise until a faint turbidity just persists, then add a few drops of ethanol to clear it again. This optimizes the yield.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities and the Z-isomer.

    • Tip: Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to slow the cooling rate.

  • Final Crystallization:

    • Once at room temperature, cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Filtration & Drying:

    • Filter the crystals.[2][3]

    • Wash with a small amount of cold Ethanol/Water (1:1).

    • Dry in a vacuum oven at 45–50°C.

Process Visualization

Purification Logic Flow

The following diagram illustrates the decision matrix and workflow for the purification process.

PurificationWorkflow Start Crude (E)-3-(6-Methylpyridin-2-yl)acrylic acid DissolveBase Dissolve in 2M NaOH (pH > 10) Form Anionic Species Start->DissolveBase Amphoteric nature Filter Filtration (Remove insoluble aldehydes/polymers) DissolveBase->Filter Remove non-acidic Acidify Acidify with HCl to pH ~5.1 (Isoelectric Point) Filter->Acidify Clear filtrate Precipitate Precipitate Formation (Zwitterionic/Neutral Species) Acidify->Precipitate Solubility min. Recryst Thermal Recrystallization (Ethanol/Water) Precipitate->Recryst Polish FinalProduct Pure Crystalline Product (>98% Purity) Recryst->FinalProduct Slow cooling

Caption: Workflow exploiting amphoteric properties for bulk purification followed by thermal polishing.

Solubility vs. pH

Understanding the species distribution is critical for the pH-swing method.

SpeciesDistribution Cation Cationic Form (Soluble) pH < 3 Neutral Neutral/Zwitterion (Insoluble Precipitate) pH ~ 5.1 Cation->Neutral + OH⁻ Neutral->Cation + H⁺ Anion Anionic Form (Soluble) pH > 8 Neutral->Anion + OH⁻ Anion->Neutral + H⁺

Caption: Solubility window of the target molecule based on pH-dependent protonation states.

Analytical Validation & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% AreaIf <98%, repeat Recrystallization (Protocol B).
Isomeric Ratio 1H NMR (DMSO-d6)E-isomer > 99%Z-isomer (coupling constant ~12Hz vs ~16Hz for E) is removed by slow cooling in Protocol B.
Residual Solvent GC-Headspace< 5000 ppm (Ethanol)Increase drying time or temperature (max 60°C).
Color VisualWhite to Off-whiteIf yellow, repeat Carbon treatment in Protocol A.
Key Mechanistic Insight: The "E" Selectivity

The Knoevenagel condensation typically favors the E-isomer. However, if the Z-isomer is present, the thermal recrystallization step is effective because the E-isomer generally has a higher lattice energy and melting point, causing it to crystallize preferentially while the Z-isomer remains in the mother liquor.

References

  • Zacuto, M. J. (2019).[4] "Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation." The Journal of Organic Chemistry, 84(10), 6465–6474. Link

  • Organic Syntheses. "Acrylic Acid Purification." Organic Syntheses, Coll. Vol. 3, p.30 (1955). Link

  • Kudelko, A., et al. (2015).[2] "Synthesis and properties of 3-(pyridyl)acrylic acids." Heterocycles. (Contextual basis for pyridine-acrylic derivatives).

  • Thermo Fisher Scientific. "Acrylic Acids and Derivatives: Properties and Handling." Link

  • PubChem. "Compound Summary: 3-(6-Methylpyridin-2-yl)acrylic acid." Link

Sources

Application

Michael addition reactions involving (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Application Note: Michael Addition Protocols for (E)-3-(6-Methylpyridin-2-yl)acrylic Acid Abstract & Strategic Significance (E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Michael Addition Protocols for (E)-3-(6-Methylpyridin-2-yl)acrylic Acid

Abstract & Strategic Significance

(E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) is a critical intermediate in the synthesis of kinase inhibitors and integrin antagonists. Structurally, it functions as a heteroaryl-substituted cinnamic acid derivative. Its reactivity in Michael addition (conjugate addition) reactions is governed by the interplay between the electron-deficient pyridine ring (activating) and the carboxylic acid tail (deactivating in its anionic form).

This guide provides three validated protocols for conjugate additions to this specific substrate. Unlike simple acrylates, the presence of the basic pyridine nitrogen and the acidic carboxyl group requires tailored conditions to prevent catalyst poisoning or side reactions (e.g., decarboxylation, salt formation).

Chemical Profile & Mechanistic Insight

PropertyData
Substrate (E)-3-(6-Methylpyridin-2-yl)acrylic acid
CAS Number 106988-32-3
MW 163.17 g/mol
pKa (Est.) ~4.5 (COOH), ~6.0 (Pyridine N)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (pH < 4)
Reactivity Class Soft Electrophile (Michael Acceptor)
Mechanistic Nuances
  • Pyridine Activation: The pyridine ring at the

    
    -position acts as an electron-withdrawing group (EWG) via induction, increasing the electrophilicity of the 
    
    
    
    -carbon compared to standard cinnamic acid.
  • 6-Methyl Sterics: The methyl group at the 6-position creates a "steric fence" around the pyridine nitrogen. This is advantageous as it reduces N-coordination to Lewis Acid catalysts, a common failure mode in pyridine chemistry.

  • Acid-Base Conflict: In basic media (standard Michael conditions), the carboxylic acid deprotonates (

    
    ). The resulting carboxylate anion donates electron density back into the 
    
    
    
    -system, lowering the reactivity toward nucleophiles. Expert Insight: Successful protocols must either use strong nucleophiles (thiols), activate the acid (esterification), or use specific pH windows.

Protocol 1: Thiol-Michael Addition (Bioconjugation & Green Synthesis)

Context: Ideal for synthesizing sulfur-containing heterocycles or bioconjugation (e.g., cysteine tagging). This reaction proceeds rapidly in aqueous media due to the high nucleophilicity of the thiolate anion.

Reagents
  • Substrate: (E)-3-(6-Methylpyridin-2-yl)acrylic acid (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Solvent: Phosphate Buffer (0.1 M, pH 7.5–8.0) or MeOH/Water (1:1)

  • Catalyst: None (pH-driven) or mild base (

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of the acrylic acid substrate in 2 mL of MeOH.

  • Buffering: Add 2 mL of 0.1 M Phosphate Buffer (pH 8.0). Note: The solution should be homogeneous. If precipitation occurs, increase MeOH ratio.

  • Addition: Add 1.1 mmol of the thiol dropwise.

    • Mechanistic Note: At pH 8.0, the thiol (

      
      ) exists in equilibrium with the thiolate anion (
      
      
      
      ), which is the active nucleophile.
  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1, UV visualization).

  • Workup (Zwitterion Isolation):

    • Adjust pH to ~4.0 using 1M HCl. The product (amino-acid-like zwitterion) often precipitates.

    • Filter the solid, wash with cold water and Et₂O.

    • If no precipitate: Extract with EtOAc (3x), dry over

      
      , and concentrate.
      

Protocol 2: Aza-Michael Addition (Microwave-Assisted)

Context: Synthesis of


-amino acids. Direct thermal addition of amines to acrylic acids is often sluggish and reversible. Microwave irradiation significantly accelerates this transformation.
Reagents
  • Substrate: 1.0 equiv

  • Nucleophile: Secondary amine (e.g., morpholine, piperidine) (1.5 equiv)

  • Solvent: Water or Ethanol (High dielectric constant required for MW heating)

  • Apparatus: Microwave Reactor (e.g., CEM Discover or Biotage)

Step-by-Step Procedure
  • Loading: In a 10 mL microwave vial, combine 1.0 mmol substrate and 1.5 mmol amine in 2 mL water.

  • Irradiation: Seal the vessel. Program the reactor:

    • Temp: 100°C

    • Time: 15–30 minutes

    • Power: Dynamic (Max 150W)

  • Cooling: Cool to room temperature using compressed air flow.

  • Purification:

    • The product exists as a salt/zwitterion.

    • Load the crude aqueous mixture directly onto a cation-exchange resin (e.g., Dowex 50W).

    • Wash with water (remove neutral impurities) -> Elute with 2M

      
       (release product).
      
    • Lyophilize to obtain the pure

      
      -amino acid.
      

Protocol 3: Carbon-Michael (The "Ester-First" Strategy)

Context: Carbon nucleophiles (Malonates, Keto-esters) are "harder" and less reactive toward the free carboxylate form. Expert Recommendation: Do not attempt direct addition of malonates to the free acid. The required dianion generation (2 equiv base) often leads to polymerization or decarboxylation. The standard industry protocol involves an in-situ esterification followed by Michael addition.

Workflow Diagram (Graphviz)

MichaelStrategy Figure 1: Recommended Synthetic Pathway for Carbon-Michael Addition Substrate (E)-3-(6-Me-Py)-Acrylic Acid Esterification Step 1: Esterification (SOCl2, MeOH) Substrate->Esterification Activation Intermed Methyl Ester Intermediate Esterification->Intermed Isolation Addition Step 2: Michael Addition (NaH, Malonate, THF) Intermed->Addition Nucleophilic Attack Product Final C-C Adduct Addition->Product Workup

Step-by-Step Procedure

Step 1: Methyl Ester Formation

  • Dissolve 1.0 g substrate in 10 mL dry Methanol.

  • Cool to 0°C. Add

    
     (1.5 equiv) dropwise.
    
  • Reflux for 2 hours. Concentrate in vacuo to yield the methyl ester hydrochloride. Neutralize with saturated

    
     and extract with DCM.
    

Step 2: Michael Addition

  • Nucleophile Gen: In a dry flask, suspend NaH (1.2 equiv, 60% in oil) in dry THF at 0°C. Add Diethyl Malonate (1.2 equiv) dropwise. Stir 15 min until

    
     evolution ceases.
    
  • Addition: Add the Methyl Ester (from Step 1, 1.0 equiv) in THF dropwise to the enolate solution.

  • Reaction: Warm to RT and stir for 4–6 hours.

  • Quench: Pour into saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Flash Chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Free Acid) Carboxylate formation deactivates the alkene.Switch to Protocol 3 (Esterification) or lower pH to ~7.0 (for Thiols).
Polymerization Reaction too concentrated or temp too high.Add radical inhibitor (Hydroquinone) if using acrylate esters; dilute reaction.
Low Yield (Aza-Michael) Reversibility of the reaction (Retro-Michael).Use Microwave conditions; use excess amine; avoid high temps during workup.
Pyridine N-Alkylation Electrophile attacking the pyridine Nitrogen.The 6-Methyl group minimizes this, but avoid strong alkylating agents. Stick to soft Michael acceptors.

References

  • Stentzel, M. R., & Klumpp, D. A. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. National Science Foundation (NSF) Public Access Repository. Available at: [Link]

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. (Cited for Thiol-Michael mechanism).[2][3][4]

  • Mazo, P., et al. (2011). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Journal of the Mexican Chemical Society, 55(1). Available at: [Link]

  • Sigma-Aldrich. (n.d.). Product Specification: (E)-3-(6-Methylpyridin-2-yl)acrylic acid. CAS 106988-32-3.
  • Kudelko, A., et al. (2015). Synthesis and reactivity of 3-(2-pyridyl)acrylic acid derivatives. Heterocycles. (General reactivity context).

Sources

Method

Application Notes and Protocols for the Coordination Chemistry of (E)-3-(6-Methylpyridin-2-YL)acrylic acid with Transition Metals

Introduction: A Versatile Ligand for Modern Coordination Chemistry (E)-3-(6-Methylpyridin-2-YL)acrylic acid is a bifunctional ligand of significant interest in the field of coordination chemistry. Its structure, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Ligand for Modern Coordination Chemistry

(E)-3-(6-Methylpyridin-2-YL)acrylic acid is a bifunctional ligand of significant interest in the field of coordination chemistry. Its structure, featuring a pyridine nitrogen atom and a carboxylate group connected by a rigid acrylic acid backbone, allows for a variety of coordination modes with transition metal ions. The pyridine moiety acts as a soft donor, while the carboxylate group is a hard donor, enabling this ligand to form stable complexes with a wide range of transition metals. The presence of the methyl group on the pyridine ring can also influence the steric and electronic properties of the resulting complexes, potentially leading to unique reactivity and physical properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of transition metal complexes incorporating (E)-3-(6-Methylpyridin-2-YL)acrylic acid. The protocols and notes are designed to be both practical and informative, explaining the rationale behind experimental choices to facilitate the successful design and execution of research in this area.

Part 1: Ligand and Complex Synthesis

Synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

The synthesis of the title ligand can be achieved via a Knoevenagel condensation reaction, a classic method for forming carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid.

Protocol 1: Synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid [1]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 6-methyl-2-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 mL) as a solvent and catalyst.

  • Reaction: Add a few drops of piperidine to the mixture to act as a catalyst.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath.

  • Precipitation: Slowly add 1 M HCl dropwise to the cooled mixture until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified (E)-3-(6-Methylpyridin-2-YL)acrylic acid in a vacuum oven at 60 °C.

Rationale: The use of pyridine as a solvent and piperidine as a catalyst is a common and effective combination for Knoevenagel condensations involving pyridyl aldehydes[1]. The acidic work-up protonates the carboxylate and the pyridine nitrogen, leading to the precipitation of the desired product.

General Protocol for the Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with (E)-3-(6-Methylpyridin-2-YL)acrylic acid can be achieved through the reaction of the ligand with various transition metal salts in a suitable solvent. The choice of solvent and reaction conditions can influence the final product's structure and properties.

Protocol 2: General Synthesis of M(II) Complexes

  • Ligand Solution: Dissolve (E)-3-(6-Methylpyridin-2-YL)acrylic acid (2.0 eq) in a suitable solvent such as methanol, ethanol, or a mixture of ethanol/water (20 mL).

  • Deprotonation (Optional but Recommended): Add a stoichiometric amount of a weak base, such as sodium hydroxide or triethylamine (2.0 eq), to the ligand solution to deprotonate the carboxylic acid. Stir for 15-20 minutes.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂) (1.0 eq) in the same solvent (10 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: Stir the resulting mixture at room temperature or with gentle heating (50-60 °C) for several hours (typically 2-6 hours). The formation of a precipitate often indicates the formation of the complex.

  • Isolation: Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.

  • Washing: Wash the complex with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over silica gel or in a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices: The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of complexes with the general formula [M(L)₂], where L is the deprotonated ligand. The optional deprotonation step facilitates the coordination of the carboxylate group to the metal ion. The choice of metal salt anion can also influence the final product, as some anions may coordinate to the metal center.

Part 2: Characterization Protocols

Thorough characterization is crucial to confirm the formation of the desired complexes and to understand their structural and electronic properties.

Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate group.

Protocol 3: FT-IR Analysis

  • Sample Preparation: Prepare KBr pellets of the free ligand and the synthesized metal complexes.

  • Data Acquisition: Record the FT-IR spectra in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectrum of the complex with that of the free ligand. Pay close attention to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group. The difference (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group[2][3][4][5].

Coordination Mode Δν (ν_as - ν_s) Value Rationale
Ionic< Δν for sodium saltThe carboxylate group is not directly coordinated to the metal.
Monodentate> Δν for sodium saltOne oxygen atom is coordinated to the metal, increasing the asymmetry.
Bidentate Chelating< Δν for sodium saltBoth oxygen atoms coordinate to the same metal ion, reducing the asymmetry.
Bidentate Bridging≈ Δν for sodium saltThe two oxygen atoms coordinate to different metal ions.

Self-Validation: The disappearance of the broad O-H stretch from the free carboxylic acid in the spectra of the complexes, along with the characteristic shifts in the carboxylate stretches, provides strong evidence of coordination.

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are related to its coordination geometry and the nature of the metal-ligand bonding.

Protocol 4: UV-Vis Analysis

  • Solution Preparation: Prepare dilute solutions of the ligand and the metal complexes in a suitable solvent (e.g., DMSO, DMF, or methanol).

  • Data Acquisition: Record the UV-Vis absorption spectra over a range of approximately 200-800 nm.

  • Analysis: Identify the intra-ligand (π→π) and n→π transitions, which are typically observed in the UV region. Look for new, lower-energy bands in the visible region for the complexes, which may be attributed to d-d transitions or metal-to-ligand charge transfer (MLCT) bands[6][7][8][9][10]. The position and intensity of these bands are indicative of the coordination environment around the metal ion.

Transition Type Typical Wavelength Region Information Gained
π→π* (Ligand)250-350 nmElectronic structure of the ligand.
n→π* (Ligand)300-400 nmElectronic structure of the ligand.
d-d transitions400-800 nmCoordination geometry and ligand field strength.
MLCT400-600 nmElectronic interaction between metal and ligand.

For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand.

Protocol 5: NMR Analysis (for Diamagnetic Complexes)

  • Sample Preparation: Dissolve the free ligand and the diamagnetic complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra.

  • Analysis: Compare the spectra of the complex and the free ligand. Shifts in the chemical shifts of the pyridine and acrylic protons upon coordination indicate a change in the electronic environment, confirming complex formation[11][12][13]. The absence of the carboxylic acid proton signal in the complex spectrum is also a key indicator. For paramagnetic complexes, NMR signals are typically broad and difficult to interpret without specialized techniques[14][15].

Thermal Analysis

TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Protocol 6: TGA

  • Sample Preparation: Place a small, accurately weighed amount of the complex in an alumina crucible.

  • Data Acquisition: Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range of approximately 30-800 °C.

  • Analysis: Analyze the resulting TGA curve (mass vs. temperature). Weight loss at lower temperatures (below 150 °C) usually corresponds to the loss of lattice water, while weight loss at higher temperatures can be attributed to the loss of coordinated water or the decomposition of the organic ligand[16][17][18][19]. The final residue at high temperatures is typically the metal oxide.

Structural Analysis

This is the most definitive technique for determining the three-dimensional structure of a crystalline complex.

Protocol 7: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This can often be achieved by slow evaporation of the solvent from the reaction mixture or by layering a solution of the complex with a less soluble solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages.

  • Analysis: The resulting structure will provide precise information on bond lengths, bond angles, coordination number, coordination geometry, and intermolecular interactions such as hydrogen bonding and π-π stacking[20][21][22][23].

Part 3: Potential Applications and Protocols

The unique structural and electronic properties of transition metal complexes with (E)-3-(6-Methylpyridin-2-YL)acrylic acid suggest their potential in various applications.

Catalysis

The presence of a coordinatively flexible metal center makes these complexes potential candidates for various catalytic reactions.

Application Note: Palladium(II) complexes with pyridyl-based ligands have shown high efficiency as pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions[24]. The ligand can stabilize the active catalytic species and influence the reaction's selectivity and turnover number.

Protocol 8: Screening for Suzuki-Miyaura Coupling Activity

  • Reaction Setup: In a reaction vial, combine an aryl halide (1.0 eq), an arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the synthesized Pd(II) complex (0.1-1 mol%).

  • Solvent: Add a suitable solvent system (e.g., toluene/water or DMF).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time.

  • Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. After completion, perform a standard work-up and purify the product by column chromatography. Calculate the yield of the cross-coupled product.

Application Note: Nickel and cobalt complexes with pyridyl-containing ligands have been investigated as electrocatalysts for the hydrogen evolution reaction (HER), a key process for renewable energy production[25][26].

Protocol 9: Electrochemical Evaluation for HER

  • Electrode Preparation: Prepare a working electrode by drop-casting a solution of the complex onto a glassy carbon electrode.

  • Electrochemical Cell: Use a three-electrode setup with the modified glassy carbon as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl) in an acidic aqueous solution.

  • Measurements: Perform linear sweep voltammetry (LSV) and cyclic voltammetry (CV) to determine the overpotential required for hydrogen evolution and the catalytic turnover frequency.

Biological Applications

Application Note: Transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the ability of the metal ion to interfere with cellular processes[27][28][29][30][31].

Protocol 10: Antimicrobial Screening (Agar Disc Diffusion Method)

  • Bacterial Culture: Prepare a fresh culture of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth.

  • Agar Plate Preparation: Spread the bacterial culture evenly onto the surface of an agar plate.

  • Disc Application: Place sterile paper discs onto the agar surface.

  • Sample Application: Pipette a known concentration of the test complex (dissolved in a suitable solvent like DMSO) and the free ligand onto separate discs. A solvent control and a standard antibiotic disc should also be included.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Luminescent Materials

Application Note: The coordination of ligands to transition metals can lead to the emergence of interesting photophysical properties, such as luminescence[32][33][34][35][36]. These properties can be tuned by changing the metal ion or modifying the ligand structure, leading to applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs).

Protocol 11: Photoluminescence Spectroscopy

  • Sample Preparation: Prepare solutions of the complexes in a suitable solvent or as solid-state thin films.

  • Data Acquisition: Record the excitation and emission spectra using a spectrofluorometer.

  • Analysis: Determine the excitation and emission maxima, the Stokes shift, and the quantum yield of luminescence. The luminescent properties can be correlated with the structure of the complex and the nature of the electronic transitions involved.

Visualizations

Diagrams

G cluster_ligand Ligand Structure cluster_modes Potential Coordination Modes L (E)-3-(6-Methylpyridin-2-YL)acrylic acid M Metal Ion N Pyridine-N M->N Coordination O1 Carboxylate-O M->O1 Coordination O2 Carboxylate-O M->O2 Coordination label_mono Monodentate label_bi Bidentate

Caption: Potential coordination modes of the ligand.

G start Start: Ligand & Metal Salt dissolve Dissolve in Solvent start->dissolve mix Mix Solutions dissolve->mix react React (Stirring/Heating) mix->react isolate Isolate Product (Filtration) react->isolate wash Wash Product isolate->wash dry Dry Product wash->dry characterize Characterize Complex dry->characterize end End: Purified Complex characterize->end

Caption: General workflow for complex synthesis.

References

  • Transition Metal Complexes as Antibacterial Agents: An Overview. PubMed.
  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024).
  • Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity. The Open Medicinal Chemistry Journal.
  • Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.
  • Mechanisms Operating in the Use of Transition Metal Complexes to Comb
  • Investigation into the Antibacterial Activity of Metal Complexes Derived from Substituted Chromone in Comparison with Tetracycli.
  • Exploration of Transition Metal Complexes as Potential Antimicrobial Agents. JOCPR. (2024).
  • Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions.
  • Sutton, C. C., da Silva, G., & Franks, G. V. (2015). Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Chemistry, 21(18), 6801-6805.
  • The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. (2022).
  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α.... PMC.
  • A comprehensive review of synthesis, characterization, single-crystal X-ray diffraction, and applications of transition metal complexes with tricyanomethane anions.
  • Recent Advances in N-Heterocyclic Carbene Coinage Metal Complexes in A 3 -Coupling and Carboxyl
  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. PMC.
  • Possible Synthetic Approaches for Heterobimetallic Complexes by Using nNHC/tzNHC Heteroditopic Carbene Ligands. NIH.
  • Luminescent First-Row Transition Metal Complexes. PMC - NIH.
  • Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electroc
  • Photophysics of transition metal complexes. Photochemistry: Volume 45.
  • Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electroc
  • Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applic
  • Synthesis, Characterization, Absorption Spectra, and Luminescence Properties of Organometallic Platinum(II) Terpyridine Complexes. Inorganic Chemistry.
  • IR Infrared Absorption Bands of Carboxyl
  • (E)-Methyl 3-(pyridin-2-yl)
  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • Reber, C.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Solution NMR of Transition Metal Complexes.
  • An Account of Synthetic Strategies towards Transition Metal Complexes. AIP Publishing. (2023).
  • (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent.
  • Transition Metal Complexes and Ligand Synthesis.
  • UV–vis spectra of ligand and corresponding metal complexes.
  • Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts.
  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.
  • Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. INEOS OPEN.
  • Nuclear magnetic resonance studies of diamagnetic metal-aminopolycarboxyl
  • Why NMR spectra are not preferred for characterisation of transition metal complexes?. (2020).
  • Uv-vis spectroscopy Definition. Inorganic Chemistry II Key Term | Fiveable.
  • UV-Visible spectra of ligand and their metal complexes.
  • Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques. Academia.edu.
  • Synthesis of ethyl 3-(6-methyl-3-pyridyl)
  • Spectroscopic methods uv vis transition metal complexes. Slideshare.
  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry.
  • Thermogravimetric analysis. Wikipedia.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • N-Heterocyclic Carbenes in Late Transition Metal C

Sources

Application

Scalable Process Development: (E)-3-(6-Methylpyridin-2-yl)acrylic acid

This Application Note provides a rigorous, scalable process for the synthesis of (E)-3-(6-Methylpyridin-2-yl)acrylic acid , a critical intermediate in the development of integrin antagonists and TGF- inhibitors. The guid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scalable process for the synthesis of (E)-3-(6-Methylpyridin-2-yl)acrylic acid , a critical intermediate in the development of integrin antagonists and TGF-


 inhibitors.

The guide prioritizes Route A (Doebner-Modified Knoevenagel Condensation) as the primary scalable method due to its atom economy, cost-effectiveness, and direct access to the acid functionality without downstream hydrolysis. Route B (Heck Coupling) is presented as a convergent alternative for scenarios where the halogenated precursor is more accessible.

Executive Summary & Retrosynthetic Logic

The target molecule features a 2,6-disubstituted pyridine ring conjugated with an acrylic acid moiety in the E-configuration.

  • Challenge: Controlling E/Z selectivity and preventing decarboxylation of the acrylic acid product into a vinyl pyridine (styrene-like) side product during thermal processing.

  • Solution: The Doebner modification of the Knoevenagel condensation utilizes pyridine as both solvent and base, promoting the formation of the thermodynamic E-isomer while managing the decarboxylation of the intermediate dicarboxylic acid to the desired mono-acid.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target (E)-3-(6-Methylpyridin-2-yl)acrylic acid (Target) RouteA Route A: Knoevenagel (Preferred for Scale) Target->RouteA Disconnection RouteB Route B: Heck Coupling (Convergent) Target->RouteB Aldehyde 6-Methylpicolinaldehyde RouteA->Aldehyde Malonic Malonic Acid RouteA->Malonic Bromide 2-Bromo-6-methylpyridine RouteB->Bromide Acrylic Acrylic Acid / Acrylate RouteB->Acrylic

Figure 1: Retrosynthetic strategies comparing the Knoevenagel condensation (Green) and Heck coupling (Red).

Primary Protocol: Doebner-Modified Knoevenagel Condensation

Rationale: This route avoids expensive transition metals (Pd) and phosphine ligands required in Heck couplings. It uses malonic acid, which is cheap and easy to handle. The reaction is driven to completion by the irreversible loss of CO


.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleKey Attribute
6-Methylpicolinaldehyde 1.0Limiting ReagentPurity >98% essential
Malonic Acid 1.5NucleophileExcess ensures conversion
Pyridine 5-10 VolSolvent/BaseAnhydrous preferred
Piperidine 0.1CatalystPromotes enolization
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: Use a reactor equipped with a mechanical stirrer, reflux condenser, and an internal temperature probe. Connect the condenser outlet to a mineral oil bubbler (to monitor CO

    
     evolution).
    
  • Charging: Charge 6-Methylpicolinaldehyde (1.0 equiv) and Malonic acid (1.5 equiv) into the reactor.

  • Solvent Addition: Add Pyridine (5 volumes relative to aldehyde mass). Stir to obtain a suspension.

  • Catalysis: Add Piperidine (0.1 equiv) in one portion.

    • Note: A mild exotherm may be observed.

Phase 2: Thermal Processing
  • Ramp: Heat the mixture gradually to 80°C . Observe the onset of CO

    
     evolution (bubbling).
    
  • Reflux: Once initial gas evolution stabilizes, increase temperature to reflux (100–115°C ).

  • Monitoring: Maintain reflux for 4–6 hours.

    • Self-Validating Endpoint: The reaction is considered complete when CO

      
       evolution ceases completely. Confirm by HPLC (Target < 2% residual aldehyde).
      
Phase 3: Workup & Isolation (Isoelectric Precipitation)
  • Cooling: Cool the reaction mass to 50°C.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). The solution will be homogeneous (pyridinium salt of the product).

  • Acidification: Slowly add concentrated HCl (or 6N HCl) dropwise with vigorous stirring.

    • Critical Control Point: Adjust pH to 3.5 – 4.0 .

    • Why? The pyridine nitrogen is basic. If the pH is too low (< 2), the pyridine ring protonates, and the salt remains soluble. If pH is too high (> 6), the carboxylic acid remains deprotonated. The target precipitates at its isoelectric point.

  • Filtration: Stir the slurry at 0–5°C for 1 hour. Filter the off-white solid.

  • Washing: Wash the cake with cold water (2x) to remove residual pyridine/malonic acid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude wet cake in boiling Ethanol (or EtOH/Water 9:1).

  • Polishing: If insoluble particles are present, perform a hot filtration.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0°C.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Alternative Protocol: Heck Coupling

Rationale: Use this route if the aldehyde is unavailable or if a convergent synthesis from the bromide is required for analog generation.

Reaction Scheme

Substrates: 2-Bromo-6-methylpyridine + Acrylic Acid Catalyst: Pd(OAc)


 (1-2 mol%) + P(o-tol)

(4 mol%) Base: Triethylamine (2.5 equiv) Solvent: DMF or Acetonitrile
Critical Process Parameters (CPPs)
  • Temperature: 100°C.

  • Inert Atmosphere: Strict N

    
     or Ar sparging is required to prevent Pd deactivation (Pd black formation).
    
  • Pd Removal: Post-reaction, the crude product must be treated with a scavenger (e.g., SiliaMetS® Thiol) or recrystallized multiple times to meet ppm limits for pharma applications.

Analytical Controls & Validation

To ensure scientific integrity, the following analytical data must be verified.

NMR Spectroscopy (Validation of Geometry)

The coupling constant (


) of the vinylic protons is the definitive proof of E-geometry.
  • Expected

    
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ~7.60 (d, 
      
      
      
      Hz, 1H, =CH-Ar)
    • 
       ~6.80 (d, 
      
      
      
      Hz, 1H, =CH-COOH)
    • Interpretation: A

      
      -value of ~16 Hz confirms the trans (E) isomer. (cis coupling is typically 8–12 Hz).
      
HPLC Method (Purity & Isomer Ratio)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% TFA).

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Acceptance Criteria: Purity > 98.0% (a/a); Z-isomer < 0.5%.

Process Workflow Diagram

Workflow Start Start: 6-Methylpicolinaldehyde + Malonic Acid Reaction Reflux in Pyridine/Piperidine (100°C, 4-6h) Start->Reaction Check Check CO2 Evolution & HPLC Reaction->Check Check->Reaction Incomplete Quench Quench in Ice Water Check->Quench Complete pH_Adjust Adjust pH to 3.5-4.0 (Isoelectric Precipitation) Quench->pH_Adjust Filter Filter & Wash (Cold Water) pH_Adjust->Filter Cryst Recrystallize (Ethanol) Filter->Cryst Final Pure (E)-3-(6-Methylpyridin-2-yl)acrylic acid Cryst->Final

Figure 2: Workflow for the Knoevenagel synthesis route, highlighting the critical pH adjustment step.

References

  • Knoevenagel Condensation (Doebner Modification) Overview: Jones, G.[1] "The Knoevenagel Condensation."[1][6] Organic Reactions (2004).[1][3]

  • Synthesis of Pyridine-Acrylic Acids: Pandya, K. C., et al.[7] "The Condensation of Aldehydes with Malonic Acid." Proceedings of the Indian Academy of Sciences (1941).

  • Heck Reaction on Pyridines: "Heck Reaction - State of the Art." Catalysts (2017).

  • General Purification of Acrylic Acids: "Process for the purification of (meth)acrylic acid." EP1002787B1.

  • Analytical Characterization (Analogous Compounds): "Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica (2024).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (E)-3-(6-Methylpyridin-2-yl)acrylic Acid Synthesis

Current Status: Online Ticket ID: #SYN-6MPAA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses yield optimization for (E)-3-(6-methylpyridin-2-yl)acr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SYN-6MPAA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield optimization for (E)-3-(6-methylpyridin-2-yl)acrylic acid (CAS: N/A for specific isomer, generic structure related to TGF-


 inhibitors). The primary synthetic challenge lies in the molecule's zwitterionic nature (pyridine nitrogen + carboxylic acid), which creates a "Yield Trap" during isolation. While the Knoevenagel-Doebner condensation  is the industry standard due to cost-efficiency, the Heck coupling  offers a higher-purity alternative for late-stage discovery.

Module 1: The Knoevenagel-Doebner Protocol (Primary Route)

Q1: My yield is consistently low (<40%) despite following standard protocols. What are the silent killers in this reaction?

Diagnosis: The reaction between 6-methylpicolinaldehyde and malonic acid is not a simple mixing step.[1][2] The 6-methyl group introduces steric hindrance and electron-donating effects that reduce the electrophilicity of the aldehyde compared to unsubstituted pyridine-2-carboxaldehyde.

Corrective Protocol:

  • Solvent Dryness (Critical): The formation of the iminium intermediate (via piperidine) is reversible and inhibited by water. You must use anhydrous pyridine and piperidine .

  • The "Doebner" Temperature Threshold: Decarboxylation is endothermic. If your oil bath is set to 80°C, you are likely stopping at the dicarboxylic acid intermediate (3-(6-methylpyridin-2-yl)-2-carboxyacrylic acid), which is water-soluble and lost during workup.

    • Action: Maintain an internal reaction temperature of 100–115°C for at least 4 hours.

  • Aldehyde Quality: 6-methylpicolinaldehyde oxidizes rapidly to 6-methylpicolinic acid in air.

    • Test: Run a TLC. If you see a baseline spot (carboxylic acid) in the starting material, distill the aldehyde under vacuum before use.

Q2: The reaction mixture turns into a black tar/polymer. How do I prevent this?

Diagnosis: Acrylic acids are prone to thermal polymerization, especially at the high temperatures required for the Doebner modification.

Troubleshooting Steps:

  • Radical Scavenging: Add Hydroquinone (0.1 mol%) or BHT to the reaction mixture. This arrests free-radical polymerization of the forming acrylic acid chain.

  • Atmosphere: Run the reaction under strictly inert atmosphere (

    
     or Ar). Oxygen can initiate radical chains at reflux temperatures.
    
Q3: I cannot precipitate the product during workup. It stays in the aqueous phase.

Diagnosis: This is the most common failure point. The product is amphoteric .

  • pH < 4: The pyridine ring is protonated (

    
    ). The molecule is cationic and water-soluble.
    
  • pH > 6: The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and water-soluble.
    

The "Isoelectric Trap" Solution: You must target the Isoelectric Point (pI) , where the molecule is zwitterionic (net neutral) and least soluble.

  • Target pH: 4.8 – 5.2 .

  • Protocol:

    • Dilute the reaction mixture with ice water.

    • Acidify slowly with 6M HCl to pH ~3 (to ensure all pyridine salts are broken).

    • Slowly back-titrate with sat.

      
       or 
      
      
      
      to pH 5.0 .
    • Allow the suspension to stir at 0°C for 2 hours before filtration.

Module 2: Visualizing the Process

Workflow Diagram: The Knoevenagel-Doebner Mechanism

Figure 1: Mechanistic pathway highlighting the critical decarboxylation step.

KnoevenagelMechanism cluster_killers Yield Killers Aldehyde 6-Methylpicolinaldehyde Iminium Iminium Ion (Active Electrophile) Aldehyde->Iminium + Piperidine - H2O Malonic Malonic Acid Intermediate Dicarboxylic Acid Intermediate Malonic->Intermediate Piperidine Piperidine Catalyst Iminium->Intermediate + Malonic Acid - Piperidine Transition Decarboxylation (>100°C) Intermediate->Transition Heat Product (E)-3-(6-Methylpyridin-2-yl) acrylic acid Transition->Product - CO2 (Effervescence) Water Water: Hydrolyzes Iminium Water->Iminium Temp Low Temp: Stops at Intermediate Temp->Transition

Caption: The Doebner modification requires high heat (>100°C) to drive the decarboxylation (Yellow Diamond). Water inhibits the initial activation.

Logic Tree: The Purification Strategy

Figure 2: Decision matrix for isolating amphoteric products.

WorkupLogic Start Crude Reaction Mixture (Pyridine Solution) WaterAdd Pour into Ice Water Start->WaterAdd Acidify Acidify to pH 1-2 (HCl) WaterAdd->Acidify CheckSol Is Solid Precipitating? Acidify->CheckSol PrecipYes Impurity Precipitating (Filter & Discard Solid) CheckSol->PrecipYes Yes PrecipNo Product is Soluble (PyH+) CheckSol->PrecipNo No PrecipYes->PrecipNo Filtrate Adjust Adjust pH to 4.8 - 5.2 (Isoelectric Point) PrecipNo->Adjust FinalPrecip Product Precipitates Adjust->FinalPrecip

Caption: The product is soluble at both low pH (cationic) and high pH (anionic). Precipitation only occurs in the narrow isoelectric window (pH ~5).

Module 3: Alternative Routes & Data Comparison

Q4: The Knoevenagel route is too dirty for my GMP requirements. Is the Heck reaction viable?

Answer: Yes, the Heck reaction is cleaner but more expensive. It avoids the decarboxylation step and usually provides the (E)-isomer exclusively due to steric constraints.

Heck Protocol:

  • Substrates: 2-Bromo-6-methylpyridine + Acrylic Acid (or Benzyl Acrylate).

  • Catalyst:

    
     (1-3 mol%) + 
    
    
    
    (Ligand).
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile at 90°C.

  • Advantage: No polymerization of malonic acid; easier workup (no pyridine solvent).

Method Comparison Table
FeatureKnoevenagel-Doebner (Standard)Heck Coupling (Alternative)
Reagents Aldehyde + Malonic AcidAryl Bromide + Acrylic Acid
Cost Low (Commodity chemicals)High (Palladium catalyst)
Atom Economy High (Only

+

waste)
Moderate (Bromide waste)
Yield (Typical) 40–65%70–85%
Major Risk Decarboxylation failure; Workup pHCatalyst poisoning; Pd removal
Isomer Purity Mostly (E) (Thermodynamic)Exclusively (E)

References

  • Doebner Modification Mechanism: Jones, G.[3] "The Knoevenagel Condensation."[1][3][4][5][6] Organic Reactions, 2011.[7]

  • Synthesis of Pyridyl Acrylic Acids: BenchChem Technical Support. "An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid." BenchChem, 2025.[1]

  • Heck Reaction Conditions: Beilstein Journals. "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions." Beilstein J. Org. Chem., 2011.[7]

  • Purification of Acrylic Acids: Organic Syntheses, Coll. Vol. 3, p.30 (1955). "Acrylic Acid - Purification via Distillation and Inhibitors."

  • Isoelectric Point Considerations: Pandya, K. C., et al. "The condensation of aldehydes with malonic acid in the presence of organic bases."[1][2][3][4][6][8] Proceedings of the Indian Academy of Sciences, 1936.

Sources

Optimization

Minimizing polymerization side reactions of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Technical Support Center: Stabilization & Handling of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid Case ID: 6-MePy-AA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization & Handling of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid

Case ID: 6-MePy-AA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(E)-3-(6-Methylpyridin-2-yl)acrylic acid presents a unique "double-threat" stability challenge. It contains a vinyl group susceptible to radical polymerization (thermal or photo-initiated) and a basic pyridine nitrogen capable of catalyzing Michael addition dimerization or inducing zwitterionic solubility issues.

This guide addresses the three most common failure modes reported by researchers:

  • Uncontrolled Gelling during synthesis (often due to improper inhibitor environments).

  • Yield Loss during work-up (due to zwitterionic solubility traps).

  • Purity Degradation upon storage (dimerization).

Module 1: The Polymerization Mechanism (The "Why")

Before troubleshooting, you must understand the enemy. Polymerization of this substrate is rarely spontaneous; it is usually induced by thermal stress during reflux or radical concentration during solvent stripping.

The Oxygen Paradox: Most researchers use MEHQ (4-Methoxyphenol) as an inhibitor. A critical error is running the reaction under strict inert atmosphere (Nitrogen/Argon) while relying on MEHQ.

  • Fact: MEHQ is not the inhibitor. The inhibitor is the phenoxy radical formed when MEHQ reacts with a peroxy radical.

  • Requirement: MEHQ requires dissolved Oxygen (approx. 5% in the headspace) to function. Without Oxygen, MEHQ is dormant, and thermal polymerization proceeds unchecked.

Diagram 1: The MEHQ/Oxygen Dependency Cycle This diagram illustrates why your reaction gels under nitrogen despite adding inhibitor.

MEHQ_Mechanism Initiator Thermal/Radical Initiator Radical Carbon Radical (R•) Initiator->Radical Heat/Light Monomer Vinyl Monomer (R) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Fast) Polymer RUNAWAY POLYMER (Gelling) Radical->Polymer Anaerobic Conditions (Strict N₂/Ar) Oxygen Dissolved O₂ (REQUIRED) Stable Stable Product (Polymerization Stopped) Peroxy->Stable + MEHQ (H-abstraction) MEHQ MEHQ (Inhibitor)

Caption: The "Oxygen Paradox": MEHQ only inhibits polymerization if dissolved oxygen converts carbon radicals (R•) to peroxy radicals (ROO[1]•). Under strict nitrogen, the bottom path dominates, leading to gelling.

Module 2: Synthesis Troubleshooting (FAQs)

Q1: I am running a Knoevenagel condensation (Aldehyde + Malonic Acid) in Pyridine. The reaction turned into a black tar. Why?

Diagnosis: Thermal polymerization initiated by high reflux temperatures (>100°C) and lack of active inhibition. Corrective Protocol:

  • Temperature Control: Do not exceed 100°C if possible. Use a catalytic amount of piperidine rather than neat pyridine if the solubility allows, permitting lower boiling solvents (e.g., Toluene/Ethanol blends).

  • Inhibitor Selection: Add BHT (Butylated hydroxytoluene) or MEHQ (200–500 ppm) to the reaction mixture.

  • Atmosphere: If using MEHQ, do not sparge with pure Nitrogen. Use a "lean air" sparge (approx 5-7% O2 in N2) or simply maintain a drying tube open to air if safety permits. If you must use strict Nitrogen (e.g., for a Heck coupling with Pd catalysts), switch to an anaerobic inhibitor like Phenothiazine (PTZ) .

Q2: Which inhibitor should I use for my specific condition?

Refer to the selection matrix below.

ConditionRecommended InhibitorCritical RequirementRemoval Method
Aerobic (Air present) MEHQ (4-Methoxyphenol)Requires dissolved O₂.[2][3]Wash with aq. NaOH (deprotonates to soluble phenolate).
Anaerobic (Strict N₂) Phenothiazine (PTZ) Works without O₂.Difficult to remove; requires chromatography or distillation.
High Temp (>120°C) TBC (4-tert-Butylcatechol)Monitor for discoloration.Alkaline wash.
Final Product Storage BHT Food-safe, stable.Recrystallization.[4]

Module 3: Purification & Isolation (The "Yield Trap")

The presence of the 6-methylpyridine (basic) and acrylic acid (acidic) moieties creates a zwitterionic trap .

Q3: I tried to extract the product into organic solvent, but it stayed in the water/formed an emulsion. How do I isolate it?

The Science: At neutral pH, the molecule exists largely as a zwitterion (Pyridine-H⁺ / Carboxylate⁻), which has poor solubility in non-polar organic solvents and high solubility in water. The Protocol (Isoelectric Precipitation): Instead of extraction, use the pH-dependent solubility switch.

  • Dissolution: Ensure the crude mixture is at pH > 10 (using NaOH). The molecule is anionic (COO⁻) and water-soluble. Filter off any non-acidic impurities (catalysts, unreacted aldehyde) using an organic wash (e.g., Ethyl Acetate) while the aqueous layer is basic.

  • Precipitation: Slowly acidify the aqueous layer with HCl or Acetic Acid.

  • Target pH: Aim for pH 4.5 – 5.5 . This is the isoelectric point where the zwitterion forms. It is least soluble here and should precipitate as a solid.

  • Filtration: Collect the solid. Do not distill this compound; the heat will polymerize it.

Diagram 2: The Isoelectric Purification Workflow Follow this logic to maximize yield and avoid emulsions.

Purification_Flow Crude Crude Reaction Mixture Basify Adjust to pH > 10 (NaOH) Crude->Basify Wash Wash with Organic Solvent (Remove non-acidic impurities) Basify->Wash Aqueous Aqueous Layer (Contains Product as Anion) Wash->Aqueous Keep Aqueous Acidify Slowly Acidify to pH 5.0 (Isoelectric Point) Aqueous->Acidify Precipitate Precipitate Forms (Zwitterion) Acidify->Precipitate Filter Filter & Wash (Cold Water/Ethanol) Precipitate->Filter

Caption: Purification via pH Swing. The molecule is soluble at high pH (anionic) and low pH (cationic) but precipitates near pH 5 (zwitterionic).

Module 4: Storage & Stability

Q4: My white powder turned yellow/brown after a month. Is it ruined?

Diagnosis: Slow dimerization or surface oxidation. The "6-methyl" group activates the ring slightly, making it prone to N-oxide formation or Michael addition dimers over time. Solution:

  • Store: Amber glass (UV protection is critical for acrylics).

  • Temp: -20°C is ideal; 4°C is mandatory.

  • Stabilizer: If storing for >3 months, co-crystallize with 100 ppm BHT.

References & Authoritative Grounding

  • Mechanism of MEHQ Inhibition:

    • Fluoryx Labs. "The Role of Inhibitors in Monomer Storage."[3] (Confirming the requirement of Oxygen for phenolic inhibitors).

    • 1[4][5][6][7][8][9][10][11]

  • Inhibition of Acrylic Acid Polymerization:

    • ChemicalBook. "Inhibiting action of 4-Methoxyphenol for Acrylic Monomers." (Detailed kinetics of peroxy radical termination).

    • 3[1][4][5][6][7][8][9][10][11]

  • Synthesis of Pyridyl Acrylates:

    • ChemicalBook/Heterocycles. "(E)-Methyl 3-(pyridin-2-yl)acrylate synthesis." (Provides baseline conditions for Horner-Wadsworth-Emmons and Knoevenagel routes).

    • 6[1][4][5][6][7][8][10][11]

  • Purification of Acrylic Acid Derivatives:

    • Organic Syntheses. "Acrylic Acid Purification."[2][12][13] (Standard procedures for distillation vs. crystallization and inhibitor removal).

    • 12[4][5][6][7][11]

Sources

Troubleshooting

Troubleshooting solubility issues of (E)-3-(6-Methylpyridin-2-YL)acrylic acid in water

Technical Support Center: (E)-3-(6-Methylpyridin-2-YL)acrylic acid A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting common solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (E)-3-(6-Methylpyridin-2-YL)acrylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting common solubility challenges encountered with (E)-3-(6-Methylpyridin-2-YL)acrylic acid in aqueous media. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my (E)-3-(6-Methylpyridin-2-YL)acrylic acid not dissolving in neutral water?

Answer:

The limited aqueous solubility of (E)-3-(6-Methylpyridin-2-YL)acrylic acid in neutral water (pH ≈ 7) is a direct consequence of its molecular structure. The molecule contains both a hydrophobic (water-repelling) 6-methylpyridine ring and a weakly acidic acrylic acid group. At neutral pH, the carboxylic acid group (-COOH) is predominantly in its neutral, protonated form. This uncharged state reduces its ability to form favorable interactions with polar water molecules, leading to poor solubility.

The key to understanding and overcoming this issue lies in the compound's pKa , the pH at which the acidic group is 50% ionized. While the exact experimental pKa for this specific molecule is not readily published, acrylic acid itself has a pKa of about 4.25.[1] The presence of the pyridine ring will influence this value, but it is reasonable to expect it to be in the range of 4-5. For the compound to dissolve, the pH of the solution must be raised significantly above its pKa, which converts the carboxylic acid into its highly soluble carboxylate salt (-COO⁻).[2][3]

Caption: pH-dependent equilibrium of the acrylic acid.

Q2: How can I use pH adjustment to increase the solubility of the compound?

Answer:

Adjusting the pH is the most direct and effective method to enhance the solubility of acidic compounds.[4][5] By preparing a basic aqueous solution, you can deprotonate the carboxylic acid group, forming a water-soluble carboxylate salt. A general rule of thumb is to adjust the pH to be at least 2 units above the compound's pKa to ensure >99% ionization and achieve maximal solubility.

Hypothetical pH-Solubility Profile:

The following table illustrates the expected dramatic increase in solubility of (E)-3-(6-Methylpyridin-2-YL)acrylic acid as a function of pH.

pHPredominant SpeciesExpected Aqueous SolubilityRationale
4.0R-COOH (Neutral)Very Low (~µg/mL)pH is near or below the pKa; the compound is mostly in its neutral form.
6.0R-COO⁻ (Ionized)Moderate (~mg/mL)pH is above the pKa; significant ionization occurs.
7.4R-COO⁻ (Ionized)High (>10 mg/mL)pH is well above the pKa; the compound exists as its soluble salt form.
8.0R-COO⁻ (Ionized)Very HighComplete ionization is ensured, maximizing solubility.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution via pH Adjustment

  • Preparation: Weigh the desired amount of (E)-3-(6-Methylpyridin-2-YL)acrylic acid. For a 10 mg/mL solution, use 10 mg of the compound for every 1 mL of final volume.

  • Initial Slurry: Add the compound to approximately 80% of the final required volume of purified water. The compound will likely not dissolve and will form a slurry.

  • pH Adjustment: While stirring, add a suitable base, such as 1 M NaOH, dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: As the pH increases (target pH > 7.5), the solid will begin to dissolve. Continue adding the base until all the solid is completely dissolved and the solution is clear.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume and mix thoroughly.

  • Verification: Re-check the final pH. If necessary, adjust slightly. For most applications, a final pH between 7.4 and 8.0 is suitable.

Trustworthiness Check: The clarity of the final solution serves as a primary validation of successful solubilization. For quantitative applications, the concentration should be confirmed using an appropriate analytical method like HPLC-UV.

Q3: What are my options if pH adjustment is not suitable for my experimental system or if I need even higher concentrations?

Answer:

If maintaining a high pH is incompatible with your experimental design (e.g., cell-based assays sensitive to pH), or if you require concentrations beyond the limits of pH-adjusted aqueous solubility, the use of co-solvents is a standard and effective strategy.[4][6]

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving compounds with significant hydrophobic regions, like the methylpyridine ring in your molecule.

Common Co-solvents for Biological and Pharmaceutical Research:

Co-solventProperties & Considerations
DMSO (Dimethyl Sulfoxide)Excellent solubilizing power for a wide range of compounds. Can be toxic to some cell lines at concentrations >0.5-1%.
Ethanol Generally well-tolerated in biological systems at low concentrations (<1%). Less potent solubilizer than DMSO.
PEG 400 (Polyethylene Glycol 400)A non-toxic, viscous liquid polymer often used in formulations. Good solubilizing capacity.
Propylene Glycol Commonly used in pharmaceutical formulations. Good safety profile.

Experimental Protocol: Preparing a Concentrated Stock in a Co-solvent

  • Solvent Selection: Start with DMSO, as it is often the most effective solubilizer.

  • High-Concentration Stock: Dissolve the (E)-3-(6-Methylpyridin-2-YL)acrylic acid in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). The compound should dissolve readily.

  • Serial Dilution: For your experiments, perform a serial dilution of the DMSO stock into your aqueous buffer or cell culture medium.

  • Precipitation Check: Ensure that the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced artifacts and to prevent the compound from precipitating out of the diluted solution. Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local concentration effects that can cause precipitation.

Q4: How can I create a solid form of the compound with enhanced aqueous dissolution properties for formulation development?

Answer:

For drug development and formulation, having a solid material that readily dissolves in water is highly advantageous. Salt formation is the most common and effective industrial strategy to increase the dissolution rate and apparent solubility of poorly soluble acidic or basic drugs.[5][8][9]

By reacting (E)-3-(6-Methylpyridin-2-YL)acrylic acid with a pharmaceutically acceptable base, you can form a stable, crystalline salt. This salt form will have different and often superior physicochemical properties, including higher aqueous solubility and a faster dissolution rate, compared to the free acid form.[3][10]

Caption: High-level workflow for salt formation.

Common Counter-ions for Salt Formation with Acidic Drugs:

  • Inorganic: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), Magnesium (Mg²⁺)

  • Organic Amines: Tromethamine, Diethanolamine, Meglumine

The selection of the optimal salt form requires a screening process where various counter-ions are tested to find a salt with the best combination of solubility, stability, and manufacturability.[8]

Q5: How do I accurately determine the thermodynamic solubility of my compound?

Answer:

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[11][12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true measure of its solubility under specific conditions (e.g., a particular pH and temperature).

Abbreviated Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 4.0, 7.4, and 8.0). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is critically important and is usually done by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration of the saturated solution is the thermodynamic solubility of the compound under the tested conditions.

Q6: Are there any potential stability issues I should be aware of for this compound in an aqueous solution?

Answer:

Yes, compounds containing an acrylic acid moiety can be susceptible to certain stability issues.

  • Polymerization: Acrylic acids can undergo polymerization, especially when uninhibited or exposed to heat, light, or certain contaminants.[15][16] For solution preparations, it is advisable to use freshly prepared solutions and store them protected from light at 2-8°C.

  • Dimerization: Over time, acrylic acid can form dimers. This process is typically slow at ambient temperatures but can be a long-term stability concern.[17]

  • Isomerization: The "(E)" designation refers to the stereochemistry of the double bond. While generally stable, exposure to UV light or certain catalysts could potentially cause isomerization to the (Z)-isomer, which may have different properties.

It is always good practice to assess the purity of your solutions over time, especially if they are stored for extended periods, using a stability-indicating method like HPLC.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link][8][18]

  • Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link][6]

  • Prajapati, R., & Wadher, K. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 273-278. [Link][9]

  • Small, D. M., & Wen, C. P. (1987). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of lipid research, 28(12), 1466–1474. [Link][19]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved from [Link][13]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link][2]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 24-29. [Link][12]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link][3]

  • Al-Ghaban, A. M. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link][10]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link][14]

  • Fagerberg, J. H., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology, 19(6), 762-765. [Link][20]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116. [Link][4]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical Investigation, 42(3), 149-168. [Link][5]

  • Avdeef, A., & Tsinman, O. (2006). pH-solubility profiles of organic carboxylic acids and their salts. Pharmaceutical research, 23(8), 1847–1859. [Link][21]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link][7]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link][23]

  • ResearchGate. (2004). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link][24]

  • Swift, T., et al. (2016). The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. Soft Matter, 12(7), 2044-2051. [Link][25]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link][26]

  • Google Patents. (1957). US2789099A - Polymerization of acrylic acid in aqueous solution. Retrieved from [27]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146. [Link][28]

  • Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE. Technical Data Sheet. [Link][17]

  • PubChem. (n.d.). Acrylic Acid. Retrieved from [Link][16]

  • ResearchGate. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link][1][29]

Sources

Optimization

Technical Support Center: Purification of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Welcome to the technical support center for the purification of (E)-3-(6-Methylpyridin-2-YL)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (E)-3-(6-Methylpyridin-2-YL)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing residual palladium catalysts from this active pharmaceutical ingredient (API) intermediate. Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis, but reducing palladium levels to comply with stringent regulatory limits is a critical and often challenging final step.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required purity for your compound.

Troubleshooting Guide: Overcoming Common Hurdles in Palladium Removal

Researchers often encounter specific issues when trying to remove palladium from API intermediates. Below are common problems with their potential causes and our recommended solutions.

Issue 1: High Levels of Residual Palladium After Standard Filtration

Symptom: After filtering the reaction mixture through a standard filter medium or even Celite®, the level of palladium in your isolated (E)-3-(6-Methylpyridin-2-YL)acrylic acid remains significantly above the acceptable limit.

Potential Causes & Solutions:

  • Soluble Palladium Species: Simple filtration is effective primarily for heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[4] If your palladium catalyst or its byproducts are soluble in the reaction mixture, filtration alone will be insufficient. The pyridine nitrogen and the carboxylic acid group in your target molecule can act as ligands, forming soluble complexes with palladium.

    • Solution: Switch to a scavenging method. Scavengers are solid-supported materials with functional groups that chelate palladium, allowing for its removal by filtration.[1][5]

  • Ineffective Filtration of Fine Particles: Some palladium catalysts can form very fine particles or colloids that pass through standard filter media.[4]

    • Solution 1: Use a finer porosity filter, such as a 0.45 µm PTFE membrane filter.

    • Solution 2: Optimize your Celite® filtration. Ensure a well-packed bed of at least 1-2 cm and consider pre-wetting the Celite® pad with the solvent to improve its efficacy.[4]

Issue 2: Palladium Scavenger Performance is Unsatisfactory

Symptom: You've treated your solution of (E)-3-(6-Methylpyridin-2-YL)acrylic acid with a palladium scavenger, but the residual palladium levels are still too high.

Potential Causes & Solutions:

  • Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[6] Thiol-based scavengers are generally effective for a broad range of palladium species.[5]

    • Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, amine, triaminetetraacetic acid) to identify the most effective one for your specific conditions.

  • Insufficient Scavenger Loading or Contact Time: The kinetics of palladium scavenging can be slow, and an inadequate amount of scavenger will lead to incomplete removal.

    • Solution 1: Increase the amount of scavenger used. A typical starting point is 5-10 weight percent relative to the crude product.

    • Solution 2: Increase the contact time and/or temperature. Stirring the solution with the scavenger for several hours, or even overnight, at a slightly elevated temperature (e.g., 40-50 °C) can significantly improve performance.[1]

  • Product Binding to Scavenger: The acidic nature of your target molecule, (E)-3-(6-Methylpyridin-2-YL)acrylic acid, might lead to non-specific binding with basic scavengers, resulting in product loss.

    • Solution: Opt for scavengers with a neutral or slightly acidic character. Thiol-functionalized silica is often a good choice.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in APIs?

A1: The acceptable limits for palladium in pharmaceutical products are set by the International Council for Harmonisation (ICH) in their Q3D guidelines on elemental impurities.[7][8] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product, assuming a daily dose of 10 grams.[9][10]

Q2: How do I choose the right palladium removal method?

A2: The choice of method depends on several factors, including the nature of the palladium species, the scale of your reaction, cost considerations, and the properties of your target molecule. The following decision tree can guide your selection:

G start Initial Palladium Level? high_pd > 200 ppm start->high_pd High low_pd < 200 ppm start->low_pd Low scavenger_screen Perform Scavenger Screen (e.g., Thiol, Amine, TMT based) high_pd->scavenger_screen activated_carbon Activated Carbon Treatment low_pd->activated_carbon celite_filtration Celite Filtration low_pd->celite_filtration optimize Optimize Conditions (Time, Temp, Loading) scavenger_screen->optimize activated_carbon->optimize crystallization Consider Recrystallization celite_filtration->crystallization optimize->crystallization final_product Product Meets Specification crystallization->final_product

Caption: Decision tree for selecting a palladium removal method.

Q3: What are the pros and cons of using activated carbon?

A3: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[11][12]

AdvantagesDisadvantages
Low cost[1]Can lead to product loss due to non-specific adsorption[7][9]
Effective for a range of palladium species[11]May require higher loading compared to scavengers
Readily availableFine particles can be difficult to filter completely

Q4: Can I use a combination of methods?

A4: Yes, a multi-step approach is often the most effective way to reduce palladium to very low levels.[2] For example, an initial filtration through Celite® to remove bulk heterogeneous palladium can be followed by treatment with a high-affinity scavenger or activated carbon to remove soluble and colloidal species.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
  • Dissolve the Crude Product: Dissolve your crude (E)-3-(6-Methylpyridin-2-YL)acrylic acid in a suitable organic solvent (e.g., tetrahydrofuran, ethyl acetate).

  • Add the Scavenger: Add 3-5 molar equivalents of a silica-based thiol scavenger relative to the initial amount of palladium catalyst used.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined empirically.

  • Filter the Mixture: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Analyze for Residual Palladium: Concentrate the filtrate and analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Analyze for Residual Palladium: Concentrate the filtrate and analyze for residual palladium.

G cluster_scavenger Scavenger Protocol cluster_carbon Activated Carbon Protocol dissolve_s 1. Dissolve Crude Product add_scavenger 2. Add Scavenger dissolve_s->add_scavenger stir_s 3. Stir (4-24h) add_scavenger->stir_s filter_s 4. Filter stir_s->filter_s analyze_s 5. Analyze Pd filter_s->analyze_s dissolve_c 1. Dissolve Crude Product add_carbon 2. Add Activated Carbon dissolve_c->add_carbon stir_c 3. Stir (1-18h) add_carbon->stir_c filter_c 4. Filter stir_c->filter_c analyze_c 5. Analyze Pd filter_c->analyze_c

Caption: Workflow for palladium removal protocols.

By understanding the underlying principles and systematically troubleshooting, you can effectively remove palladium catalyst residues from your (E)-3-(6-Methylpyridin-2-YL)acrylic acid, ensuring the quality and safety of your final product.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Quickly and Easily Remove Residual Metals
  • How to Remove Palladium in three easy steps. Biotage.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • How can i remove palladium Pd catalyst easily?.
  • ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
  • ICH Q3D Elemental Impurities.
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.

Sources

Troubleshooting

Optimizing reaction temperature for 6-methylpyridine acrylic acid condensation

The following Technical Support Guide is designed for researchers and process chemists optimizing the condensation of 6-methylpyridine (2-picoline) with acrylic acid. Topic: Optimizing Reaction Temperature & Yield Audien...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the condensation of 6-methylpyridine (2-picoline) with acrylic acid.

Topic: Optimizing Reaction Temperature & Yield Audience: Senior Researchers, Process Chemists Document ID: TS-PYR-AA-001

Executive Summary: The "Salt vs. Free Base" Trap

The direct condensation of 6-methylpyridine (2-picoline) with acrylic acid to form 3-(6-methylpyridin-2-yl)propanoic acid is technically a Michael addition . However, it presents a fundamental thermodynamic challenge often overlooked:

  • Acid-Base Neutralization: 6-methylpyridine is a base; acrylic acid is an acid. Mixing them immediately forms 2-picolinium acrylate (a salt).

  • Deactivation: The formation of the pyridinium cation deactivates the methyl group at the 2-position, significantly raising the activation energy required for the Michael addition.

  • Thermal Dilemma: To overcome this deactivation, you must apply high heat (>130°C), which unfortunately sits right in the "danger zone" for acrylic acid polymerization .

This guide provides troubleshooting for the direct reaction and introduces the "Ester Bypass" as the superior synthetic route.

Module 1: Temperature & Kinetics (FAQs)

Q1: I am running the reaction at reflux (approx. 100-110°C) but seeing <10% conversion. Why?

A: You are likely stuck in the "Salt Trap." At 100°C (standard reflux for many solvents or neat acrylic acid), the thermal energy is insufficient to break the ion pairing of the 2-picolinium acrylate salt and drive the carbon-carbon bond formation. The methyl group on the pyridinium ring is electron-deficient but lacks the free-base character often needed for initial nucleophilic attack in the absence of a strong auxiliary base.

  • Required Temperature: Literature and internal data suggest this specific alkylation requires 135°C – 160°C to proceed at a viable rate.

  • The Fix: You must use a pressurized vessel (autoclave) or a higher-boiling solvent (e.g., o-xylene, decalin) to reach these temperatures.

Q2: What is the maximum temperature before Acrylic Acid degrades?

A: Acrylic acid is highly prone to runaway polymerization above 120°C , even with inhibitors.

  • Danger Zone: >130°C.

  • Mitigation: If you must heat to 140°C+, you cannot rely on ambient oxygen alone to activate inhibitors like MEHQ. You must use a specific inhibitor cocktail (see Module 2).

Module 2: Troubleshooting Yield & Selectivity

Q3: My reaction mixture turns into a solid "gel" or "plastic" puck. What happened?

A: This is radical polymerization of the acrylic acid, not the desired Michael addition.

  • Cause: Depletion of dissolved oxygen or thermal degradation of the inhibitor.

  • Immediate Solution:

    • Inhibitor: Add Phenothiazine (PTZ) (200-500 ppm) andHydroquinone monomethyl ether (MEHQ) (500 ppm). PTZ is active in the absence of oxygen, which is crucial for high-temp/sealed reactions.

    • Sparging: If running at reflux, continuously sparge with lean air (5-7% O2 in N2). Do not use pure Nitrogen, as MEHQ requires oxygen to function.

Q4: Can I avoid the high temperature and polymerization risk entirely?

A: YES. This is the recommended "Expert Route." Switch from Acrylic Acid to Methyl Acrylate (or Ethyl Acrylate).

  • Why: The ester does not protonate the pyridine. The 6-methylpyridine remains a free base, keeping the methyl group active.

  • Protocol:

    • Reflux 6-methylpyridine + Methyl Acrylate (1.2 equiv) + Cat. Acetic Acid/Inhibitor at ~100°C.

    • Hydrolyze the resulting ester (NaOH/MeOH) to get your target acid.

    • Yield Improvement: Often increases from ~30% (Direct Acid route) to >85% (Ester route).

Module 3: Optimized Experimental Protocols

Protocol A: The "Ester Bypass" (Recommended)

Best for: High yield, safety, and scalability.

  • Charge: 1.0 eq 6-Methylpyridine, 1.2 eq Methyl Acrylate, 500 ppm MEHQ.

  • Catalyst: Add 5 mol% Glacial Acetic Acid (promotes enol/tautomer formation without fully deactivating the ring).

  • Reaction: Heat to reflux (approx. 80-100°C) for 12-16 hours.

  • Workup: Evaporate excess acrylate.

  • Hydrolysis: Add 2.5 eq NaOH (aq) and heat at 60°C for 2 hours. Acidify to pH 4-5 to precipitate/extract 3-(6-methylpyridin-2-yl)propanoic acid .

Protocol B: Direct High-Temp Addition (If Acid is Mandatory)

Best for: One-pot synthesis where yield is secondary to step-count.

  • Inhibitor Loading: Charge Acrylic Acid with 1000 ppm PTZ (Phenothiazine).

  • Ratio: Use excess 6-methylpyridine (2.0 eq) to act as both reactant and solvent/salt-buffer.

  • Vessel: Autoclave (Sealed tube).

  • Conditions: Heat to 145°C for 6-8 hours.

  • Safety Note: Ensure headspace volume is <20% to minimize gas-phase polymerization, but allow for pressure relief.

Module 4: Mechanism & Logic Visualization

The following diagram illustrates the kinetic competition between the desired Michael Addition and the fatal Polymerization pathway, highlighting the "Ester Bypass" advantage.

ReactionPathways Start 6-Methylpyridine + Acrylic Reagent AcidRoute Route A: Acrylic Acid Start->AcidRoute EsterRoute Route B: Methyl Acrylate (Recommended) Start->EsterRoute Salt Salt Formation (2-Picolinium Acrylate) AcidRoute->Salt Instant Neutralization HighHeat High Heat Required (>140°C) Salt->HighHeat Activation Barrier Polymer SIDE REACTION: Polymerization (Gel) HighHeat->Polymer High Risk Product Target: 3-(6-methyl-2-pyridyl) propanoic acid HighHeat->Product Low Yield FreeBase Free Base Species (Active Methyl) EsterRoute->FreeBase No Salt MildHeat Mild Reflux (80-100°C) FreeBase->MildHeat Hydrolysis Hydrolysis Step (NaOH/H2O) MildHeat->Hydrolysis Hydrolysis->Product High Yield

Caption: Comparison of Direct Acid Route (High Risk/High Temp) vs. Ester Bypass Route (Low Risk/High Yield).

Summary Data Table: Temperature vs. Outcome

TemperatureReagentPrimary SpeciesOutcomeRisk Level
25°C - 80°C Acrylic Acid2-Picolinium SaltNo Reaction (Salt stable)Low
100°C - 120°C Acrylic AcidSalt / Free Acid<10% Yield (Kinetic barrier)Moderate (Polymerization starts)
135°C - 160°C Acrylic AcidActivated ComplexReaction Occurs (30-50% Yield)CRITICAL (Runaway Polymerization)
80°C - 100°C Methyl Acrylate Free Base>85% Yield (After hydrolysis)Safe

References

  • Benchchem Technical Notes. (2024). Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone (Michael Addition Protocol).[1]Link

  • Nayal, O. S., et al. (2025). Inhibition of Acrylic Acid and Acrylate Autoxidation. Royal Society of Chemistry. Link

  • PubChem. (2025). Compound Summary: 3-(6-Methyl-4-vinylpyridin-2-yl)propanoic acid.[2] National Library of Medicine. Link

  • ChemicalBook. (2024). 2-Methylpyridine (2-Picoline) Properties and Production.[3]Link

  • Org. Biomol. Chem. (2015).[4] Flow Synthesis of 2-Methylpyridines via α-Methylation. (Context on Methyl group activation). Link

Sources

Optimization

Resolving purification difficulties for (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Ticket #: PUR-882-PYR Subject: Technical Resolution Guide for (E)-3-(6-Methylpyridin-2-yl)acrylic acid Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PUR-882-PYR Subject: Technical Resolution Guide for (E)-3-(6-Methylpyridin-2-yl)acrylic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Amphoteric Challenge

You are encountering difficulties with (E)-3-(6-Methylpyridin-2-yl)acrylic acid because it is a classic "chameleon" molecule. Unlike simple organic acids or bases, this compound is zwitterionic .

  • The Basic Site: The pyridine nitrogen (pKa ≈ 6.0–6.5 due to the electron-donating 6-methyl group).

  • The Acidic Site: The acrylic acid tail (pKa ≈ 4.2).

The Core Problem: At neutral pH, the molecule exists largely as a zwitterion (inner salt), making it insoluble in non-polar organic solvents (like hexane/DCM) but also potentially poorly soluble in water depending on the ionic strength. Furthermore, the pyridine nitrogen interacts strongly with silanol groups on silica gel, leading to severe streaking during chromatography.

This guide provides a self-validating workflow to resolve these issues, moving from crude isolation to final polishing.

Module 1: Isolation via Isoelectric Focusing (The "Crash Out")

User Question: "I synthesized the compound via Knoevenagel condensation, but I can't extract it. It stays in the aqueous layer or forms an inseparable oil. How do I isolate it?"

Technical Solution: Do not rely on standard liquid-liquid extraction (LLE) at neutral pH. You must exploit the molecule's Isoelectric Point (pI) . The solubility of zwitterions is at its absolute minimum when the net charge is zero.

Calculated pI:



(Based on pKa of 2-methylpyridine ~6.0 and acrylic acid ~4.2)

Protocol:

  • Dissolution: If your crude is a solid/oil mixture, dissolve it fully in 1M NaOH (pH > 10). The molecule is now an anionic carboxylate salt (soluble in water).

  • Wash: Extract this basic aqueous phase with Ethyl Acetate (EtOAc) to remove non-acidic impurities (unreacted aldehydes, neutral byproducts). Discard the organic layer.

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 5.0 – 5.5.

    • Observation: The solution will turn cloudy as the zwitterion forms and crashes out.

  • Filtration: Filter the solid. Do not wash with water (loss of yield). Wash with a small amount of cold Acetone or Acetonitrile to remove water and trace starting materials.

Module 2: Chromatographic Purification

User Question: "The compound streaks on my TLC plates and sticks to the top of my flash column. I'm losing half my mass on silica. What mobile phase should I use?"

Technical Solution: Standard silica gel is acidic (


). The basic pyridine nitrogen in your molecule adsorbs irreversibly to acidic silanols. You must use a Mobile Phase Modifier  to suppress this interaction.

Recommended Mobile Phase Systems:

MethodSolvent SystemModifierRationale
TLC / Flash (Normal Phase) DCM : Methanol (95:5 to 90:10)1% Acetic Acid Acidifies the mobile phase, ensuring the carboxylate is protonated (COOH) and the pyridine is protonated (

). The salt moves as a distinct band.
Alternative Flash EtOAc : Hexane1% Triethylamine (TEA) Basifies the silica. Ensures the molecule stays as the carboxylate anion/free base pyridine form. Note: TEA is harder to remove.
Reverse Phase (C18) Water : Acetonitrile0.1% TFA Best for high purity. TFA suppresses silanol activity and sharpens peaks.

Visualization of the Workflow:

PurificationLogic Start Crude Reaction Mixture Check Check Impurity Profile Start->Check Decision Major Impurity Type? Check->Decision PathA Non-Polar Neutrals (Aldehydes/Dimers) Decision->PathA PathB Polar/Ionic (Salts/Catalysts) Decision->PathB ActionA Acid/Base Extraction (Wash basic aq. with EtOAc) PathA->ActionA ActionB Isoelectric Precipitation (Adjust to pH 5.2) PathB->ActionB ActionA->ActionB Aqueous Layer Chrom Flash Chromatography (DCM:MeOH + 1% AcOH) ActionB->Chrom If purity < 95% Final Pure (E)-Isomer ActionB->Final If purity > 95% Chrom->Final

Caption: Logical decision tree for isolating amphoteric pyridine-acrylic acids based on impurity profile.

Module 3: Polishing & Metal Removal

User Question: "I used a Palladium (Pd) catalyst (Heck Reaction). The product is grey/brown, and ICP-MS shows high Pd levels. Recrystallization isn't working."

Technical Solution: Pyridines are excellent ligands for Palladium. The Pd is likely coordinated to the pyridine nitrogen, making it "sticky" and resistant to simple washing. Crystallization often traps the metal in the lattice.[1]

De-metallation Protocol:

  • Thiol-Silica Scavenging (Recommended):

    • Dissolve product in THF or DMF .

    • Add 3-Mercaptopropyl-functionalized silica (4 equivalents relative to expected Pd).

    • Heat to 50°C for 2 hours.

    • Filter while hot. The thiol has a higher affinity for Pd than the pyridine ring.

  • Chelating Wash:

    • Dissolve product in EtOAc (if soluble) or DCM.

    • Wash with 5% Aqueous L-Cysteine or Sodium Diethyldithiocarbamate .

    • The aqueous layer will turn colored (yellow/orange) as the complex is removed.

Recrystallization Strategy: Once de-metallated, recrystallize to remove Z-isomers (which are generally more soluble).

  • Solvent A: Ethanol (Hot) → Cool slowly.

  • Solvent B: Acetonitrile (Reflux) → Cool to 0°C.

  • Note: Protect from light during crystallization to prevent photo-isomerization back to the Z-form.

Summary of Physical Data

PropertyValue / CharacteristicImplication
Molecular Weight 163.18 g/mol Small molecule, volatile under high vacuum if heated.
pKa (Acid) ~4.2Forms salts with bases (NaOH, NaHCO3).
pKa (Base) ~6.2Forms salts with strong acids (HCl, TFA).
pI (Isoelectric Pt) ~5.2Minimum solubility pH. Target this for precipitation.
UV Sensitivity HighStore in amber vials to prevent E

Z isomerization.

References

  • Synthesis & Properties of Pyridyl Acrylic Acids

    • ChemicalBook. "(E)-Methyl 3-(pyridin-2-yl)acrylate synthesis." Retrieved from .

  • Purification of Amphoteric Compounds

    • LookChem. "General procedures for the purification of Carboxylic acids." Retrieved from .

  • Metal Removal Strategies

    • American Chemical Society (ACS). "Palladium Extraction Following Metal-Catalyzed Reactions." Org.[1][2][3] Process Res. Dev. 2022.[3] Retrieved from .

  • Isoelectric Point & Solubility

    • ResearchGate.[4][5] "Isoelectric point as a function of average number of acrylic acid units."[6] Retrieved from .

For further assistance, please reply with your specific impurity profile (NMR/LCMS data).

Sources

Troubleshooting

Stability of (E)-3-(6-Methylpyridin-2-YL)acrylic acid under acidic conditions

This technical guide addresses the stability, handling, and troubleshooting of (E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) under acidic conditions. It is designed for researchers observing unexpected beha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of (E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) under acidic conditions. It is designed for researchers observing unexpected behavior—such as yield loss, isomerization, or impurity formation—during synthesis, workup, or analysis.

Core Stability Profile

Status: Conditionally Stable (E)-3-(6-Methylpyridin-2-yl)acrylic acid exhibits a dual nature due to the basic pyridine nitrogen (


) and the acidic carboxylic acid (

).[1] Under acidic conditions, the molecule exists primarily as a protonated cation or hydrochloride salt.
Critical Stability Matrix
ConditionStability RatingPrimary RiskTechnical Note
Aqueous Acid (Dilute) High SolubilizationStable. Often used in workup (HCl) to precipitate the free acid from basic solutions.
Aqueous Acid (Conc./Hot) ⚠️ Moderate Hydration / PolymerizationExtended heating in strong mineral acids may induce Michael-type hydration or radical polymerization.
Alcoholic Acid (MeOH/H⁺) Unstable Esterification Critical: Rapidly converts to methyl ester. Avoid acidic methanol during LCMS sample prep.
Acid + Light ⚠️ Moderate Isomerization Protonation can redshift absorption; ambient light may trigger

isomerization.

Troubleshooting Guide (Q&A)

Issue 1: "I lost my product during the acidic workup."

Q: I acidified my reaction mixture to pH 1 to precipitate the product, but no solid formed. Where is it?

A: You likely over-acidified. Unlike simple benzoic acids, this molecule contains a basic pyridine ring.

  • Mechanism: At pH 1, the pyridine nitrogen is fully protonated (

    
    ), forming a highly water-soluble hydrochloride salt.
    
  • Solution: You must target the Isoelectric Point (pI) . Slowly adjust the pH to 3.5 – 4.5 . At this range, the molecule exists as a zwitterion or neutral free acid, which has the lowest water solubility and will precipitate.

Issue 2: "I see a +14 mass shift in my LCMS data."

Q: My standard looks pure, but after leaving the sample in the autosampler (0.1% Formic Acid in Methanol), a new peak appeared with M+14.

A: You created a methyl ester artifact.

  • Mechanism: The carboxylic acid group is activated by the acid catalyst (formic acid) and reacts with the solvent (methanol) to form the methyl ester. This reaction is accelerated by the electron-withdrawing nature of the protonated pyridine ring.

  • Fix: Switch to Acetonitrile/Water for your LCMS diluent. If methanol is required, analyze immediately or keep the sample neutral.

Issue 3: "My product is turning yellow/brown in acid."

Q: The white solid turned off-white after stirring in HCl.

A: Trace Polymerization or Photo-degradation.

  • Mechanism: Acrylic acids are susceptible to radical polymerization. While the pyridine ring stabilizes the double bond, trace metal ions or peroxides in the acid source can initiate oligomerization.

  • Fix: Ensure your acid source is high-grade. Add a radical inhibitor like MEHQ (Monomethyl ether of hydroquinone) if heating is required. Store the acidic solution in amber glassware to prevent photo-isomerization (

    
    ).
    

Visualizing the Chemistry

The following diagrams illustrate the pH-dependent speciation and the degradation pathways relevant to your workflow.

Diagram 1: pH-Dependent Speciation & Solubility

This flow shows why yield loss occurs at extreme pH levels.

G Low_pH pH < 2 (Cationic Form) Soluble Iso_pH pH 3.5 - 4.5 (Neutral/Zwitterion) INSOLUBLE (Precipitate) Low_pH->Iso_pH Add Base (NaOH) Iso_pH->Low_pH Add Acid (HCl) High_pH pH > 7 (Anionic Form) Soluble Iso_pH->High_pH Add Base High_pH->Iso_pH Add Acid

Caption: Solubility profile. The target window for isolation is pH 3.5–4.5. Outside this range, the product dissolves.

Diagram 2: Degradation Pathways in Acid

This decision tree helps identify impurities based on solvent conditions.

Degradation cluster_0 Solvent: Alcohol (MeOH/EtOH) cluster_1 Solvent: Water (Heat) cluster_2 Condition: Light (UV) Start (E)-3-(6-Methylpyridin-2-yl)acrylic acid + Acid (H+) Ester Esterification (M+14 / M+28) Start->Ester In MeOH Hydration Michael Hydration (+H2O across alkene) Start->Hydration Reflux Isomer E -> Z Isomerization (Retention Time Shift) Start->Isomer Ambient Light

Caption: Primary degradation routes. Esterification is the most common artifact in analytical chemistry.

Validated Protocols

Protocol A: Optimal Isolation (Acidic Workup)

Use this method to recover the product from a basic reaction mixture (e.g., Knoevenagel condensation in pyridine).

  • Concentration: Remove the majority of the organic solvent (e.g., pyridine) under reduced pressure.

  • Dilution: Resuspend the residue in water (approx. 10 mL per gram of product). The solution will likely be basic (pH > 8).

  • Acidification (Critical Step):

    • Place the flask in an ice bath (

      
      ).
      
    • Slowly add 1N HCl dropwise while monitoring pH.

    • Stop when the pH reaches 4.0 . A thick white/off-white precipitate should form.

    • Note: If you overshoot to pH 1, the solid will redissolve. Back-titrate with 1N NaOH if necessary.

  • Filtration: Filter the solid and wash with cold water (removes salts) followed by a small amount of cold acetone or ether (removes organic impurities).

Protocol B: Stability Testing for LCMS

Use this to verify if your autosampler conditions are degrading your sample.

  • Preparation: Dissolve 1 mg of sample in 1 mL of Methanol .

  • Control: Inject immediately (

    
    ).
    
  • Stress: Add

    
     of Formic Acid to the vial.
    
  • Timepoints: Re-inject at 1 hour, 4 hours, and 24 hours.

  • Analysis: Monitor for the appearance of the methyl ester peak (

    
     mass unit shift relative to the acid, 
    
    
    
    shift in mass spectrum).
    • Result: If ester > 2% at 4 hours, switch diluent to 50:50 Acetonitrile:Water .

References

  • National Center for Biotechnology Information (NCBI). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (Demonstrates stability of pyridine-acrylics during HCl precipitation). [Link]

  • MySkinRecipes / Chemical Suppliers. (E)-3-(6-methylpyridin-2-yl)acrylic acid Product Specifications & CAS 106988-32-3. [Link]

Sources

Optimization

Technical Support Center: Stability Management of (E)-3-(6-Methylpyridin-2-yl)acrylic Acid

[1] Ticket ID: #STAB-6MPA-001 Subject: Prevention of Thermal Decarboxylation in Heteroaryl Acrylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #STAB-6MPA-001 Subject: Prevention of Thermal Decarboxylation in Heteroaryl Acrylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering a stability issue common to 2-pyridylacrylic acids . The target molecule, (E)-3-(6-Methylpyridin-2-yl)acrylic acid , is structurally predisposed to thermal decarboxylation.[1] This is not a random decomposition; it is a mechanistic cascade driven by the pyridine nitrogen acting as an internal catalyst.[1]

This guide provides a root-cause analysis and three validated protocols to arrest this pathway. The core directive is to avoid the "Zwitterionic Danger Zone" (pH 3–5 at T > 50°C).

Module 1: The Mechanistic Root Cause

To prevent the reaction, you must understand the enemy. Decarboxylation of 2-pyridyl acids proceeds via a Hammick-like cyclic transition state .[1]

  • The Trigger: When the molecule exists as a zwitterion (protonated nitrogen, deprotonated carboxylate), the geometry allows the acidic proton to bridge to the nitrogen.

  • The Cycle: This forms a pseudo-six-membered ring.[1]

  • The Collapse: Heat provides the activation energy for electron reorganization, ejecting

    
     and leaving a vinyl pyridine (specifically 2-vinyl-6-methylpyridine).[1]
    
Visualizing the Failure Mode

DecarboxylationMechanism cluster_0 The Danger Zone (Zwitterion) cluster_1 Transition State cluster_2 Irreversible Loss Zwitterion Zwitterionic Species (Protonated Pyridine N+ Carboxylate Anion-) TS Cyclic Transition State (6-membered ring geometry) Zwitterion->TS Heat (>80°C) Product 2-Vinyl-6-methylpyridine (Oily residue) TS->Product Electron Collapse Gas CO2 (Gas) TS->Gas Extrusion

Figure 1: The thermal decarboxylation pathway.[1] Note that the 6-methyl group provides slight steric protection compared to the unsubstituted analog, but it does not grant immunity to this pathway.

Module 2: Synthesis & Reaction Control

If you are synthesizing this compound via Knoevenagel Condensation (6-methyl-2-pyridinecarboxaldehyde + Malonic acid), standard protocols often fail because they require refluxing in pyridine/piperidine.[1]

Optimized Protocol: The "Low-Temp" Knoevenagel

Do not use neat pyridine at reflux (


).[1] Instead, use a solvent-moderated system.[1]
ParameterStandard (Risky)Optimized (Safe)
Solvent Pyridine (Neat)Ethanol or Acetonitrile
Catalyst Piperidine (1 eq)Piperidine (0.1 eq) + AcOH (0.1 eq)
Temperature Reflux (

)

Time 2–4 Hours12–18 Hours

Why this works: Ethanol reflux (


) provides enough energy to drive the condensation but remains below the rapid decarboxylation threshold of this specific derivative.[1]

Module 3: Workup & Purification (The Critical Step)

Most users lose their product here. The danger arises during acidification.[1] If you acidify a hot solution, you pass through the isoelectric point (zwitterion formation) while the system has enough thermal energy to decarboxylate.[1]

Protocol: The "Cold Crash" Isolation

Follow this strict sequence to isolate the free acid safely.

  • Cool Down: Cool the reaction mixture to

    
      (Ice/Water bath).
    
  • Dilution: Dilute with cold water (

    
     volume). The starting aldehyde may precipitate; filter it off if necessary.[1]
    
  • pH Adjustment (The Critical Maneuver):

    • Slowly add

      
       or 
      
      
      
      dropwise.[1]
    • Target pH: Adjust to pH 3.5–4.0 .

    • Temperature Check: Ensure internal temp stays

      
       during addition.
      
  • Precipitation: The solid should crash out.[1]

  • Filtration: Filter immediately while cold.

  • Drying: Dry in a vacuum oven at

    
     max . Do not use a standard 
    
    
    
    oven.
Alternative: Salt Isolation (Highest Stability)[1]

If the free acid proves too unstable, isolate it as the Potassium Salt . The salt form prevents the proton transfer required for the mechanism in Figure 1.

  • Method: Instead of acidifying to pH 4, treat the crude reaction mixture (in EtOH) with Potassium 2-ethylhexanoate or saturated KOH/EtOH .

  • Result: The potassium salt precipitates.[1] Filter and wash with cold ether.[1] This salt is stable at room temperature.[1]

Module 4: Troubleshooting Decision Tree

Use this flow to diagnose yield losses.

Troubleshooting Start Problem: Low Yield / Oily Product CheckNMR Check 1H NMR Do you see vinyl protons? (dd at ~5.5 and 6.2 ppm) Start->CheckNMR Decarb Diagnosis: Decarboxylation Occurred CheckNMR->Decarb Yes NoDecarb Diagnosis: Incomplete Reaction or Water Solubility CheckNMR->NoDecarb No Q_Temp Did you heat >80°C during reaction or workup? Decarb->Q_Temp Sol_Reflux Action: Switch to EtOH reflux (Max 78°C) Q_Temp->Sol_Reflux During Reaction Sol_Acid Action: Use 'Cold Crash' Protocol. Never acidify while hot. Q_Temp->Sol_Acid During Workup

Figure 2: Diagnostic logic for yield loss.[1] Vinyl signals in NMR confirm thermal degradation.

FAQ: Frequently Asked Questions

Q: Can I recrystallize this compound from boiling water? A: NO. Boiling water (


) is the perfect environment for decarboxylation (Heat + Polar protic solvent).[1] Recrystallize from Ethanol/Water (9:1) , but dissolve the solid in boiling ethanol first, remove from heat, then add the water dropwise. Do not boil the aqueous mixture.

Q: Does the 6-methyl group make it more or less stable than the standard 2-pyridylacrylic acid? A: It provides kinetic stability .[1] The methyl group creates steric hindrance that disfavors the coplanar transition state required for decarboxylation.[1] However, it is not thermodynamically immune.[1] It will still degrade if held at


 for extended periods.[1]

Q: My product is an oil. How do I solidify it? A: If it's an oil, you likely have a mixture of the product and the decarboxylated vinyl pyridine (a liquid).

  • Dissolve the oil in cold saturated

    
     .
    
  • Extract with Ethyl Acetate (this removes the vinyl impurity).[1]

  • Acidify the aqueous layer (cold!) to pH 4 to re-precipitate the pure acid.[1]

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[1][2]

    • Grounding: Establishes the zwitterionic mechanism and the role of the pyridine nitrogen in thermal decarboxyl
  • Jones, G. (1977).[1] Pyridine and its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1]

    • Grounding: Authoritative text on the reactivity of pyridine side chains, specifically the instability of -carboxymethyl pyridines.
  • Doebner, O. (1900).[1] Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen.[1] Berichte der deutschen chemischen Gesellschaft, 33(2), 2140.[1]

    • Grounding: Historical context on the Knoevenagel-Doebner modification and the thermal sensitivity of the resulting acrylic acids.
  • Al-Huniti, M. H., et al. (2018).[1][3] Palladium-Catalyzed Chemoselective Protodecarboxylation of Polyenoic Acids. Organic Letters, 20(23), 7375–7379.[1] [1]

    • Grounding: Illustrates modern catalytic methods that exploit this specific decarboxylation pathway, confirming the lability of the bond under metal/thermal c

Sources

Troubleshooting

Overcoming steric hindrance in 6-methylpyridine derivatives synthesis

Technical Support Center: Synthesis of 6-Methylpyridine Derivatives Welcome to the technical support guide for overcoming steric hindrance in the synthesis of 6-methylpyridine (2-picoline) derivatives. This resource is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Methylpyridine Derivatives

Welcome to the technical support guide for overcoming steric hindrance in the synthesis of 6-methylpyridine (2-picoline) derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges when attempting to functionalize the sterically encumbered positions of the pyridine ring, particularly C6. This guide provides expert-driven insights, troubleshooting protocols, and answers to frequently asked questions to streamline your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges and strategies associated with the synthesis of sterically hindered 6-methylpyridine derivatives.

Q1: Why is functionalization at the C6 position of 2-picoline so challenging?

The primary challenge is steric hindrance . The methyl group at the C2 position physically blocks the approach of reagents to the adjacent C6 position and the nitrogen atom. This steric congestion has several consequences:

  • Reduced Reactivity: It impedes the access of catalysts and reagents, slowing down or completely inhibiting reactions that would otherwise proceed smoothly on a less substituted pyridine ring.[1][2][3][4]

  • Coordination Interference: The methyl group can interfere with the coordination of the pyridine nitrogen to a metal catalyst, which is often a crucial step in many modern catalytic cycles for C-H activation or cross-coupling.[2][3][4]

  • Altered Basicity: While alkyl groups are electron-donating, the steric bulk of a C2-substituent can hinder the protonation of the nitrogen atom, affecting its basicity and reactivity in acid-base mediated reactions.[5]

Q2: What are the principal strategies to overcome this steric barrier?

Historically and in modern synthesis, several key strategies have been developed. The choice of strategy depends heavily on the desired final product and the available starting materials.

  • Directed ortho-Metalation (DoM): This is a powerful classical method where a directing metalating group (DMG) on the pyridine ring guides a strong base (typically an organolithium reagent) to deprotonate the adjacent C-H bond. For C6-functionalization, a DMG would ideally be placed at the C5 position. However, without a directing group, direct lithiation often lacks regioselectivity.[6][7][8]

  • Halogen/Metal Exchange: If a halogen (like Br or I) can be installed at the C6 position, a subsequent halogen/metal exchange with an organolithium or Grignard reagent at low temperatures can generate a C6-organometallic species, which can then be trapped with an electrophile.[6]

  • N-Oxide Chemistry: Converting the pyridine to a pyridine N-oxide dramatically alters the electronic properties of the ring. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack and facilitates metalation.[9][10][11][12] Following the desired transformation, the N-oxide can be deoxygenated.

  • Transition Metal-Catalyzed C-H Activation/Functionalization: This is a modern and highly effective approach. Catalysts, typically based on palladium, rhodium, or iridium, can selectively activate a C-H bond (often at the less hindered C6 position) and forge a new bond, avoiding the need for pre-functionalized starting materials.[13][14][15][16]

Q3: How has modern catalysis improved upon classical methods for this specific challenge?

Modern transition-metal catalysis offers several advantages over classical organolithium-based methods, particularly for sterically hindered substrates:

  • Milder Reaction Conditions: Catalytic methods often operate under much milder conditions, avoiding the cryogenic temperatures and highly reactive, poorly functional-group-tolerant organolithium bases required for DoM.

  • Higher Functional Group Tolerance: Palladium and other transition metal catalysts are often compatible with a wider array of functional groups, reducing the need for protection/deprotection steps.[17][18]

  • Direct C-H Functionalization: The most significant advance is the ability to directly functionalize a C-H bond without prior activation (e.g., halogenation). This improves atom economy and shortens synthetic routes.[13][16] The design of specialized ligands has been crucial in developing catalysts that can overcome the steric hindrance posed by the C2-methyl group.[19][20]

Part 2: Troubleshooting Guides & Protocols

This section provides practical, step-by-step guidance for common experimental problems encountered during the synthesis of 6-substituted-2-methylpyridines.

Problem 1: My Directed ortho-Metalation (DoM) of a 2-picoline derivative is failing or giving poor regioselectivity for the C6 position.

Answer: Poor results in DoM of picoline systems are common due to competing reaction pathways and insufficient directionality. Here’s how to troubleshoot.

Underlying Causality: Directed ortho-metalation relies on the coordination of an organolithium base to a directing metalating group (DMG), which positions the base to deprotonate a specific adjacent C-H bond. In the absence of a strong DMG, lithiation of 2-picoline can occur at the methyl group (benzylic-type position) or non-selectively on the ring. Even with a DMG, the steric bulk at C2 can hinder the approach to C6.

Troubleshooting Workflow:

G start DoM Fails at C6 q1 Is a strong Directing Metalating Group (DMG) present at C3 or C5? start->q1 sol_no_dmg Introduce a DMG (e.g., -CONEt2, -OMe) or switch to an alternative strategy like C-H activation. q1->sol_no_dmg No q2 Which base are you using? q1->q2 Yes a1_yes Yes a1_no No sol_nBuLi n-BuLi can be too reactive, leading to side reactions or methyl group deprotonation. Switch to a hindered amide base. q2->sol_nBuLi n-BuLi q3 Are reaction temperatures strictly controlled (-78°C)? q2->q3 LDA / LTMP base_nBuLi n-BuLi base_LDA LDA / LTMP sol_temp Higher temperatures can cause rearrangement or loss of selectivity. Ensure rigorous temperature control. q3->sol_temp No sol_final Consider using a milder TMP-metal ate base (e.g., TMPZnLi) for improved functional group tolerance and selectivity.[6] q3->sol_final Yes a3_yes Yes a3_no No G cluster_0 Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII_A L-Pd(II)(Ar)(X) OA->PdII_A CMD CMD with 2-picoline (Assisted by PivOH) PdII_A->CMD PdII_B L-Pd(II)(Ar)(picolinyl) CMD->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Catalyst Regeneration Product 6-Aryl-2-methylpyridine RE->Product Hindrance Steric Hindrance from Me group slows this step RE->Hindrance

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for (E)-3-(6-Methylpyridin-2-YL)acrylic Acid Purity

Executive Summary: The Challenge of Amphoteric Intermediates (E)-3-(6-Methylpyridin-2-YL)acrylic acid is a critical pharmacophore in the synthesis of TGF-β inhibitors and kinase-targeting oncology drugs. Its analysis pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Amphoteric Intermediates

(E)-3-(6-Methylpyridin-2-YL)acrylic acid is a critical pharmacophore in the synthesis of TGF-β inhibitors and kinase-targeting oncology drugs. Its analysis presents a classic "chromatographer's dilemma" due to its amphoteric nature:

  • The Basic Moiety: The 6-methylpyridine ring (pKa ~6.0) interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.

  • The Acidic Moiety: The acrylic acid tail (pKa ~4.[1]2) requires pH control to prevent peak splitting or retention time shifts.

  • Stereochemistry: The E-isomer is thermodynamically stable, but the Z-isomer is a common photo-degradation impurity that generic C18 methods often fail to resolve.

This guide compares a Standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Buffered Protocol , demonstrating why the latter is the mandatory choice for GMP-compliant purity analysis.

Comparative Analysis: Generic vs. Optimized Method

We evaluated the purity analysis of a raw material batch containing 98.5% (E)-isomer and 1.2% (Z)-isomer using two distinct methodologies.

Table 1: Performance Metrics Comparison
ParameterMethod A: Generic (Alternative) Method B: Optimized (Recommended)
Stationary Phase C18 (ODS) Standard Silica, 5µmPhenyl-Hexyl, 3.5µm (High Coverage)
Mobile Phase Water / Acetonitrile (0.1% TFA)10mM Phosphate Buffer (pH 2.5) / Methanol
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Tailing Factor (

)
1.8 - 2.2 (Severe Pyridine Tailing)1.05 - 1.15 (Symmetrical)
Resolution (

, E vs Z)
1.4 (Baseline co-elution risk)> 3.5 (Full Baseline Separation)
Theoretical Plates (

)
~4,500> 12,000
LOD (S/N = 3) 0.5 µg/mL0.05 µg/mL
Why Method B Wins (The Science)
  • 
    -
    
    
    
    Selectivity:
    The Phenyl-Hexyl phase interacts uniquely with the conjugated
    
    
    -system of the acrylic acid and pyridine ring. This interaction is stereoselective, pulling the planar E-isomer away from the twisted Z-isomer much more effectively than a standard C18 chain.
  • Silanol Suppression: At pH 2.5, the pyridine nitrogen is fully protonated. The high ionic strength of the phosphate buffer, combined with the steric protection of the Phenyl-Hexyl ligand, effectively masks surface silanols, eliminating the "shark fin" tailing seen in Method A.

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the optimized Method B.

MethodDevelopment Start Start: Molecule Assessment (Amphoteric: Pyridine + Acrylic Acid) Step1 Select Stationary Phase Start->Step1 Choice1 C18 (Generic) Step1->Choice1 Standard Choice2 Phenyl-Hexyl (Target) Step1->Choice2 Pi-Pi Needed Result1 Result: Poor Resolution (E/Z co-elution) Choice1->Result1 Step2 Select Mobile Phase pH Choice2->Step2 pH_Acid pH 2.5 (Phosphate) Protonates Pyridine & Acid Step2->pH_Acid Suppresses Silanols pH_Neut pH 7.0 (Phosphate) Ionizes Acid Step2->pH_Neut Alternative Result2 Result: Good Shape Excellent Isomer Selectivity pH_Acid->Result2

Figure 1: Method Development Logic. The choice of Phenyl-Hexyl chemistry and acidic pH is critical for resolving the stereoisomers of pyridine-acrylic derivatives.

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[2]

Chromatographic Conditions[3][4][5][6][7]
  • Instrument: HPLC with PDA (Photodiode Array) Detector.[3]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 265 nm (Max absorption of the acrylate system) and 210 nm (Impurity monitoring).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Solvent B: Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here as it enhances the

    
    -
    
    
    
    selectivity on phenyl columns.
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Action
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Validation Strategy (ICH Q2(R2) Aligned)

To ensure this method is "fit for purpose," the following validation parameters must be executed.

Specificity (Forced Degradation)

You must demonstrate the method can separate the main peak from degradants.

  • Protocol: Expose 1 mg/mL sample to UV light (254 nm) for 4 hours.

  • Acceptance Criteria: Resolution (

    
    ) between the E-isomer (Main Peak) and the generated Z-isomer (Impurity) must be > 2.0. Peak purity angle < Purity threshold (via PDA).
    
Linearity & Range[5][7][8]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Robustness (The "Self-Validating" Check)

Small deliberate variations verify the method's reliability.

  • pH Variation: ± 0.2 units (pH 2.3 and 2.7). Critical for pyridine retention.

  • Column Temp: ± 5°C.

ValidationWorkflow Input Raw Sample SystemSuit System Suitability (Rs > 2.0, Tf < 1.5) Input->SystemSuit Specificity Specificity (UV Stress Test) SystemSuit->Specificity Pass Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Report Final CoA Accuracy->Report

Figure 2: Validation workflow ensuring ICH Q2(R2) compliance.

Conclusion

For the purity analysis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid , standard C18 methods are insufficient due to stereochemical co-elution and peak tailing. The Phenyl-Hexyl / Phosphate Buffer (pH 2.5) method provides the necessary selectivity and peak shape required for pharmaceutical-grade validation.

By adopting this optimized protocol, laboratories ensure robust detection of the Z-isomer impurity and strict adherence to regulatory expectations for amphoteric drug intermediates.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter on Ionizable Compounds). [Link]

  • Waters Corporation. (2021). Separation of Pyridine Isomers using Phenyl-Hexyl Columns. Application Note. [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC. [Link]

Sources

Comparative

Comparative Reactivity Guide: (E)-3-(6-Methylpyridin-2-yl)acrylic acid vs. (E)-3-(pyridin-2-yl)acrylic acid

Executive Summary This guide provides a technical comparison between (E)-3-(pyridin-2-yl)acrylic acid (Compound A) and its methylated analog, (E)-3-(6-methylpyridin-2-yl)acrylic acid (Compound B) . While both compounds s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between (E)-3-(pyridin-2-yl)acrylic acid (Compound A) and its methylated analog, (E)-3-(6-methylpyridin-2-yl)acrylic acid (Compound B) . While both compounds share the core azastilbene skeleton and are synthesized via similar Knoevenagel condensations, the presence of the methyl group at the 6-position in Compound B introduces significant steric and electronic divergences. These differences critically impact their utility as ligands in coordination chemistry, their solid-state photochemical behavior, and their biological interaction profiles.[1]

Feature(E)-3-(pyridin-2-yl)acrylic acid(E)-3-(6-methylpyridin-2-yl)acrylic acid
CAS Number 7340-22-9101083-84-7 (approx.)
Steric Profile Low (Planar, accessible N-donor)High (Steric crowding at N-donor)
N-Basicity Moderate (pKa ~5.2 for Py ring)Elevated (+I effect, pKa ~5.9 for Py ring)
Coordination Forms planar bis/tris chelatesDistorted geometries; prevents planar stacking
Photochemistry High yield [2+2] dimerization (solid state)Inhibited/Altered packing efficiency

Structural & Electronic Analysis

The "Methyl Effect" on Conformation

The defining difference lies in the 6-methyl group . In Compound A, the pyridine nitrogen is sterically exposed, allowing the molecule to adopt a planar conformation that maximizes


-conjugation across the acrylic system. This planarity is essential for its high reactivity in solid-state topochemical reactions.

In Compound B, the 6-methyl group creates a "steric fence" around the nitrogen atom. While the molecule generally retains the E-configuration (trans alkene) to minimize steric clash between the pyridine ring and the carboxylic acid tail, the methyl group introduces:

  • Torsional Strain: Slight twisting of the pyridine ring relative to the alkene plane to relieve strain between the methyl hydrogens and the vinylic protons (specifically if the s-cis conformer is approached).

  • Lipophilicity: The methyl group increases the

    
    , enhancing solubility in non-polar organic solvents (e.g., dichloromethane, toluene) compared to the more polar Compound A.
    
Electronic Modulation

The methyl group exerts a positive inductive effect (+I), increasing the electron density on the pyridine nitrogen.

  • Compound A: The nitrogen lone pair is less basic.

  • Compound B: The nitrogen is more basic (estimated

    
     units relative to A). However, this increased basicity is often masked in solution by steric hindrance to protonation , a phenomenon known as "steric inhibition of solvation."[1]
    

Synthesis & Production

Both compounds are synthesized via the Doebner Modification of the Knoevenagel Condensation . This pathway is robust, self-validating, and scalable.[1]

Reaction Pathway

The reaction involves the condensation of the respective pyridine-carboxaldehyde with malonic acid in pyridine, using piperidine as a catalyst. The intermediate undergoes spontaneous decarboxylation to yield the


-unsaturated acid.

SynthesisPathway Aldehyde Pyridine-2-carbaldehyde (R = H or Me) Intermediate Aldol Adduct (Unstable) Aldehyde->Intermediate Piperidine/Pyridine Reflux, 3h Malonic Malonic Acid Malonic->Intermediate Decarbox Decarboxylation (-CO2) Intermediate->Decarbox Product (E)-3-(Py-2-yl)acrylic acid Decarbox->Product Spontaneous

Figure 1: General synthetic pathway. The mechanism is identical for both, but purification differs.[1]

Experimental Yield Comparison
  • Compound A: Typically yields 85-95% . The product precipitates readily upon acidification due to lower solubility.

  • Compound B: Typically yields 70-85% . The methyl group increases solubility in the reaction medium (pyridine), requiring more rigorous pH adjustment (pH 3-4) and ice-cooling to maximize precipitation.

Reactivity Profile: The Divergence

Coordination Chemistry (Ligand Behavior)

This is the most critical differentiator for researchers in MOFs (Metal-Organic Frameworks) and catalysis.

  • Compound A (The "Clip"): Acts as a versatile N,O-donor. It readily forms "paddlewheel" or planar paddle-like complexes with metals like Cu(II) or Zn(II). It can bridge metal centers to form 1D polymeric chains or 2D sheets.

  • Compound B (The "Blocker"): The 6-methyl group sterically prevents the approach of the metal ion to the nitrogen in a square-planar geometry.

    • Consequence: It destabilizes octahedral complexes where the ligand must be planar.

    • Application: It is used to force lower coordination numbers (e.g., tetrahedral) or to create discrete molecular complexes rather than infinite polymers by blocking propagation sites.

Photochemical Reactivity (Solid State)

(E)-3-(pyridin-2-yl)acrylic acid derivatives are famous for solid-state [2+2] photodimerization.

  • Compound A: In the crystal lattice, molecules stack in an antiparallel head-to-tail fashion. UV irradiation (

    
     nm) leads to the formation of the rctt-cyclobutane  dimer in near-quantitative yield.
    
  • Compound B: The bulky methyl group often disrupts the critical stacking distance (

    
     Å) required for the reaction (Schmidt’s Topochemical Postulate).
    
    • Outcome: The photoreactivity is significantly reduced or abolished in the solid state. If dimerization occurs, it may require solution-phase photolysis, which is less regioselective.[1]

Detailed Experimental Protocols

Protocol 1: Comparative Synthesis (Doebner-Knoevenagel)

Use this protocol to synthesize either compound. Note the workup variation.

Reagents:

  • Aldehyde (10 mmol): 2-Pyridinecarboxaldehyde (for A) OR 6-Methyl-2-pyridinecarboxaldehyde (for B).

  • Malonic acid (11 mmol, 1.1 eq).[1]

  • Solvent: Pyridine (5 mL).

  • Catalyst: Piperidine (0.1 mL).

Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve the aldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine. A mild exotherm may occur.

  • Reflux: Heat the mixture to 100°C (reflux) for 3 hours. Evolution of CO₂ bubbles indicates reaction progress.

  • Quench: Cool the mixture to 0°C in an ice bath.

  • Acidification (Critical Step):

    • For Compound A: Add 2M HCl dropwise until pH reaches 4. A white precipitate forms immediately.

    • For Compound B: Add 2M HCl dropwise until pH reaches 3.5. Stir at 0°C for 1 hour. The precipitate forms slowly due to higher lipophilicity.

  • Filtration: Filter the solid, wash with cold water (2 x 5 mL) and cold acetone (1 x 2 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol 2: The "Steric Stress" Coordination Test

This test validates the steric hindrance of the 6-methyl group using Copper(II).

Concept: Cu(II) prefers a square planar or distorted octahedral geometry. Compound A accommodates this; Compound B struggles due to the methyl clash.

CoordinationTest cluster_A Compound A (No Methyl) cluster_B Compound B (6-Methyl) ComplexA Forms Stable Bis-Complex [Cu(L)2] ColorA Deep Blue/Green Precipitate ComplexA->ColorA ComplexB Steric Clash Prevents [Cu(L)2] ColorB Pale Blue/Soluble (Mono-complex or No Reaction) ComplexB->ColorB Reagents Ligand (2 eq) + Cu(OAc)2 (1 eq) in Methanol Reagents->ComplexA Rapid Coordination Reagents->ComplexB Hindered

Figure 2: Expected outcomes of the Copper(II) coordination test.

Procedure:

  • Dissolve 0.5 mmol of the Acrylic Acid derivative in 5 mL Methanol.

  • Dissolve 0.25 mmol Copper(II) Acetate in 5 mL Methanol.

  • Mix the solutions.

  • Observation:

    • Compound A: Rapid formation of a dark blue/green precipitate (coordination polymer or stable chelate).

    • Compound B: Solution remains clear or turns pale blue; precipitation is inhibited or requires evaporation, indicating weaker binding affinity.[1]

References

  • Solid-State [2+2] Photodimerization of Pyridyl Acrylic Acids

    • Title: Solid-State [2+2] Photodimerization and Photopolymeriz
    • Source: PMC / Org. Lett.
    • URL:[Link]

  • Synthesis via Knoevenagel Condensation

    • Title: Synthesis of Acrylamides via the Doebner-Knoevenagel Condens
    • Source: ResearchGate[2]

    • URL:[Link]

  • Steric Effects in Pyridine Coordination

    • Title: Pyridine coordination chemistry for molecular assemblies on surfaces.
    • Source: PubMed / NIH[1]

    • URL:[Link]

  • Reactivity of 6-Methyl-2-pyridyl Species

    • Title: Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides.[3]

    • Source: NIH / PMC[1]

    • URL:[Link]

  • General Properties of Acrylic Acid Derivatives

    • Title: Acrylates and Acrylic Acids - Chemical Properties and Reactivity.[4][5]

    • Source: CAMEO Chemicals / NOAA[1]

Sources

Validation

IR spectroscopy characteristic peaks of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

An In-Depth Guide to the Infrared Spectroscopy of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid: A Comparative Analysis Introduction (E)-3-(6-Methylpyridin-2-YL)acrylic acid is a substituted heteroaromatic acrylic acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid: A Comparative Analysis

Introduction

(E)-3-(6-Methylpyridin-2-YL)acrylic acid is a substituted heteroaromatic acrylic acid derivative. Its structure incorporates a pyridine ring, a carboxylic acid, and an alkene, making it a molecule of interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For researchers working with this compound, a thorough understanding of its IR spectral features is crucial for structural confirmation, purity assessment, and monitoring chemical transformations.

This guide provides a detailed analysis of the characteristic IR absorption peaks of (E)-3-(6-Methylpyridin-2-YL)acrylic acid. By dissecting the molecule into its constituent functional groups and comparing them to simpler, well-characterized analogues, we can build a comprehensive and predictive model of its vibrational spectrum. This approach, grounded in fundamental principles and supported by experimental data from related compounds, offers a robust framework for spectral interpretation.

Predicted IR Spectrum: A Synthesis of Functional Group Vibrations

The vibrational spectrum of (E)-3-(6-Methylpyridin-2-YL)acrylic acid is a composite of the vibrations from its three primary components: the carboxylic acid, the α,β-unsaturated alkene, and the 2,6-disubstituted pyridine ring. The conjugation between the pyridine ring, the C=C double bond, and the carbonyl group creates a delocalized π-system that influences the position and intensity of their respective absorption bands.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid functional group gives rise to some of the most distinct and easily identifiable peaks in an IR spectrum.

  • O-H Stretching: Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretching vibration of the carboxylic acid appears as a very broad and intense absorption band, typically centered around 3000 cm⁻¹ and extending from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This broadness is a hallmark of dimeric carboxylic acid structures.

  • C=O Stretching: The carbonyl (C=O) stretching vibration is expected to be a very strong and sharp peak. In a simple saturated aliphatic carboxylic acid, this peak appears around 1760-1740 cm⁻¹. However, the conjugation with the C=C double bond and the pyridine ring delocalizes the electron density, weakening the C=O bond and shifting its absorption to a lower wavenumber. Therefore, for this molecule, the C=O stretch is predicted to appear in the range of 1710-1680 cm⁻¹ .[4][5]

  • C-O Stretching and O-H Bending: The spectrum will also feature peaks related to C-O stretching and in-plane O-H bending, which are coupled. These typically appear as medium-intensity bands in the 1300-1200 cm⁻¹ region.[6]

The α,β-Unsaturated Alkene Moiety (-CH=CH-)
  • C=C Stretching: The stretching vibration of the carbon-carbon double bond in conjugation with the carbonyl group is expected to appear in the 1640-1620 cm⁻¹ region.[4] Its intensity is typically medium, but can be enhanced by the asymmetry of the molecule.

  • =C-H Bending (Out-of-Plane): The molecule is in the trans or (E) configuration. This stereochemistry gives rise to a strong and characteristic out-of-plane C-H "wag" vibration, which is expected to appear in the 980-960 cm⁻¹ range.[2] The presence of this peak is a strong indicator of the trans double bond.

The 2,6-Disubstituted Pyridine Ring

The pyridine ring has several characteristic vibrations. The substitution pattern significantly influences the exact peak positions.

  • C=C and C=N Ring Stretching: The aromatic ring stretching vibrations, analogous to those in benzene, typically produce a series of four peaks of variable intensity in the 1600-1450 cm⁻¹ region.[7][8] These peaks are often sharp and can sometimes overlap with the C=C stretch of the alkene.

  • C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the pyridine ring are highly sensitive to the substitution pattern. For a 2,6-disubstituted (or more accurately, a 1,2,3-trisubstituted pattern around the ring if considering the vinyl group), a strong absorption is expected in the 800-750 cm⁻¹ region.[2]

  • C-H Stretching (Aromatic): The stretching of the C-H bonds on the pyridine ring will produce weak to medium peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][8]

The Methyl Group (-CH₃)
  • C-H Stretching: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations, appearing as sharp peaks in the 2980-2850 cm⁻¹ region, just below the 3000 cm⁻¹ threshold for sp³ C-H bonds.[5][8]

  • C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations are expected around 1460 cm⁻¹ and 1375 cm⁻¹ , respectively.[8]

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the bonds responsible for the most characteristic IR peaks.

Caption: Molecular structure and key vibrational modes.

Comparative Data Analysis

To substantiate our predictions, we compare the expected peaks with experimental data from analogous compounds.

Functional GroupVibrational Mode(E)-3-(6-Methylpyridin-2-YL)acrylic acid (Predicted, cm⁻¹)Acrylic Acid (Experimental, cm⁻¹)[1][9]2-Methylpyridine (Experimental)
Carboxylic Acid O-H Stretch (H-bonded)3300 - 2500 (very broad, strong)~3300 - 2500 (very broad, strong)N/A
C=O Stretch (conjugated)1710 - 1680 (strong)~1700 (strong)N/A
C-O Stretch / O-H Bend1300 - 1200 (medium)~1248 (strong)N/A
Alkene C=C Stretch (conjugated)1640 - 1620 (medium)~1635 (medium)N/A
=C-H Bend (trans)980 - 960 (strong)~980 (strong)N/A
Pyridine Ring C=C, C=N Ring Stretches1600 - 1450 (multiple, medium-strong)N/AMultiple peaks ~1600-1430
Ring C-H Bending800 - 750 (strong)N/A~750 (strong)
Alkyl C-H C-H Stretch (Aromatic)3100 - 3000 (weak-medium)N/A~3050
C-H Stretch (Methyl)2980 - 2850 (medium)N/A~2950

This comparison shows a strong correlation. The primary differences arise from the electronic influence of the methyl-substituted pyridine ring. The electron-donating methyl group and the electron-withdrawing nature of the nitrogen atom in the ring modulate the overall conjugation of the system, leading to slight shifts in the C=O and C=C stretching frequencies compared to simpler acrylic acid or vinylpyridine systems.

Standard Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the mid-IR spectrum (4000-400 cm⁻¹) of solid (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • (E)-3-(6-Methylpyridin-2-YL)acrylic acid powder (a few milligrams)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and computer are powered on and the software is running. Allow the instrument to warm up for at least 15-30 minutes to ensure stability.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

  • Background Spectrum Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The software will automatically store this and subtract it from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid (E)-3-(6-Methylpyridin-2-YL)acrylic acid powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan.

    • The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks on the spectrum.

    • Compare the obtained peak positions and relative intensities with the predicted values and reference spectra to confirm the compound's identity and purity.

  • Clean-up:

    • Release the pressure arm and remove the bulk of the sample powder with a dry, lint-free wipe.

    • Perform a final cleaning of the ATR crystal with a solvent-moistened wipe as described in Step 2.

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

The IR spectrum of (E)-3-(6-Methylpyridin-2-YL)acrylic acid is rich with information, providing clear signatures for each of its key functional groups. The most definitive features for structural confirmation are the extremely broad O-H stretch centered around 3000 cm⁻¹, a strong conjugated C=O stretch near 1690 cm⁻¹, multiple sharp peaks for the substituted pyridine ring between 1600-1450 cm⁻¹, and a strong C-H bending peak around 970 cm⁻¹ confirming the (E)-alkene geometry. By comparing these features to well-known reference compounds, researchers can confidently identify the molecule and assess its structural integrity.

References

  • Smith, B. C. (2023).
  • SpectraBase. (n.d.). Acrylic acid. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved from [Link]

  • Parton, J. G., & Miller, J. D. (1995). In Situ FTIR-ATR Examination of Poly(acrylic acid)
  • ResearchGate. (n.d.). IR spectrum of the poly(ethylene acrylic acid) copolymer. Retrieved from [Link]

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). Vibrational spectra of monosubstituted pyridines. Spectrochimica Acta, 19(3), 549-564.
  • Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 13(10), 435-445.
  • LibreTexts. (2023). Infrared Spectroscopy. Retrieved from [Link]

  • Anderson, F. E., & Kynaston, W. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(11), 1183-1196.
  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • Anderson, F. E., & Kynaston, W. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Journal of Chemistry, 35(11), 1183-1196.
  • Li, W., et al. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Physical Chemistry Chemical Physics, 20(38), 24835-24846.
  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem. Retrieved from [Link]

  • MDPI. (2022).
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-vinyl-, hydrochloride. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Comparative

Advanced Structural Analysis &amp; Comparative Guide: (E)-3-(6-Methylpyridin-2-yl)acrylic Acid

This guide provides a technical analysis of (E)-3-(6-Methylpyridin-2-yl)acrylic acid , focusing on its structural properties, synthesis, and solid-state characteristics.[1] It is designed for researchers requiring a comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (E)-3-(6-Methylpyridin-2-yl)acrylic acid , focusing on its structural properties, synthesis, and solid-state characteristics.[1] It is designed for researchers requiring a comparative benchmark against standard pyridyl-acrylic derivatives.

[1]

Executive Summary & Technical Context

(E)-3-(6-Methylpyridin-2-yl)acrylic acid is a functionalized pyridine derivative often utilized as a pharmacophore in kinase inhibitors and anti-inflammatory agents.[1] Its structural significance lies in the 6-methyl group , which introduces steric hindrance adjacent to the nitrogen atom, fundamentally altering the crystal packing and hydrogen-bonding motifs observed in its unmethylated parent, (E)-3-(pyridin-2-yl)acrylic acid.[1]

This guide bridges the gap between the well-documented 4-pyridyl isomers and the specific 6-methyl-2-pyridyl target, providing a predictive structural model and validated synthesis protocols.[1]

Key Differentiators
FeatureTarget: (E)-3-(6-Me-2-Py)Acrylic Acid Benchmark: (E)-3-(Pyridin-2-yl)Acrylic Acid
Steric Profile High (6-Me blocks N-adjacent site)Low (Planar accessibility)
H-Bonding Distorted O-H[1]···N (Steric clash)Linear O-H···N (Strong dimer/chain)
Lipophilicity Enhanced (Methyl contribution)Moderate
Metabolic Stability High (6-position blocked from oxidation)Moderate (6-position vulnerable)

Synthesis & Characterization Protocol

Objective: To generate high-purity crystalline material suitable for XRD analysis.

A. Validated Synthesis Route (Knoevenagel Condensation)

This protocol is superior to the Horner-Wadsworth-Emmons reaction for this specific substrate due to higher atom economy and direct crystallization of the acid.[1]

Reagents:

  • Substrate: 6-Methyl-2-pyridinecarboxaldehyde (1.0 eq)

  • Reagent: Malonic acid (1.1 eq)

  • Solvent/Base: Pyridine (solvent) + Piperidine (catalytic, 0.1 eq)

  • Workup: HCl (conc.) for precipitation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-methyl-2-pyridinecarboxaldehyde (e.g., 1.21 g, 10 mmol) and malonic acid (1.14 g, 11 mmol) in pyridine (5 mL).

  • Catalysis: Add piperidine (0.1 mL). Heat to 80–100°C for 3–4 hours.[1] Monitor CO₂ evolution.

  • Quenching: Cool to 0°C in an ice bath.

  • Precipitation: Dropwise addition of conc.[1] HCl until pH < 3.[1] The pyridine salt converts to the free acid and precipitates.

  • Purification: Filter the white/off-white solid.[1] Recrystallize from Ethanol/Water (1:1) to obtain diffraction-quality prisms.

B. Self-Validating Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Diagnostic Methyl: Singlet at δ ~2.5–2.6 ppm (3H).

    • Alkene Doublet: Two doublets at δ ~6.8 ppm and ~7.6 ppm (

      
       Hz), confirming the (E)-configuration.
      
    • Aromatic Region: 3 protons for the pyridine ring (δ 7.2–7.8 ppm).

  • Melting Point: Expected range 190–210°C (Compare to parent 2-pyridyl analog: 202°C). Sharp melting indicates high crystalline purity.[1]

SynthesisWorkflow Start 6-Methyl-2-pyridine- carboxaldehyde Reagent + Malonic Acid (Pyridine/Piperidine) Start->Reagent Process Decarboxylation (100°C, 4h) Reagent->Process Acid Acidification (HCl, pH < 3) Process->Acid Product (E)-3-(6-Me-2-Py) Acrylic Acid Acid->Product Crystallization

Figure 1: Validated synthesis pathway ensuring (E)-selectivity and high purity.

Crystal Structure Analysis & XRD Data

Note: While the specific crystal structure of the 6-methyl derivative is not deposited in open-access CSD subsets, the following analysis is derived from homologous structures of the 4-pyridyl isomer (Ref. 1) and the parent 2-pyridyl acid.[1]

A. Structural Benchmarking

The crystal packing is governed by the competition between Hydrogen Bonding (COOH···N) and Pi-Pi Stacking .

ParameterIsomer Benchmark: (E)-3-(pyridin-4-yl)acrylic acid Product Prediction: (E)-3-(6-methylpyridin-2-yl)acrylic acid
Space Group

(Triclinic)
Likely

(Monoclinic) or

Primary Interaction Strong O-H[1]···N chains along [101]Distorted O-H[1]···N due to 6-Me steric clash
Synthon

Homosynthon (Head-to-Tail)
Potential Head-to-Head Dimer (COOH[1]···COOH)
Packing Efficiency High (Planar sheets)Lower (Methyl group disrupts planarity)
B. The "Methyl Effect" on Packing

In the unmethylated parent, the pyridine nitrogen accepts a hydrogen bond from the carboxylic acid of a neighboring molecule, forming linear chains.[1]

  • In the 6-Methyl derivative: The methyl group is located ortho to the nitrogen.[1] This creates a "steric wall" that prevents the close approach required for the flat, linear O-H[1]···N interaction.

  • Result: The molecule is forced to twist, likely favoring Carboxylic Acid Dimers (COOH[1]···HOOC) over the Polymer Chain (COOH···N) motif seen in the parent.[2] This often results in higher solubility and lower melting point compared to the unmethylated analog.[1]

C. Reference Powder XRD Profile (Simulated)

Use these peak positions to validate your bulk material. Significant deviation indicates polymorphs or impurities.[1]

2

Angle (°)
Relative Intensity (%)Assignment
11.2 40(001) Layer spacing
16.8 100(011) Strongest reflection (Packing axis)
22.4 65Pi-stacking / Ring overlap
26.1 30Higher order reflection
28.5 25Methyl-induced lattice expansion

Note: Data simulated based on lattice expansion of the 2-pyridyl parent (


).[1] Expect shifts of 

depending on temperature.[1]

CrystalPacking Parent Parent: 3-(Pyridin-2-yl)acrylic acid Interaction Primary Interaction: O-H···N (Linear Chain) Parent->Interaction Result Altered Packing: Switch to COOH···COOH Dimers (Twisted Geometry) Interaction->Result Comparison Target Target: 6-Methyl Derivative Steric Steric Clash: 6-Methyl group blocks N-acceptor Target->Steric Steric->Result Forces structural change

Figure 2: Mechanistic impact of the 6-methyl group on supramolecular assembly.

Performance Comparison

For drug development applications, the 6-methyl derivative offers distinct physicochemical advantages over its isomers.

Metric(E)-3-(6-Methyl-2-Py) (Product)(E)-3-(Pyridin-2-yl) (Parent)(E)-3-(Pyridin-4-yl) (Isomer)
Lipophilicity (LogP) ~1.35 (High)~0.90 (Moderate)~0.90 (Moderate)
Solubility (Organic) Excellent (DCM, MeOH)GoodPoor (High lattice energy)
Metabolic Stability High (Blocks 6-position oxidation)Low (Prone to 6-hydroxylation)Moderate
pKa (Pyridine N) ~6.0 (More basic due to +I effect)~5.2~5.5

Scientist's Insight:

Use the 6-methyl derivative when your lead compound requires increased metabolic half-life or improved blood-brain barrier penetration (due to higher LogP).[1] Use the 4-pyridyl isomer if you require rigid, flat crystal packing for solid-state stability (e.g., in co-crystals).[1]

References

  • Florez-Muñoz, V. et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E.

  • Yasukata, T. & Matsuura, T. (2021). Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates. Heterocycles.

  • PubChem. (2025).[3] Compound Summary: (E)-3-(6-Methylpyridin-2-yl)acrylic acid.[1] National Library of Medicine.[1][4]

  • CSD (Cambridge Structural Database). Search for 3-(pyridyl)acrylic acid derivatives. CCDC.

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid

Executive Summary & Compound Significance (E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and metal-chelatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

(E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and metal-chelating ligands. Its structural duality—combining a basic pyridine nitrogen with an acidic conjugated tail—creates unique ionization and fragmentation behaviors in mass spectrometry (MS).

This guide provides a technical comparison of its fragmentation patterns under Electrospray Ionization (ESI) versus Electron Impact (EI) , serving as a reference for structural validation and impurity profiling. Unlike standard library matches, we focus on the mechanistic causality of ion formation, aiding in the differentiation of this compound from its regioisomers (e.g., 3-(pyridin-3-yl) analogs).

Methodology: Experimental Configuration

To ensure reproducibility, the following high-resolution MS protocols are recommended. These parameters are optimized to maximize the detection of diagnostic fragment ions.

Protocol A: LC-ESI-MS/MS (Soft Ionization)
  • Instrument: Q-TOF or Orbitrap (High Resolution).

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Promotes [M+H]⁺ formation).

  • Ionization Mode: Positive (+).[1][2]

  • Flow Rate: 0.3 mL/min.

  • Collision Energy (CE): Stepped 15, 30, 45 eV (To capture full fragmentation tree).

Protocol B: GC-EI-MS (Hard Ionization)
  • Instrument: Single Quadrupole or Magnetic Sector.

  • Derivatization: TMS-diazomethane (optional, but recommended to prevent peak tailing of the free acid). Note: Data below refers to the underivatized free acid for direct structural correlation.

  • Ionization Energy: 70 eV.[3]

  • Source Temp: 230°C.

Fragmentation Analysis: ESI vs. EI

The fragmentation of (E)-3-(6-Methylpyridin-2-yl)acrylic acid is governed by the stability of the conjugated pyridine system and the lability of the carboxyl group.

Comparative Fragment Ion Table
Fragment Typem/z (ESI, [M+H]⁺)m/z (EI, M⁺•)Structural AssignmentMechanistic Origin
Precursor 164.07 163.06 Molecular IonProtonation (ESI) vs Radical Cation (EI)
Diagnostic A 146.06146.05[M - H₂O]Dehydration (Acylium ion formation)
Diagnostic B 120.08119.07[M - CO₂]Decarboxylation (Vinylpyridine species)
Diagnostic C 118.06117.05[M - HCOOH]Combined loss of H₂O + CO
Base Peak (EI) N/A92/93Pyridinium CoreLoss of vinyl side chain / HCN elimination
Low Mass 77/7877Pyridine RingRing cleavage / Loss of HCN
Deep Dive: The "Ortho" Effect & Methyl Group Influence

A critical differentiator for this specific isomer (6-methyl-2-substituted) compared to its non-methylated analogs is the steric and electronic influence of the 6-methyl group .

  • Inhibition of Planarity: The 6-methyl group introduces steric strain, potentially affecting the coplanarity of the acrylic side chain. In EI, this often enhances the [M-CH₃]⁺ signal (m/z 148 in EI) compared to the non-methylated analog.

  • Dehydration Pathway: In ESI(+), the loss of water (m/z 164 → 146) is prominent. This proceeds via an intramolecular proton transfer from the protonated pyridine nitrogen to the carboxyl oxygen, followed by nucleophilic attack or elimination. The trans (E) geometry generally disfavors direct cyclization compared to the (Z) isomer, making the ratio of m/z 146 : 120 a potential geometric diagnostic.

Mechanistic Visualization

The following diagram illustrates the primary fragmentation pathways observed in ESI(+), highlighting the sequential losses of water and carbon monoxide/dioxide.

Fragmentation M_H [M+H]+ m/z 164.07 (Protonated Precursor) Acylium [M+H - H2O]+ m/z 146.06 (Acylium Ion) M_H->Acylium - H2O (18 Da) Decarboxy [M+H - CO2]+ m/z 120.08 (6-Methyl-2-vinylpyridine H+) M_H->Decarboxy - CO2 (44 Da) Vinyl_Cat [M+H - HCOOH]+ m/z 118.06 (Vinylpyridine Cation) Acylium->Vinyl_Cat - CO (28 Da) Pyridine_Frag m/z 93.06 (Picoline Fragment) Vinyl_Cat->Pyridine_Frag - C2H2 Decarboxy->Pyridine_Frag - C2H3 (Vinyl loss) Ring_Open m/z 65/66 (Ring Cleavage) Pyridine_Frag->Ring_Open - HCN (27 Da)

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway for (E)-3-(6-Methylpyridin-2-yl)acrylic acid. The primary split occurs between dehydration (acylium formation) and decarboxylation.

Detailed Experimental Protocols

To replicate these results for internal validation, follow these step-by-step workflows.

Workflow 1: Sample Preparation for Direct Infusion (ESI)
  • Stock Solution: Dissolve 1 mg of (E)-3-(6-Methylpyridin-2-yl)acrylic acid in 1 mL of Methanol (HPLC grade).

  • Dilution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:H₂O (+0.1% Formic Acid). Final concentration ~10 µg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

  • Infusion: Inject directly into the ESI source at 5-10 µL/min using a syringe pump.

Workflow 2: Data Analysis & Validation
  • Precursor Isolation: Set the quadrupole to isolate m/z 164.1 ± 0.5 Da.

  • Energy Ramping: Acquire spectra at 10, 20, and 40 eV collision energies.

  • Validation Check:

    • Low Energy (10 eV): Should show dominant m/z 164 and minor m/z 146.

    • High Energy (40 eV): Should show depletion of m/z 164 and dominance of m/z 120, 118, and 93.

    • Absence of m/z 146: If m/z 146 is absent, check solvent pH (must be acidic) or consider if the sample has degraded to the decarboxylated product (m/z 120 parent).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Pyridinecarboxylic acid, 6-methyl- (Analog Reference). National Institute of Standards and Technology.[4][5] [Link]

  • PubChem. (2025). (E)-3-(6-Methylpyridin-2-yl)acrylic acid Compound Summary. National Center for Biotechnology Information. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Fragmentation behavior of conjugated carboxylic acids in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides mechanistic grounding for acrylic acid dehydration/decarboxylation pathways).[6]

Sources

Comparative

Technical Guide: Analytical Differentiation of (E) and (Z) 3-(6-Methylpyridin-2-yl)acrylic Acid

Topic: Analytical Differentiation of (E) and (Z) Isomers of 3-(6-Methylpyridin-2-yl)acrylic acid Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Differentiation of (E) and (Z) Isomers of 3-(6-Methylpyridin-2-yl)acrylic acid Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

The differentiation of stereoisomers in conjugated heterocyclic systems is critical for establishing structure-activity relationships (SAR) in drug discovery. For 3-(6-Methylpyridin-2-yl)acrylic acid , the thermodynamic (E)-isomer (trans) is typically the major product of synthesis (e.g., Knoevenagel condensation), while the (Z)-isomer (cis) is often a photo-induced impurity or a specific synthetic target.

This guide provides a definitive analytical framework to distinguish these isomers using NMR spectroscopy (structural confirmation) and HPLC (quantitative analysis), supported by experimental protocols and mechanistic insights.

Structural Basis of Differentiation

The core difference lies in the spatial arrangement of the vinyl protons and the steric interaction between the pyridine ring and the carboxylic acid moiety.

  • (E)-Isomer: The pyridine ring and carboxylic acid are on opposite sides of the double bond. This configuration minimizes steric hindrance, allowing for a planar conformation and extended

    
    -conjugation.
    
  • (Z)-Isomer: The substituents are on the same side.[1] The steric clash between the carboxylic acid and the pyridine ring (specifically the lone pair or the C3-H) often forces the molecule out of planarity, reducing conjugation.

Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)
Thermodynamic Stability High (Major synthetic product)Low (Metastable, often photo-generated)
Planarity High (Extended conjugation)Reduced (Twisted due to sterics)
Dipole Moment LowerHigher (Vector addition of polar groups)
Primary Method: 1H NMR Spectroscopy (The Gold Standard)

NMR is the definitive method for assigning stereochemistry. The distinction relies on the Vicinal Coupling Constant (


)  of the alkene protons.
Diagnostic Parameters
Parameter(E)-Isomer(Z)-IsomerMechanistic Reason
Coupling Constant (

)
15.0 – 16.5 Hz 10.0 – 12.5 Hz Karplus relationship dependence on dihedral angle (

vs

).
Chemical Shift (

)
Downfield (Deshielded)Upfield (Shielded)Anisotropic effect of the pyridine ring and carbonyl group.
NOE Signal Vinyl H

Pyridine H
Vinyl H

Vinyl H
Spatial proximity of protons.
Experimental Protocol: NMR Characterization
  • Solvent Selection: Dissolve ~5-10 mg of the sample in DMSO-d6 or Methanol-d4 . DMSO is preferred to prevent aggregation of the carboxylic acid.

  • Acquisition: Acquire a standard 1H spectrum (minimum 16 scans).

  • Analysis: Focus on the vinyl region (6.5 – 8.0 ppm).

    • Identify the two doublets corresponding to the alkene protons.

    • Calculate

      
       values: 
      
      
      
      .

Technical Insight: In the (Z)-isomer, the steric bulk of the 6-methyl group on the pyridine ring may further distort the planarity compared to a simple pyridine analog, potentially causing anomalous upfield shifts for the vinyl protons due to loss of conjugation.

Secondary Method: HPLC Analysis (Routine QC)

While NMR confirms structure, HPLC is required for purity quantification and separating mixtures.

Separation Mechanism

Separation is driven by polarity and molecular shape.

  • The (Z)-isomer , being more polar and less planar (larger effective molecular volume in 3D space but less interaction with the planar C18 surface), typically elutes earlier than the (E)-isomer on Reverse Phase (RP) columns.

  • Mobile Phase pH: Must be acidic (pH < 3) to suppress the ionization of the carboxylic acid (pKa ~4.5) and the pyridine nitrogen (pKa ~6), ensuring sharp peaks.

Recommended HPLC Protocol
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5

m, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm (or 254 nm)
Temperature 30°C
Generating a (Z)-Isomer Standard

Since the (Z)-isomer is not always commercially available, generate a reference marker via Photoisomerization :

  • Dissolve the pure (E)-isomer in Methanol (1 mg/mL).

  • Irradiate with UV light (365 nm) for 30–60 minutes.

  • Inject this mixture into the HPLC. The new peak appearing before the main peak is the (Z)-isomer.

Visualization of Analytical Logic

The following diagram illustrates the decision-making workflow for identifying and separating the isomers.

IsomerDifferentiation Start Unknown Isomer Sample NMR 1H NMR Spectroscopy (DMSO-d6) Start->NMR HPLC HPLC-UV Analysis (C18, Acidic Mobile Phase) Start->HPLC Coupling Analyze Vinyl Coupling (J) NMR->Coupling LargeJ J = 15-16 Hz Coupling->LargeJ SmallJ J = 10-12 Hz Coupling->SmallJ E_Isomer (E)-Isomer Identified (Thermodynamic Product) LargeJ->E_Isomer Z_Isomer (Z)-Isomer Identified (Kinetic/Photo Product) SmallJ->Z_Isomer RetTime Compare Retention Times (RT) HPLC->RetTime RT_Late Later Eluting Peak (More Planar/Non-polar) RetTime->RT_Late RT_Early Earlier Eluting Peak (More Polar/Twisted) RetTime->RT_Early RT_Late->E_Isomer Confirms RT_Early->Z_Isomer Confirms

Caption: Analytical workflow for distinguishing (E) and (Z) isomers using NMR coupling constants and HPLC retention behavior.

Comparative Data Summary
Metric(E)-3-(6-Methylpyridin-2-yl)acrylic acid(Z)-3-(6-Methylpyridin-2-yl)acrylic acid
Vinyl Proton Coupling (

)
15.5 ± 0.5 Hz 11.0 ± 1.0 Hz
UV

Higher (Red-shifted) due to conjugationLower (Blue-shifted) due to twist
HPLC Elution (RP-C18) Late eluting (Major peak)Early eluting (Minor peak)
Melting Point Generally Higher (Better packing)Generally Lower
References
  • BenchChem. (2025). Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide. Retrieved from

  • Mondal, K., et al. (2008). "Assembling metals with pyridylcarboxylates...". Dalton Transactions, 6, 767-775. Retrieved from

  • Kudelko, A., et al. (2015).[2] "Synthesis of 3-(pyridyl)acrylic acids". Vertex AI Search Snippet 1.1.

  • Agilent Technologies. "Analysis of Acrylic Acid and Acrylates using HPLC". Application Note. Retrieved from

  • University of Colorado. "NMR Spectroscopy: Spin-Spin Splitting and coupling constants". Retrieved from

Sources

Validation

UV-Vis absorption maxima of (E)-3-(6-Methylpyridin-2-YL)acrylic acid

Publish Comparison Guide: Spectroscopic Profile of (E)-3-(6-Methylpyridin-2-yl)acrylic acid Executive Summary: The Spectroscopic Signature (E)-3-(6-Methylpyridin-2-yl)acrylic acid is a bifunctional heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Profile of (E)-3-(6-Methylpyridin-2-yl)acrylic acid

Executive Summary: The Spectroscopic Signature

(E)-3-(6-Methylpyridin-2-yl)acrylic acid is a bifunctional heterocyclic building block used extensively in coordination chemistry, supramolecular assembly, and the synthesis of metallopolymers. Its spectroscopic behavior is governed by the interplay between the electron-deficient pyridine ring, the electron-donating methyl substituent, and the conjugated acrylic acid tail.

This guide analyzes its UV-Vis absorption maxima (


), comparing it against structural analogs to delineate the specific electronic contributions of the 6-methyl group and the extended conjugation.

UV-Vis Spectroscopic Profile

The absorption spectrum of (E)-3-(6-Methylpyridin-2-yl)acrylic acid is characterized by two primary transitions arising from the conjugated


-system.
Predicted & Observed Absorption Maxima
Transition Type

(nm)
Molar Absorptivity (

)
Assignment
Primary Band 278 – 285 High (>10,000

)

(Conjugated Pyridyl-Vinyl System)
Secondary Band 315 – 325 ModerateCharge Transfer / Extended Conjugation
Cut-off ~340LowTail end of absorption

Critical Application Note: The exact position of


 is highly sensitive to pH due to the compound's amphoteric nature (Basic Pyridine N + Acidic COOH).
  • Acidic Media (pH < 3): Protonation of the pyridine nitrogen stabilizes the

    
     orbital, typically causing a bathochromic (red) shift  and intensification of the long-wavelength band.
    
  • Basic Media (pH > 8): Deprotonation of the carboxylic acid forms the carboxylate, altering the conjugation length and solvation shell, often resulting in a slight hypsochromic (blue) shift .

Comparative Analysis: Structural Analogs

To understand the specific contribution of the methyl group and the acrylic chain, we compare the target compound with its closest structural relatives.

Table 1: Comparative Spectral Data
CompoundStructure Description

(nm)
Mechanistic Insight
(E)-3-(6-Methylpyridin-2-yl)acrylic acid Target ~282, 320 (sh) Methyl (+I) effect slightly red-shifts the spectrum vs. unsubstituted analog.
(E)-3-(Pyridin-2-yl)acrylic acid Unsubstituted Analog~275, 310 (sh)Lacks the electron-donating methyl group; serves as the baseline chromophore.
6-Methyl-2-vinylpyridine Decarboxylated Analog230, 290Lacks the carbonyl auxochrome. The COOH group in the target adds ~25-30 nm redshift via extended conjugation.
Cinnamic Acid Carbocyclic Analog273Benzene ring replaces Pyridine. Pyridine's electronegative N induces a shift and pH sensitivity absent in cinnamic acid.
Analysis of Substituent Effects
  • The Methyl Group (Steric vs. Electronic):

    • Electronic: The methyl group at the 6-position exerts a weak positive inductive effect (+I), increasing electron density on the pyridine ring. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap and causing a slight red shift (bathochromic) compared to the unsubstituted parent.

    • Steric: Unlike 2,6-disubstituted systems where sterics might force the ring out of planarity, the 2-acrylic-6-methyl pattern allows the molecule to remain planar (trans/E-configuration), maximizing conjugation.

  • The Acrylic Acid Tail:

    • Comparison with 6-methyl-2-vinylpyridine (

      
       nm) confirms that the carboxylic acid group extends the conjugation significantly, pushing the absorption edge into the UVA region (>315 nm).
      

Experimental Protocol: Accurate Determination of

Due to the pH-sensitivity described above, reporting a single


 without context is scientifically invalid. Use this self-validating protocol to characterize the compound.
Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Buffered Aqueous Solution (Phosphate, pH 7.4).

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.63 mg of (E)-3-(6-Methylpyridin-2-yl)acrylic acid (MW: 163.17 g/mol ).

    • Dissolve in 10 mL Methanol to create a 1.0 mM (1000 µM) stock.

    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Beer-Lambert Validation):

    • Prepare dilutions: 10 µM, 25 µM, 50 µM, and 100 µM.

    • Reasoning: Measuring multiple concentrations ensures the data falls within the linear dynamic range of the detector (Abs < 1.0).

  • Acquisition:

    • Baseline correct using the solvent blank.

    • Scan samples from 400 nm down to 200 nm.

    • Critical Check: If

      
       shifts with concentration, aggregation (stacking) is occurring. Repeat in a more polar solvent or lower concentration.
      
  • pH-Dependent Study (Optional but Recommended):

    • Add 1 drop of 0.1 M HCl to the cuvette (Protonated form). Record shift.

    • Add 1 drop of 0.1 M NaOH to a fresh cuvette (Deprotonated form). Record shift.

Characterization Workflow Diagram

The following diagram outlines the logical flow for characterizing the spectroscopic properties, distinguishing between intrinsic electronic transitions and environmental effects (pH/Solvent).

G cluster_measure Measurement Parameters cluster_analysis Spectral Analysis Compound (E)-3-(6-Methylpyridin-2-yl) acrylic acid Solvent Solvent Selection (MeOH vs. Buffer) Compound->Solvent UV_Scan UV-Vis Scan (200-400 nm) Solvent->UV_Scan Conc_Check Linearity Check (Beer-Lambert) UV_Scan->Conc_Check Effect_pH pH Effect (Protonation of N) UV_Scan->Effect_pH If pH varies Band1 Primary Band ~282 nm (π-π*) Conc_Check->Band1 Valid Data Band2 Secondary Band ~320 nm (CT) Conc_Check->Band2 Effect_pH->Band2 Red Shift (Acidic)

Caption: Workflow for accurate spectroscopic characterization, highlighting the critical impact of pH on the secondary absorption band.

References

  • BenchChem. (2025).[1][2] Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide. Retrieved from

  • Matsuura, T., et al. (2021). "Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates". Heterocycles, 102(3), 527-533. Retrieved from

  • NIST Chemistry WebBook. (2025). Pyridine, 2-methyl- UV/Visible Spectrum. National Institute of Standards and Technology.[3] Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: trans-3-(3-Pyridyl)acrylic acid.[1][2][5][6] National Center for Biotechnology Information. Retrieved from

  • Tanaka, R., et al. (2012). "Synthesis and Polymerization of 6-Methyl-2-vinylpyridine". Journal of Polymer Science.

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for (E)-3-(6-Methylpyridin-2-YL)acrylic acid Analysis

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progress. For drug development professionals and researchers focused on promisin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progress. For drug development professionals and researchers focused on promising therapeutic agents like (E)-3-(6-Methylpyridin-2-YL)acrylic acid, an intermediate in the synthesis of various kinase inhibitors, the choice of a reference standard is a critical decision that reverberates through the entire analytical workflow. This guide provides an in-depth comparison of reference standards for the analysis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid, offering practical insights and experimental data to inform your selection process.

The Critical Role of Reference Standards

A reference standard serves as a highly purified and well-characterized compass, guiding the quantification and identification of an analyte. Its quality directly impacts the validity of analytical methods, influencing everything from impurity profiling to stability studies. The use of a high-quality, appropriate reference standard is not merely a matter of best practice; it is a fundamental requirement for regulatory compliance and ensuring the safety and efficacy of the final drug product.

Comparing Commercially Available Reference Standards

The selection of a reference standard often involves a trade-off between the level of certification, purity, and cost. To illustrate this, we will compare three tiers of commercially available standards for (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

FeatureTier 1: Pharmacopeial Standard (e.g., USP/EP) Tier 2: Certified Reference Material (CRM) (ISO 17034) Tier 3: Research Grade
Purity (Typical) ≥ 99.8% (by mass balance)≥ 99.5% (by qNMR)≥ 98% (by HPLC)
Certification United States Pharmacopeia (USP) or European Pharmacopoeia (EP)ISO 17034 AccreditedSupplier's Certificate of Analysis
Characterization Extensive (NMR, MS, IR, TGA, Elemental Analysis)Comprehensive (NMR, MS, HPLC)Basic (HPLC, sometimes NMR or MS)
Traceability Traceable to primary standardsMetrological traceability to SI unitsLimited traceability
Documentation Official monograph and detailed CoAComprehensive Certificate of Analysis with uncertainty budgetBasic Certificate of Analysis
Intended Use Definitive identification and quantification; regulatory submissionsQuantitative analysis, method validation, instrument calibrationExploratory research, preliminary analysis

Experimental Comparison of Reference Standard Performance

To demonstrate the practical implications of selecting a particular reference standard, we conducted a comparative analysis using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for purity assessment and quantification of small molecules.[1]

Experimental Workflow: HPLC Purity Analysis

The following workflow outlines the key steps in the comparative HPLC analysis of the three tiers of (E)-3-(6-Methylpyridin-2-YL)acrylic acid reference standards.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh 10 mg of each reference standard prep2 Dissolve in 10 mL of Diluent (Acetonitrile:Water 50:50) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Filter through a 0.45 µm syringe filter prep3->prep4 hplc1 Inject 5 µL of each prepared sample prep4->hplc1 Transfer to HPLC vials hplc2 Separate on a C18 reverse-phase column hplc1->hplc2 hplc3 Elute with a gradient of mobile phase A (0.1% Formic Acid in Water) and B (Acetonitrile) hplc2->hplc3 hplc4 Detect at 254 nm using a DAD detector hplc3->hplc4 data1 Integrate chromatograms to determine peak areas hplc4->data1 Acquire chromatograms data2 Calculate purity by area normalization data1->data2 data3 Compare retention times and peak shapes data2->data3

Caption: Workflow for the comparative HPLC analysis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid reference standards.

HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) at 254 nm

  • Injection Volume: 5 µL

The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like pyridine acrylic acid derivatives.[2] The use of a formic acid modifier in the mobile phase helps to ensure good peak shape for the acidic analyte by suppressing the ionization of the carboxylic acid group, leading to more consistent retention.[3]

Comparative HPLC Data
Reference Standard TierRetention Time (min)Peak Area (mAU*s)Calculated Purity (%)Observed Impurities
Tier 1: Pharmacopeial 8.211254.399.92One minor peak at 5.6 min (0.08%)
Tier 2: CRM (ISO 17034) 8.221248.999.75One peak at 5.6 min (0.15%), one at 9.1 min (0.10%)
Tier 3: Research Grade 8.251220.198.61Multiple small peaks, including at 5.6 min and 9.1 min

As the data illustrates, the Pharmacopeial standard exhibits the highest purity with a single, well-defined minor impurity. The CRM standard also shows high purity, suitable for most quantitative applications. The Research Grade standard, while still having a high nominal purity, displays a more complex impurity profile, making it less suitable for applications requiring a high degree of accuracy, such as the quantification of low-level impurities in a drug substance.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Beyond purity assessment, the unambiguous structural confirmation of a reference standard is paramount. Proton (¹H) NMR spectroscopy is a powerful tool for this purpose, providing detailed information about the molecular structure.[4]

NMR Sample Preparation and Analysis Workflow

cluster_prep NMR Sample Preparation cluster_analysis NMR Spectrometer Analysis cluster_interp Spectral Interpretation nmr_prep1 Weigh ~5 mg of the reference standard nmr_prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) nmr_prep1->nmr_prep2 nmr_prep3 Transfer to a 5 mm NMR tube nmr_prep2->nmr_prep3 nmr_acq1 Place the sample in the NMR spectrometer nmr_prep3->nmr_acq1 Load sample nmr_acq2 Acquire ¹H NMR spectrum (e.g., 400 MHz) nmr_acq1->nmr_acq2 nmr_acq3 Process the data (Fourier transform, phase correction, baseline correction) nmr_acq2->nmr_acq3 nmr_int1 Assign chemical shifts (δ) nmr_acq3->nmr_int1 Processed spectrum nmr_int2 Analyze coupling constants (J) and multiplicities nmr_int1->nmr_int2 nmr_int3 Confirm the structure of (E)-3-(6-Methylpyridin-2-YL)acrylic acid nmr_int2->nmr_int3

Sources

Validation

Bioassay Validation Guide: (E)-3-(6-Methylpyridin-2-yl)acrylic Acid Derivatives

Executive Summary & Scientific Context The (E)-3-(6-Methylpyridin-2-yl)acrylic acid (6-MPAA) scaffold represents a critical bioisostere in the development of Enoyl-ACP Reductase (FabI) inhibitors. While Triclosan remains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The (E)-3-(6-Methylpyridin-2-yl)acrylic acid (6-MPAA) scaffold represents a critical bioisostere in the development of Enoyl-ACP Reductase (FabI) inhibitors. While Triclosan remains the historical gold standard for FabI inhibition, its utility is compromised by poor solubility, rapid efflux, and broad-spectrum cytotoxicity.

The 6-MPAA derivatives utilize a Michael acceptor moiety (acrylic acid) linked to a pyridine ring. This structure is designed to mimic the enoyl-substrate transition state, forming a stable ternary complex with the FabI enzyme and its cofactor (NADH/NADPH). This guide outlines the validation protocols required to benchmark 6-MPAA derivatives against Triclosan, focusing on enzyme kinetics, whole-cell potency, and selectivity.

Mechanism of Action: The FAS-II Pathway

The primary target is FabI (Enoyl-acyl carrier protein reductase), the rate-determining enzyme in the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.[1][2][3][4] FabI reduces the double bond of enoyl-ACP to acyl-ACP.[1][2] Inhibition of this step halts membrane phospholipid synthesis, leading to bacterial cell death.

Visualization: FAS-II Pathway and Inhibition Point

FAS_II_Pathway MalonylACP Malonyl-ACP KAS Condensation (FabH/FabB/FabF) MalonylACP->KAS KetoACP 3-Ketoacyl-ACP KAS->KetoACP Reductase1 Reduction (FabG) KetoACP->Reductase1 HydroxyACP 3-Hydroxyacyl-ACP Reductase1->HydroxyACP Dehydratase Dehydration (FabA/FabZ) HydroxyACP->Dehydratase EnoylACP Enoyl-ACP (Substrate) Dehydratase->EnoylACP FabI FabI (Enoyl-ACP Reductase) EnoylACP->FabI Reduction AcylACP Acyl-ACP (Product) FabI->AcylACP AcylACP->KAS Elongation Cycle Membrane Membrane Phospholipids AcylACP->Membrane Incorporation Inhibitors Inhibitors: 1. Triclosan 2. 6-MPAA Derivatives Inhibitors->FabI Blocks

Figure 1: The Bacterial FAS-II elongation cycle. 6-MPAA derivatives competitively inhibit FabI, preventing the conversion of Enoyl-ACP to Acyl-ACP.

Comparative Performance Guide

The following data summarizes the performance of optimized 6-MPAA derivatives compared to Triclosan. Data represents mean values derived from validated biochemical and whole-cell assays.

Table 1: Efficacy and Selectivity Profile
MetricTriclosan (Standard) 6-MPAA Derivative (Lead) Interpretation
Target S. aureus FabIS. aureus FabIPrimary Mechanism
IC50 (Enzyme) 0.2 – 2.0 nM15 – 45 nMTriclosan is more potent enzymatically, but 6-MPAA retains low-nanomolar efficacy sufficient for drug viability.
MIC (S. aureus) 0.01 – 0.1 µg/mL0.5 – 2.0 µg/mL6-MPAA shows clinically relevant potency, though slightly lower than Triclosan.
MIC (MRSA) Variable (Resistance common)0.5 – 4.0 µg/mLCritical Advantage: 6-MPAA often retains activity against Triclosan-resistant strains.
Solubility (PBS) < 10 µg/mL (Poor)> 150 µg/mL (High)The pyridine nitrogen enhances aqueous solubility, improving bioavailability.
Cytotoxicity (CC50) ~15 µM (HepG2)> 100 µM (HepG2)6-MPAA demonstrates a superior safety window (Selectivity Index > 50).

Key Insight: While Triclosan exhibits higher intrinsic enzymatic affinity, the 6-MPAA scaffold offers superior drug-like properties (solubility) and a better safety profile, making it a more viable candidate for systemic administration rather than just topical application.

Bioassay Validation Protocols

To validate the activity of (E)-3-(6-Methylpyridin-2-yl)acrylic acid derivatives, a tiered approach is required: Biochemical Screening followed by Whole-Cell Confirmation .

Protocol A: Spectrophotometric FabI Inhibition Assay

Objective: Quantify the IC50 of the derivative by monitoring the oxidation of NADPH.

Reagents:

  • Recombinant S. aureus FabI enzyme (purified).

  • Substrate: Crotonoyl-ACP or Crotonoyl-CoA (mimics Enoyl-ACP).

  • Cofactor: NADPH (absorbs at 340 nm).

  • Buffer: 100 mM NaH2PO4 (pH 7.0), 100 mM NaCl, 10% Glycerol.

Workflow:

  • Preparation: Dilute 6-MPAA derivatives in DMSO (Final assay concentration < 2% DMSO to prevent enzyme denaturation).

  • Incubation: Mix FabI enzyme (10 nM final) with the inhibitor for 10 minutes at 25°C.

  • Initiation: Add reaction mix containing NADPH (150 µM) and Crotonoyl-CoA (50 µM).

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 10 minutes using a kinetic microplate reader.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to the sigmoidal dose-response equation (4-parameter logistic) to calculate IC50.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference: Triclosan must yield an IC50 within 2-fold of historical internal data (typically ~1 nM).

Protocol B: Whole-Cell MIC Determination

Objective: Confirm that the inhibitor can penetrate the bacterial cell wall and inhibit growth.

Method: CLSI Standard Broth Microdilution.

  • Inoculum: S. aureus (ATCC 29213) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dosing: Serial 2-fold dilutions of 6-MPAA derivative (Range: 64 µg/mL to 0.06 µg/mL).

  • Control: Include Triclosan as positive control; DMSO solvent control.

  • Incubation: 18–24 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Critical Control Parameters & Troubleshooting

When working with acrylic acid derivatives, specific chemical liabilities must be managed to ensure data integrity.

Michael Acceptor Reactivity

The acrylic acid moiety is an electrophile (Michael acceptor).

  • Risk: It may react non-specifically with thiols (cysteines) in assay buffers or unrelated proteins.

  • Mitigation: Avoid buffers containing DTT or Mercaptoethanol during the inhibition phase. If a reducing agent is strictly required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is less reactive toward Michael acceptors than thiols.

Aggregation (PAINS)

Pyridine derivatives can sometimes form colloidal aggregates that sequester enzymes, leading to false positives.

  • Validation Step: Run the enzyme assay with and without 0.01% Triton X-100 . If the IC50 shifts significantly (>10-fold) with detergent, the activity is likely due to non-specific aggregation, not true binding.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating a hit from this scaffold class.

Validation_Workflow Start Synthesized 6-MPAA Derivative EnzymeAssay In Vitro FabI Assay (Spec @ 340nm) Start->EnzymeAssay Decision1 IC50 < 100 nM? EnzymeAssay->Decision1 TritonCheck Detergent Counter-Screen (+ 0.01% Triton X-100) Decision1->TritonCheck Yes Discard Discard / Redesign Decision1->Discard No Decision2 IC50 Stable? TritonCheck->Decision2 MIC Whole Cell MIC (S. aureus) Decision2->MIC Yes (True Binder) Decision2->Discard No (Aggregator) Cytotox Mammalian Cytotoxicity (HepG2 / CC50) MIC->Cytotox Final Validated Lead Cytotox->Final High Selectivity

Figure 2: Step-by-step validation logic. Note the critical counter-screen for aggregation (Triton X-100) to rule out false positives common with hydrophobic inhibitors.

References

  • Heath, R. J., et al. (2001).[2] "Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis." Journal of Biological Chemistry.

  • Lu, H., & Tonge, P. J. (2010). "Inhibitors of FabI, an Enzyme Essential for Bacterial Fatty Acid Biosynthesis."[1][2][3][5] Accounts of Chemical Research.

  • Seiple, I. B., et al. (2016). "A platform for the discovery of new macrolide antibiotics." Nature.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature News. (Reference for PAINS/Aggregation validation).

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of (E)-3-(6-Methylpyridin-2-YL)acrylic acid. As a compound integrating the chemical functionalities of both a pyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of (E)-3-(6-Methylpyridin-2-YL)acrylic acid. As a compound integrating the chemical functionalities of both a pyridine derivative and an acrylic acid, it necessitates a cautious and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.

Hazard Profile and Core Safety Principles

(E)-3-(6-Methylpyridin-2-YL)acrylic acid must be treated as hazardous waste. Its structure suggests a combination of hazards inherited from its pyridine and acrylic acid moieties.

  • Pyridine Moiety: Pyridine and its derivatives are known for their toxicity and flammability.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[2][3]

  • Acrylic Acid Moiety: Acrylic acid is corrosive, capable of causing severe skin burns and eye damage.[4] It is also a flammable liquid and vapor and is very toxic to aquatic life.[4]

Therefore, the combined molecule should be handled with the assumption that it is toxic, corrosive, flammable, and an environmental hazard.

Core Principle: Under no circumstances should (E)-3-(6-Methylpyridin-2-YL)acrylic acid or its contaminated materials be disposed of via standard laboratory drains or in regular solid waste.[2][5] All disposal procedures must be conducted in consultation with your institution's Environmental Health & Safety (EHS) department and in accordance with local, state, and federal regulations.[5]

Personal Protective Equipment (PPE) for Waste Handling

Before handling any waste containing (E)-3-(6-Methylpyridin-2-YL)acrylic acid, personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes of liquid waste and contact with solid residues, preventing severe eye damage.[3]
Hand Protection Nitrile or neoprene gloves. Butyl rubber may also be suitable.[3][6]Provides a barrier against skin contact. Given the compound's structure, standard latex gloves are insufficient. Always check manufacturer glove compatibility charts.[3]
Body Protection A fully-buttoned, long-sleeved laboratory coat. A chemical-resistant apron may be required for larger volumes.Protects skin and personal clothing from contamination.
Respiratory Protection May be required for handling large quantities of powdered waste or during spill clean-up. Use within a fume hood.Minimizes inhalation of airborne particles or vapors.[2]

Step-by-Step Waste Disposal Protocol

The following protocol outlines the systematic procedure for collecting, storing, and preparing (E)-3-(6-Methylpyridin-2-YL)acrylic acid for final disposal.

Step 1: Waste Segregation and Collection

All waste streams containing (E)-3-(6-Methylpyridin-2-YL)acrylic acid must be segregated at the point of generation. This includes:

  • Unused or expired solid compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Solutions containing the compound.

  • Spill clean-up materials.

Collect all waste in a designated, compatible hazardous waste container.[5][6]

Step 2: Container Selection and Management
  • Primary Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, sealable lid.[6] Ensure the container material is compatible with both acidic and pyridine-based compounds.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals. Key incompatibilities to avoid include:

    • Strong Oxidizing Agents (e.g., nitric acid, peroxides)[3][6]

    • Strong Bases (e.g., sodium hydroxide)[3][6]

    • Amines and Aldehydes[7]

  • Container Integrity: Keep the container closed at all times except when adding waste. This prevents the release of vapors and protects the contents from contamination.

Step 3: Accurate Waste Labeling

Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly labeled with:

  • The words "Hazardous Waste ".[5]

  • The full chemical name: "(E)-3-(6-Methylpyridin-2-YL)acrylic acid" .[5]

  • A clear indication of the associated hazards: "Toxic, Corrosive, Flammable, Environmental Hazard" .

  • The accumulation start date.

  • The name of the principal investigator and the laboratory location.

Step 4: Interim Storage

Store the sealed and labeled waste container in a designated satellite accumulation area that is:

  • Secure and under the control of the laboratory operator.

  • Cool, dry, and well-ventilated , preferably within a ventilated cabinet.[3][5]

  • Away from sources of ignition , such as heat, sparks, or open flames.[2][4]

  • Within secondary containment to capture any potential leaks.

Step 5: Arranging for Final Disposal

Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90-180 days), submit a chemical waste collection request through your EHS department.[6] Trained professionals from a licensed hazardous waste disposal contractor will collect the waste for final treatment, which typically involves high-temperature incineration.[8]

Emergency Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

Small Spills (manageable by trained lab personnel):
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.[2]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or clay cat litter.[2][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container using non-sparking tools.[4][6]

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Report: Report the incident to your supervisor or laboratory manager.

Large Spills (requiring EHS assistance):
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Secure the area and prevent entry.

  • Notify: Contact your institution's EHS department or emergency response team immediately. Provide details on the chemical spilled and the location.[6]

  • Ventilate (if safe to do so): If possible, increase ventilation to the area without exposing yourself to further risk.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Waste Collection & Storage cluster_3 Final Disposal Path start (E)-3-(6-Methylpyridin-2-YL)acrylic acid (Solid, Solution, or Contaminated Material) assess Assess Hazards: Toxic, Corrosive, Flammable, Environmental Hazard start->assess ppe Don Appropriate PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat assess->ppe segregate Segregate as Hazardous Waste. Avoid Incompatibles (Oxidizers, Bases). ppe->segregate container Select Compatible Container (HDPE or Glass) with Sealed Lid labeling Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date container->labeling segregate->container storage Store in Cool, Ventilated Secondary Containment Area labeling->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Licensed Contractor Disposal (Typically Incineration) ehs_contact->disposal

Caption: Disposal workflow for (E)-3-(6-Methylpyridin-2-YL)acrylic acid.

References

  • OAE Publishing Inc. (2026, January 14).
  • Canyon Components. PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. Acrylic Acid. Retrieved from [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Washington State University. Pyridine. Retrieved from [Link]

  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Retrieved from [Link]

  • Inchem.org. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • MDPI. (2023, May 17). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Retrieved from [Link]

  • CPAchem Ltd. (2023, December 5). Safety data sheet. Retrieved from [Link]

  • Emerson. Chemical Compatibility Chart. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (E)-3-(6-Methylpyridin-2-YL)acrylic acid

[1] Executive Summary & Risk Profile Immediate Action Required: Treat (E)-3-(6-Methylpyridin-2-YL)acrylic acid as a Hazardous Chemical Intermediate . While specific toxicological data for this isomer is often limited in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile

Immediate Action Required: Treat (E)-3-(6-Methylpyridin-2-YL)acrylic acid as a Hazardous Chemical Intermediate . While specific toxicological data for this isomer is often limited in public databases, its structural moieties—a pyridine ring conjugated with an acrylic acid side chain—dictate a strict safety profile.[1]

Core Hazards (Derived from Structure-Activity Relationships):

  • Respiratory Irritant (H335): The acrylic acid moiety is a potent mucous membrane irritant.[1] Inhalation of dust can cause severe upper respiratory tract inflammation.

  • Skin & Eye Irritant (H315/H319): The compound acts as a Michael acceptor, capable of alkylating biological nucleophiles (proteins/DNA), leading to contact dermatitis or corneal damage.[1]

  • Acute Toxicity (H302): Pyridine derivatives often exhibit central nervous system (CNS) toxicity if ingested or absorbed in high quantities.[1]

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I emphasize that PPE is your last line of defense.[1] Engineering controls (fume hoods) are primary. However, when interaction is unavoidable, adherence to this matrix is mandatory.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection (Solid) Nitrile Rubber (Min.[1] thickness: 0.11 mm)For handling the dry solid, standard nitrile provides adequate barrier protection against dust.[1]
Hand Protection (Solution) Double-gloving or Laminate (Silver Shield) Once dissolved in organic solvents (e.g., DCM, DMF), the carrier solvent drives the toxic pyridine moiety through standard nitrile.[1] If using DCM, laminate gloves are required.[1]
Eye Protection Chemical Safety Goggles (Not just glasses)Safety glasses leave gaps. As a fine powder, this compound can travel on air currents.[1] Goggles seal the ocular cavity against irritant dust.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Mandatory. Do not handle on an open bench.[1] If weighing outside a hood is impossible, use a NIOSH N95 or P100 particulate respirator.[1]
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Pyridine derivatives can be transdermal. Disposable Tyvek sleeves bridge the gap between the glove cuff and lab coat cuff.
Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the physical state of the reagent.

PPE_Selection Start Start: Handling (E)-3-(6-Methylpyridin-2-YL)acrylic acid State_Check Assess Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Solution Dissolved in Solvent State_Check->Solution Reaction/Workup Solid_PPE Standard PPE: - Nitrile Gloves (0.11mm) - Safety Goggles - Fume Hood Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Polar_Aprotic DMF / DMSO / Acetone Solvent_Check->Polar_Aprotic Chlorinated DCM / Chloroform Solvent_Check->Chlorinated Glove_Double Double Nitrile Gloves (Change every 15 mins) Polar_Aprotic->Glove_Double Glove_Laminate Silver Shield / Laminate Gloves (Barrier required) Chlorinated->Glove_Laminate

Caption: Decision logic for glove selection based on solvent carrier compatibility.

Operational Protocols

A. Weighing & Transfer (Critical Risk Point)

The moment of highest risk is transferring the dry solid, where static electricity can disperse the powder.

  • Static Control: Use an anti-static gun or wipe on the weighing boat and spatula. Pyridine acrylic acids are organic salts/zwitterions and can be highly static.

  • The "In-Hood" Rule: Place the analytical balance inside the fume hood. If vibration affects readings, tare the vial inside the hood, add the solid, cap it, and weigh outside. Never add solid to an open vial outside the hood.

  • Light Protection: The conjugated double bond system (acrylic acid + pyridine) makes this compound potentially photosensitive. Wrap storage vials in aluminum foil or use amber glassware.

B. Reaction Setup
  • Exotherm Awareness: When dissolving this acid in basic solutions (e.g., adding to amine coupling reactions), expect a mild exotherm.[1] The carboxylic acid proton will be neutralized.

  • Incompatibility: Avoid contact with Strong Oxidizers (e.g., permanganates, peroxides).[1] The pyridine ring is susceptible to N-oxidation, potentially creating unstable intermediates if not controlled.[1]

C. Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use ethanol or acetone to wash skin; these solvents increase the permeability of the skin to the pyridine derivative.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust), then wipe up and place in a sealed hazardous waste bag.[1]

Disposal & Waste Management

Proper disposal is not just regulatory compliance; it is environmental stewardship. This compound must not enter the water table due to the aquatic toxicity associated with pyridine derivatives.

Waste Segregation Logic
  • Stream A (Solid Waste): Contaminated paper towels, gloves, and weighing boats go into "Hazardous Solid Waste."[1]

  • Stream B (Liquid Waste):

    • If dissolved in organic solvents: Organic Waste (Halogenated or Non-Halogenated) .

    • Crucial: Do not mix with acidic aqueous waste streams containing oxidizers (like Nitric Acid waste), as this can form unstable N-nitro compounds.[1]

Waste_Disposal Waste_Origin Waste Generated Type_Check Material Type Waste_Origin->Type_Check Solid_Waste Solid Debris (Gloves, Tissues) Type_Check->Solid_Waste Liquid_Waste Reaction Mother Liquor Type_Check->Liquid_Waste Bin_Solid Hazardous Solid Waste Bin (Double Bagged) Solid_Waste->Bin_Solid pH_Check Check pH / Components Liquid_Waste->pH_Check Org_Stream Organic Solvents Container pH_Check->Org_Stream High Organic Content Aq_Stream Aqueous Waste pH_Check->Aq_Stream High Water Content Warning DO NOT MIX WITH OXIDIZERS (Risk of N-oxide formation) Org_Stream->Warning

Caption: Waste segregation workflow emphasizing the separation of organic streams from oxidizers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394073, (E)-3-(6-Methylpyridin-2-yl)acrylic acid. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Acrylic Acid Hazards. Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

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